Product packaging for (2,6-Dimethylpyridin-4-yl)methanol(Cat. No.:CAS No. 18088-01-2)

(2,6-Dimethylpyridin-4-yl)methanol

Cat. No.: B097646
CAS No.: 18088-01-2
M. Wt: 137.18 g/mol
InChI Key: DLDGHMPQNVTNRC-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyridin-4-yl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B097646 (2,6-Dimethylpyridin-4-yl)methanol CAS No. 18088-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGHMPQNVTNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396925
Record name (2,6-dimethylpyridin-4-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID50396925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18088-01-2
Record name (2,6-dimethylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2,6-Dimethylpyridin-4-yl)methanol (CAS 18088-01-2): A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Dimethylpyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring represents a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. Within this class of heterocycles, (2,6-Dimethylpyridin-4-yl)methanol emerges as a particularly valuable building block. The strategic placement of the methyl groups at the 2 and 6 positions sterically shields the nitrogen atom, modulating its basicity and nucleophilicity, while the hydroxymethyl group at the 4-position provides a versatile handle for a wide array of chemical transformations.

This technical guide offers a comprehensive overview of this compound, delving into its chemical and physical properties, robust synthetic methodologies, detailed spectroscopic characterization, and its pivotal role as a synthetic intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18088-01-2[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Storage Temperature Inert atmosphere, room temperature[1]
Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, providing a reference for researchers. While publicly available, peer-reviewed spectra for this specific compound are scarce, the data presented here are based on established principles of spectroscopy and analysis of structurally similar compounds.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2s2HH-3, H-5 (aromatic)
~4.7s2H-CH₂OH
~2.5s6H2x -CH₃
Variablebr s1H-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~157-159C-2, C-6
~148-150C-4
~118-120C-3, C-5
~63-65-CH₂OH
~23-25-CH₃

Note on NMR Data: Chemical shifts are predictions and may vary depending on the solvent and concentration. The broad singlet for the hydroxyl proton can exchange with residual water in the solvent, leading to a change in its chemical shift and, in some cases, its disappearance.

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3100-3500BroadO-H stretch (alcohol)
2850-3000MediumC-H stretch (aliphatic)
1580-1610Medium-StrongC=C and C=N stretch (pyridine ring)
1000-1100StrongC-O stretch (primary alcohol)

Synthesis and Manufacturing: From Precursors to a Versatile Building Block

The synthesis of this compound can be approached through several strategic pathways, often starting from readily available 2,6-lutidine. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity.

Strategic Synthesis Workflow

The following diagram outlines a common and logical workflow for the synthesis of this compound.

Synthesis_Workflow Start 2,6-Lutidine Oxidation Oxidation Start->Oxidation Intermediate1 2,6-Lutidine N-oxide Oxidation->Intermediate1 Nitration Nitration Intermediate1->Nitration Intermediate2 4-Nitro-2,6-lutidine N-oxide Nitration->Intermediate2 Reduction1 Reduction of Nitro Group Intermediate2->Reduction1 Intermediate3 4-Amino-2,6-lutidine Reduction1->Intermediate3 Diazotization Diazotization & Hydrolysis Intermediate3->Diazotization Product This compound Diazotization->Product

Caption: A plausible synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol details a potential multi-step synthesis, providing the causality behind the experimental choices.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Lutidine N-oxide

  • Rationale: The initial oxidation of the pyridine nitrogen increases the electron density of the ring, making it more susceptible to electrophilic substitution, and also directs substitution to the 4-position.

  • Procedure:

    • To a solution of 2,6-lutidine in a suitable solvent such as acetic acid, add a controlled amount of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

    • The reaction is typically carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is carefully neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude 2,6-lutidine N-oxide.

Step 2: Nitration of 2,6-Lutidine N-oxide

  • Rationale: The N-oxide functionality activates the 4-position for electrophilic nitration. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent.[2]

  • Procedure:

    • Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.[2]

    • Slowly add the 2,6-lutidine N-oxide to the cooled nitrating mixture.[2]

    • The reaction mixture is then heated to facilitate the reaction.[2]

    • After cooling, the mixture is poured onto ice, and the precipitated 4-nitro-2,6-lutidine N-oxide is collected by filtration.[2]

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group can be selectively reduced to an amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

  • Procedure:

    • Dissolve the 4-nitro-2,6-lutidine N-oxide in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

    • The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-amino-2,6-lutidine.

Step 4: Diazotization and Hydrolysis to the Alcohol

  • Rationale: The primary aromatic amine can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a hydroxyl group from water.

  • Procedure:

    • Dissolve the 4-amino-2,6-lutidine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

    • The reaction mixture is then gently warmed, which leads to the decomposition of the diazonium salt and the formation of the corresponding alcohol.

    • The product, this compound, is then extracted with an organic solvent, and the crude product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block in the synthesis of complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.

Role as a Scaffold in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine scaffold is a common feature in many approved kinase inhibitors. The this compound moiety can serve as a core structure or a key fragment in the design of such inhibitors.

Kinase_Inhibitor_Synthesis Start This compound Activation Activation of Hydroxyl Group (e.g., to -CH₂Cl) Start->Activation Coupling Nucleophilic Substitution or Cross-Coupling Reaction Activation->Coupling Pharmacophore Introduction of Pharmacophoric Groups Coupling->Pharmacophore FinalProduct Kinase Inhibitor Candidate Pharmacophore->FinalProduct

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

The hydroxyl group can be readily converted into a good leaving group (e.g., a halide or a sulfonate ester), allowing for subsequent nucleophilic substitution reactions to link the dimethylpyridine core to other fragments of the target molecule. Alternatively, the pyridine ring itself can be further functionalized through various cross-coupling reactions. The methyl groups at the 2 and 6 positions can provide beneficial steric interactions within the kinase active site, potentially enhancing selectivity and potency.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Safety Information

Hazard Statement(s)Precautionary Statement(s)Pictogram
H302 - Harmful if swallowed.P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.GHS07 (Exclamation Mark)
H315 - Causes skin irritation.P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319 - Causes serious eye irritation.
H335 - May cause respiratory irritation.

Source:[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a strategically important and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a sterically hindered pyridine core and a reactive hydroxymethyl handle provides medicinal chemists with a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of the next generation of therapeutics.

References

(2,6-Dimethylpyridin-4-yl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)methanol for Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

This compound, a substituted pyridine derivative, represents a crucial structural motif in modern medicinal chemistry and materials science. Its unique combination of a nucleophilic hydroxyl group and a sterically-hindered, basic pyridine core makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the two methyl groups flanking the nitrogen atom sterically hinders the nitrogen, modulating its basicity and nucleophilicity, which can be a desirable trait in directing reactions and fine-tuning the properties of target molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety considerations, tailored for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and application in synthetic chemistry.

PropertyValueSource
CAS Number 18088-01-2[1]
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical Form Solid
Purity Typically ≥98%[2]
InChI 1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3
InChIKey DLDGHMPQNVTNRC-UHFFFAOYSA-N
Storage Inert atmosphere, room temperature

Synthetic Pathways: A Conceptual Approach

The synthesis of this compound is not a trivial single-step process from simple precursors like 2,6-lutidine. The challenge lies in selectively functionalizing the 4-position of the pyridine ring without affecting the more reactive methyl groups at the 2- and 6-positions. A common strategy in pyridine chemistry to activate the 4-position is through the formation of a pyridine N-oxide. The following multi-step workflow represents a plausible and logical pathway for its synthesis, grounded in established organic chemistry principles.

Conceptual Synthesis Workflow

This pathway begins with the readily available starting material, 2,6-lutidine.

  • N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to form 2,6-lutidine N-oxide. This step is crucial as it alters the electronic properties of the ring, making the 4-position susceptible to nucleophilic attack.

  • Acetoxylation: The N-oxide is treated with acetic anhydride. This results in a rearrangement reaction that installs an acetoxy group at the 4-position methyl group, forming (2,6-dimethylpyridin-4-yl)methyl acetate.

  • Hydrolysis: The final step involves the basic or acidic hydrolysis of the acetate ester to yield the target primary alcohol, this compound.

G cluster_0 Conceptual Synthesis of this compound A 2,6-Lutidine B 2,6-Lutidine N-Oxide A->B  m-CPBA or H₂O₂/AcOH C (2,6-Dimethylpyridin-4-yl)methyl Acetate B->C  Acetic Anhydride (Ac₂O), Heat D This compound C->D  Hydrolysis (e.g., NaOH/H₂O)

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two primary functional domains: the primary alcohol and the substituted pyridine ring.

Reactions of the Hydroxyl Group

The primary alcohol moiety is a versatile handle for introducing a wide range of functionalities.

  • Oxidation: The hydroxyl group can be oxidized under controlled conditions to yield the corresponding aldehyde, (2,6-dimethylpyridine-4-carbaldehyde), or further to the carboxylic acid, 2,6-dimethylisonicotinic acid. This transformation is fundamental for creating amide or ester linkages in drug candidates.

  • Esterification and Etherification: It readily undergoes esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides. These reactions are key for modifying solubility, lipophilicity, and metabolic stability of a parent molecule. The formation of esters from pyridine carboxylic acids is a well-documented process.[3]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly into a halide, preparing the molecule for subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based nucleophiles.

Reactivity of the Pyridine Ring
  • N-Protonation/N-Alkylation: The pyridine nitrogen atom is basic (pKa of the conjugate acid of 2,6-lutidine is ~6.7) and can be protonated to form pyridinium salts or alkylated to form quaternary pyridinium compounds.[4] The steric hindrance from the adjacent methyl groups moderates this reactivity compared to pyridine itself.

  • Building Block in Medicinal Chemistry: Pyridine and its derivatives are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. This scaffold can participate in hydrogen bonding and π-stacking interactions with biological targets.[5][6] The this compound moiety serves as a key precursor for more complex molecules where the pyridine ring acts as a core structural element or a bioisostere for other aromatic systems.[7][8]

G cluster_1 Reactivity Profile cluster_hydroxyl Hydroxyl Group Reactions cluster_pyridine Pyridine Ring Reactions Core This compound Aldehyde Oxidation (mild) → Aldehyde Core->Aldehyde [O] Ester Esterification → Ester Core->Ester R-COOH Salt Protonation (H⁺) → Pyridinium Salt Core->Salt Acid Acid Oxidation (strong) → Carboxylic Acid Aldehyde->Acid [O]

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential in a laboratory setting. The available safety data indicates it should be handled with care.

  • Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

  • Hazard Statements (H-Statements): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (P-Statements): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.

  • Spill & Disposal: In case of a spill, prevent dust formation and sweep up carefully. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the realm of drug discovery and development. Its defined structure, predictable reactivity at both the hydroxyl group and the pyridine core, and its role as a versatile scaffold make it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthetic logic, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in the laboratory.

References

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Modern Research

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] Dimethylpyridine derivatives, in particular, serve as crucial intermediates in the synthesis of a wide array of specialized chemicals, from agrochemicals to advanced polymers.[2] The strategic placement of methyl and other functional groups on the pyridine ring allows for precise tuning of a molecule's steric and electronic characteristics, which is paramount in the rational design of novel therapeutic agents.[1] (2,6-Dimethylpyridin-4-yl)methanol, a member of this important class of compounds, holds significant potential as a building block in drug discovery programs, where the introduction of a primary alcohol function on the sterically hindered lutidine core offers a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and unequivocally confirm the structure of this compound, ensuring its identity and purity for research and development applications.

Part 1: Structural Elucidation - A Multi-Technique Spectroscopic Approach

The initial characterization of a newly synthesized or isolated compound like this compound relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident preliminary structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer their chemical environment.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative due to the molecule's symmetry.

  • Methyl Protons (C2-CH₃ and C6-CH₃): Due to the symmetry of the molecule, the two methyl groups at positions 2 and 6 are chemically equivalent. They will therefore appear as a single, sharp singlet, integrating to six protons. The chemical shift is anticipated to be in the range of δ 2.4-2.6 ppm, characteristic of methyl groups attached to an aromatic ring.

  • Methylene Protons (-CH₂OH): The two protons of the methylene group are also equivalent and will give rise to a singlet integrating to two protons. Its chemical shift will be further downfield, typically around δ 4.6-4.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

  • Pyridine Ring Protons (C3-H and C5-H): The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent. They will appear as a singlet integrating to two protons. Their resonance is expected in the aromatic region, around δ 7.0-7.2 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but is typically observed between δ 1.5-3.0 ppm.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~7.10Singlet2HH-3, H-5
2~4.70Singlet2H-CH₂OH
3~2.50Singlet6HC2-CH₃, C6-CH₃
4Variable (e.g., ~2.0)Broad Singlet1H-OH

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

  • Pyridine Ring Carbons: Due to symmetry, we expect three signals for the six carbons of the pyridine ring. The carbons at positions 2 and 6 will be equivalent, as will the carbons at positions 3 and 5. The carbon at position 4 will be unique. The quaternary carbons (C-2, C-6, and C-4) are expected to have chemical shifts in the range of δ 145-160 ppm. The protonated carbons (C-3 and C-5) will appear further upfield, around δ 118-125 ppm.

  • Methylene Carbon (-CH₂OH): The carbon of the methylene group will resonate at approximately δ 60-65 ppm, shifted downfield by the attached oxygen.

  • Methyl Carbons (C2-CH₃ and C6-CH₃): The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 20-25 ppm.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
1~158C-2, C-6
2~149C-4
3~120C-3, C-5
4~63-CH₂OH
5~22C2-CH₃, C6-CH₃
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is often preferred to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Time-of-Flight, TOF).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

For this compound (C₈H₁₁NO), the expected monoisotopic mass is approximately 137.0841 g/mol .

  • Molecular Ion Peak [M+H]⁺: In ESI-MS, the compound is likely to be observed as the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 138.0919.

  • Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic fragments may still be observed. A common fragmentation pathway for benzyl-type alcohols is the loss of the hydroxyl group or water. The benzylic position in this molecule is particularly stabilized, which may lead to the formation of a prominent ion corresponding to the loss of H₂O (m/z ~119) or the entire -CH₂OH group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands Wavenumber (cm⁻¹) Vibration Functional Group
13400-3100 (broad)O-H stretchAlcohol
23100-3000C-H stretchAromatic
32980-2850C-H stretchAliphatic (CH₃, CH₂)
41600-1450C=C and C=N stretchPyridine ring
51050-1000C-O stretchPrimary alcohol

Part 2: Structure Confirmation - The Definitive Evidence

While the combination of NMR, MS, and IR provides strong evidence for the proposed structure, unequivocal confirmation is best achieved through single-crystal X-ray crystallography.

Single-Crystal X-ray Crystallography

This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the structure elucidation and confirmation of this compound.

structure_elucidation cluster_elucidation Structure Elucidation cluster_confirmation Structure Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Proposed_Structure This compound Proposed Structure NMR->Proposed_Structure Connectivity (H & C Skeleton) MS Mass Spectrometry MS->Proposed_Structure Molecular Formula (Molecular Weight) IR IR Spectroscopy IR->Proposed_Structure Functional Groups (-OH, Aromatic) X-ray X-ray Crystallography Confirmed_Structure Confirmed Structure X-ray->Confirmed_Structure 3D Structure (Unambiguous Proof) Proposed_Structure->X-ray Hypothesis for Confirmation

Structure Elucidation and Confirmation Workflow.

Conclusion

The structural elucidation and confirmation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy corroborates the presence of key functional groups. Finally, single-crystal X-ray crystallography, when achievable, offers the definitive and unambiguous confirmation of the three-dimensional structure. This rigorous analytical workflow is essential for ensuring the quality and integrity of this valuable chemical building block for its applications in research and development.

References

Spectroscopic Characterization of (2,6-Dimethylpyridin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Dimethylpyridin-4-yl)methanol, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic transformations. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and is supplemented with detailed experimental protocols for data acquisition.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of organic spectroscopy, as direct experimental data from a centralized database was not accessible at the time of writing. These predictions are intended to provide a robust framework for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity within the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally shifting signals downfield (to a higher ppm value).[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05s2HH-3, H-5
~4.70s2H-CH₂-
~2.50s6H2 x -CH₃
~1.90 (broad)s1H-OH

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound exhibits four distinct signals, consistent with its symmetrical structure.

  • Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent and are expected to appear as a singlet at approximately 7.05 ppm. In substituted pyridines, the aromatic protons typically resonate in the downfield region due to the deshielding effect of the aromatic ring current.[1]

  • Methylene Protons (-CH₂-): The two protons of the methylene group attached to the pyridine ring and the hydroxyl group are also equivalent and are predicted to appear as a singlet around 4.70 ppm. The proximity to the electronegative oxygen atom and the pyridine ring causes a downfield shift.

  • Methyl Protons (-CH₃): The six protons of the two methyl groups at positions 2 and 6 are equivalent and are expected to give a sharp singlet at approximately 2.50 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet around 1.90 ppm. The chemical shift of hydroxyl protons can vary significantly depending on the concentration, solvent, and temperature, and it readily exchanges with deuterium oxide (D₂O).[2]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

  • Instrument Setup: The spectrum is acquired on a 500 MHz NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[3]

  • Acquisition Parameters: A standard proton pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157.5C-2, C-6
~150.0C-4
~119.0C-3, C-5
~64.0-CH₂-
~24.0-CH₃

Interpretation of the ¹³C NMR Spectrum:

The predicted proton-decoupled ¹³C NMR spectrum shows five distinct signals, which is consistent with the five unique carbon environments in the molecule.

  • Pyridine Ring Carbons: The carbons of the pyridine ring are significantly deshielded. The quaternary carbons C-2 and C-6, being adjacent to the electronegative nitrogen, are expected at approximately 157.5 ppm. The carbon bearing the methanol group, C-4, is predicted around 150.0 ppm. The protonated carbons, C-3 and C-5, are expected to be the most shielded of the ring carbons, appearing at approximately 119.0 ppm.[4]

  • Methylene Carbon (-CH₂-): The carbon of the methylene group is predicted to resonate around 64.0 ppm, shifted downfield due to the attached oxygen atom.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons are expected to appear in the upfield region, at approximately 24.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically used for ¹³C NMR due to its lower sensitivity.

  • Instrument Setup: The experiment is performed on a 125 MHz NMR spectrometer, locked and shimmed as for ¹H NMR.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is used. The spectral width is set to approximately 240 ppm. A sufficient number of scans (typically several hundred to thousands) are acquired with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of NMR Assignments

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1600, 1470MediumC=C stretch (aromatic ring)
1050StrongC-O stretch (primary alcohol)

Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups present in this compound.

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2]

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl and methylene groups should appear between 2980 and 2850 cm⁻¹.[5]

  • Aromatic C=C Stretches: Medium intensity peaks around 1600 cm⁻¹ and 1470 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the pyridine ring.[2]

  • C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[6]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded to subtract the contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing valuable structural information.[7]

Predicted Mass Spectrum Data (Electron Ionization)

m/zRelative AbundanceAssignment
137High[M]⁺ (Molecular Ion)
136Moderate[M-H]⁺
122Moderate[M-CH₃]⁺
106High[M-CH₂OH]⁺
77Moderate[C₆H₅]⁺ (from further fragmentation)

Interpretation of the Mass Spectrum:

The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak ([M]⁺): The molecular ion peak at m/z 137 corresponds to the molecular weight of the compound (C₈H₁₁NO).

  • [M-H]⁺ Peak: Loss of a hydrogen radical, likely from the methylene group, would result in a peak at m/z 136.[8]

  • [M-CH₃]⁺ Peak: Loss of a methyl radical from one of the positions on the pyridine ring would lead to a fragment ion at m/z 122.

  • [M-CH₂OH]⁺ Peak: Cleavage of the bond between the pyridine ring and the methanol group is a likely fragmentation pathway, resulting in a stable pyridyl cation at m/z 106. This is analogous to the loss of the CH₂OH group in benzyl alcohol derivatives.[9]

  • Further Fragmentation: The fragment at m/z 106 could potentially undergo further fragmentation, leading to smaller ions such as the phenyl cation at m/z 77, although this would involve significant rearrangement.

Experimental Protocol for Electron Ionization Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.[10]

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample: this compound cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Provides IR_Data Absorption Bands (Wavenumbers) IR->IR_Data Provides MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Provides Structure Confirmed Structure of This compound NMR_Data->Structure Combined Interpretation Leads to IR_Data->Structure Combined Interpretation Leads to MS_Data->Structure Combined Interpretation Leads to

Caption: A generalized workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylisonicotinyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylisonicotinyl alcohol, also known as (2,6-dimethylpyridin-4-yl)methanol, is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine core with flanking methyl groups and a hydroxymethyl functionality, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a detailed exploration of the viable synthetic pathways to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary methodologies. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of the synthesis of this important intermediate.

Retrosynthetic Analysis

A retrosynthetic approach to 2,6-Dimethylisonicotinyl alcohol logically points to two primary precursor functionalities at the 4-position of the 2,6-dimethylpyridine core: a carboxylic acid or an aldehyde. Both can be readily reduced to the target primary alcohol. This analysis forms the basis of the two synthetic strategies detailed in this guide.

Retrosynthesis of 2,6-Dimethylisonicotinyl alcohol target 2,6-Dimethylisonicotinyl alcohol intermediate1 2,6-Dimethylisonicotinic Acid target->intermediate1 Reduction intermediate2 2,6-Dimethylpyridine-4-carbaldehyde target->intermediate2 Reduction starting_material 2,6-Lutidine intermediate1->starting_material Oxidation intermediate2->starting_material Oxidation

Caption: Retrosynthetic analysis of 2,6-Dimethylisonicotinyl alcohol.

Pathway 1: Reduction of 2,6-Dimethylisonicotinic Acid

This pathway is a robust and high-yielding approach that begins with the commercially available 2,6-dimethylisonicotinic acid. The core of this strategy lies in the efficient reduction of the carboxylic acid functionality to a primary alcohol.

Principle and Rationale

The reduction of carboxylic acids to primary alcohols requires a potent reducing agent capable of delivering two hydride equivalents to the carbonyl carbon. While sodium borohydride (NaBH₄) is generally ineffective for this transformation, lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[1] The reaction proceeds via a stable aluminate ester intermediate, which is subsequently hydrolyzed to yield the desired alcohol.

Detailed Experimental Protocol

Materials:

  • 2,6-Dimethylisonicotinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents) in anhydrous THF. The flask is cooled in an ice bath.

  • Addition of Carboxylic Acid: 2,6-Dimethylisonicotinic acid (1.0 molar equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding deionized water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide solution (x mL), and then deionized water again (3x mL). This sequential addition is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Work-up and Isolation: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-Dimethylisonicotinyl alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Reaction Mechanism

Reduction of Carboxylic Acid with LiAlH4 RCOOH R-COOH intermediate1 R-COO⁻ Li⁺ + AlH₃ + H₂ RCOOH->intermediate1 + LiAlH₄ LiAlH4 LiAlH₄ intermediate2 R-CHO-AlH₃ complex intermediate1->intermediate2 Rearrangement intermediate3 R-CH₂O-AlH₂ complex intermediate2->intermediate3 + [H]⁻ from another LiAlH₄ RCH2OH R-CH₂OH intermediate3->RCH2OH + H₂O H2O H₂O (work-up)

Caption: Mechanism for the reduction of a carboxylic acid with LiAlH₄.

Pathway 2: Reduction of 2,6-Dimethylpyridine-4-carbaldehyde

This alternative pathway involves the reduction of the corresponding aldehyde, 2,6-dimethylpyridine-4-carbaldehyde. This route is advantageous when the starting aldehyde is readily available or can be synthesized efficiently.

Principle and Rationale

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be accomplished with milder and more selective reducing agents.[1][2][3] Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its ease of handling and compatibility with protic solvents like methanol or ethanol.[3]

Detailed Experimental Protocol

Materials:

  • 2,6-Dimethylpyridine-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 2,6-dimethylpyridine-4-carbaldehyde (1.0 molar equivalent) in methanol or ethanol. The flask is cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (1.0 to 1.5 molar equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of deionized water to decompose any excess NaBH₄.

  • Work-up and Isolation: The bulk of the alcoholic solvent is removed under reduced pressure. The resulting aqueous residue is extracted several times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 2,6-Dimethylisonicotinyl alcohol.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Mechanism

Reduction of Aldehyde with NaBH4 RCHO R-CHO intermediate1 Alkoxyborate intermediate RCHO->intermediate1 + NaBH₄ NaBH4 NaBH₄ RCH2OH R-CH₂OH intermediate1->RCH2OH + Solvent (proton source) Solvent Solvent (e.g., MeOH)

Caption: Mechanism for the reduction of an aldehyde with NaBH₄.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Reduction of 2,6-Dimethylisonicotinic AcidPathway 2: Reduction of 2,6-Dimethylpyridine-4-carbaldehyde
Starting Material 2,6-Dimethylisonicotinic Acid2,6-Dimethylpyridine-4-carbaldehyde
Reducing Agent Lithium aluminum hydride (LiAlH₄)Sodium borohydride (NaBH₄)
Reaction Conditions Anhydrous, reflux in THFProtic solvent (MeOH, EtOH), room temp.
Safety Considerations LiAlH₄ is highly reactive with water and pyrophoric. Requires careful handling under inert atmosphere.NaBH₄ is relatively stable and easier to handle.
Yield Generally highGenerally high
Scalability More challenging due to the hazards of LiAlH₄Readily scalable
Cost LiAlH₄ is more expensive than NaBH₄.More cost-effective.

Characterization

The final product, 2,6-Dimethylisonicotinyl alcohol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the absence of starting material.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the alcohol functional group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

Both the reduction of 2,6-dimethylisonicotinic acid and 2,6-dimethylpyridine-4-carbaldehyde are effective methods for the synthesis of 2,6-Dimethylisonicotinyl alcohol. The choice between the two pathways will largely depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the safety infrastructure available. For laboratory-scale synthesis where the carboxylic acid is readily available, the LiAlH₄ reduction is a reliable option. For larger-scale preparations, or when the aldehyde is the more accessible precursor, the NaBH₄ reduction offers a safer, more economical, and more easily scalable alternative.

References

An In-depth Technical Guide to the Synthesis of (2,6-Dimethylpyridin-4-yl)methanol from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (2,6-Dimethylpyridin-4-yl)methanol, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 2,6-lutidine. The document delves into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights into experimental choices and protocol optimization. Key methodologies, including selective oxidation, formylation followed by reduction, and functional group interconversion, are critically examined. Each protocol is presented as a self-validating system, emphasizing safety, efficiency, and scalability. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of these synthetic transformations.

Introduction: The Significance of this compound

This compound, also known as 4-(hydroxymethyl)-2,6-lutidine, is a key intermediate in the synthesis of a wide array of complex molecules. Its structural motif, featuring a pyridine core with flanking methyl groups and a reactive hydroxymethyl function at the 4-position, imparts unique properties that are highly sought after in medicinal chemistry and materials science. The steric hindrance provided by the two methyl groups can influence reaction selectivity and molecular conformation, a feature often exploited in ligand design for catalysis and in the development of pharmacologically active compounds.[1]

The synthesis of this molecule from 2,6-lutidine, a common and inexpensive starting material, presents several chemical challenges.[2] The primary difficulty lies in the selective functionalization of the 4-position of the pyridine ring without affecting the more reactive methyl groups at the 2- and 6-positions. This guide will explore various strategies to achieve this transformation, providing a detailed analysis of their advantages and limitations.

Strategic Approaches to the Synthesis

The synthesis of this compound from 2,6-lutidine can be broadly categorized into three main strategic approaches. The choice of a particular route is often dictated by factors such as available reagents, desired scale, and tolerance of functional groups in more complex derivatives.

Synthesis_Strategies Start 2,6-Lutidine Intermediate1 2,6-Lutidine-4-carbaldehyde Start->Intermediate1 Formylation Intermediate2 2,6-Lutidine-4-carboxylic acid Start->Intermediate2 Selective Oxidation Intermediate3 4-Functionalized 2,6-Lutidine Start->Intermediate3 Halogenation/ Nucleophilic Substitution Product This compound Intermediate1->Product Reduction Intermediate2->Product Reduction Intermediate3->Product Grignard/Hydrolysis

Figure 1. Overview of primary synthetic strategies from 2,6-lutidine.

Pathway A: Formylation and Subsequent Reduction

This is a conceptually straightforward approach that involves the introduction of a formyl group at the 4-position of the 2,6-lutidine ring, followed by its reduction to the corresponding alcohol.

Direct formylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle.[3] However, methods such as Vilsmeier-Haack formylation or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be employed. The lithiation route offers better regioselectivity for the 4-position.

Experimental Protocol: Lithiation and Formylation

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2,6-Lutidine is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.[4]

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 2,6-lutidine-4-carbaldehyde is purified by column chromatography on silica gel.

The reduction of the intermediate aldehyde to the primary alcohol is a standard transformation that can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

  • Setup: A round-bottom flask is charged with 2,6-lutidine-4-carbaldehyde and methanol.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Pathway B: Selective Oxidation of a Precursor and Subsequent Reduction

This strategy involves the initial oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, which is then selectively reduced. While seemingly less direct, this pathway can be advantageous in certain contexts. A more direct, though less common, approach involves the selective oxidation of one methyl group to a carboxylic acid, followed by reduction. However, controlling the oxidation to be mono-selective at the 4-position is difficult. A more practical variation involves the synthesis of a 4-substituted precursor that can be converted to the hydroxymethyl group.

A more viable approach involves the synthesis of 2,6-pyridinedicarboxylic acid from 2,6-lutidine, followed by reduction.

Experimental Protocol: Oxidation and Reduction

  • Oxidation: 2,6-Lutidine is oxidized to 2,6-pyridinedicarboxylic acid using a strong oxidizing agent like potassium permanganate.[5][6] The reaction is typically carried out in water at elevated temperatures.[5]

  • Reduction: The resulting 2,6-pyridinedicarboxylic acid can be reduced to 2,6-pyridinedimethanol using a powerful reducing agent like sodium borohydride in the presence of iodine or catalytic hydrogenation.[5] This diol can then be selectively protected and manipulated to yield the target mono-alcohol, though this adds steps to the synthesis. A more direct reduction of the dicarboxylic acid to the diol can be achieved with sodium borohydride and iodine.[5]

Pathway C: Functional Group Interconversion via Grignard Reagents

This pathway offers a versatile route by first introducing a handle at the 4-position, such as a halogen, which can then be converted to the desired hydroxymethyl group.

Direct halogenation of 2,6-lutidine at the 4-position is not straightforward. A more common approach is to start from a precursor like 4-amino-2,6-lutidine, which can be synthesized from 4-nitro-2,6-lutidine-N-oxide.[7] The amino group can then be converted to a halogen via a Sandmeyer-type reaction.[8]

The 4-halo-2,6-lutidine can be converted to a Grignard reagent, which is then reacted with formaldehyde to introduce the hydroxymethyl group.[9]

Experimental Protocol: Grignard Formation and Reaction with Formaldehyde

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of 4-bromo-2,6-lutidine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is then added to a cooled solution of paraformaldehyde in anhydrous THF. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography to yield this compound.[10][11]

Comparative Analysis of Synthetic Pathways

Pathway Key Steps Advantages Disadvantages Typical Overall Yield
A: Formylation-Reduction Lithiation, Formylation, ReductionDirect, good regioselectivity with lithiationRequires cryogenic temperatures, moisture-sensitive reagentsModerate
B: Oxidation-Reduction Oxidation to dicarboxylic acid, ReductionUtilizes inexpensive starting materialsMulti-step, potential for over-oxidation, requires powerful reducing agentsLow to Moderate
C: Grignard Route Synthesis of 4-halo precursor, Grignard formation, Reaction with formaldehydeVersatile, allows for other 4-substitutionsMulti-step synthesis of precursor, moisture-sensitive Grignard reagentModerate

Safety and Handling Considerations

  • 2,6-Lutidine: A colorless liquid with a pungent odor. It is flammable and should be handled in a well-ventilated fume hood.[2]

  • n-Butyllithium: A highly pyrophoric reagent that reacts violently with water. It should be handled under an inert atmosphere using syringe techniques.

  • Sodium Borohydride: A flammable solid that reacts with water to produce hydrogen gas.

  • Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions in contact with combustible materials.

  • Grignard Reagents: Highly reactive and moisture-sensitive. Reactions should be conducted in anhydrous solvents under an inert atmosphere.[12]

Conclusion and Future Perspectives

The synthesis of this compound from 2,6-lutidine can be accomplished through several distinct synthetic strategies. The choice of the optimal route depends on the specific requirements of the synthesis, including scale, cost, and available equipment. The formylation-reduction pathway offers a direct and relatively efficient method, while the Grignard route provides greater versatility for the synthesis of other 4-substituted analogues. Biocatalytic approaches, although not detailed here, are emerging as a sustainable alternative for the selective oxidation of lutidines and may offer more environmentally friendly routes in the future.[13][14] Continued research into more efficient and selective catalytic methods will undoubtedly lead to improved syntheses of this important chemical intermediate.

References

The Solubility Profile of (2,6-Dimethylpyridin-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (2,6-Dimethylpyridin-4-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining and understanding its solubility.

Part 1: Unveiling this compound: A Structural and Physicochemical Overview

This compound is a solid, heterocyclic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Its structure features a pyridine ring substituted with two methyl groups at positions 2 and 6, and a methanol group at position 4. This unique arrangement of a polar hydroxyl group and a basic pyridine nitrogen, flanked by nonpolar methyl groups, imparts a distinct solubility behavior that is critical to its application in synthesis and formulation.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
Physical FormSolid
Melting Point98 °C
InChI KeyDLDGHMPQNVTNRC-UHFFFAOYSA-N

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) suggests the potential for complex interactions with various solvents.

Part 2: The "Why" Behind Dissolution: Theoretical Principles of Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The interplay of intermolecular forces between the solute (this compound) and the solvent dictates the extent of dissolution.

Solvent Polarity and its Influence:

Common laboratory solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), acetonitrile, acetone) have a significant dipole moment but lack an O-H or N-H bond, making them effective hydrogen bond acceptors but not donors.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) have low dielectric constants and do not have significant partial charges, interacting primarily through weaker van der Waals forces.

For this compound, the polar hydroxyl and pyridine functionalities suggest a favorable interaction with polar solvents, while the dimethyl-substituted pyridine ring introduces some nonpolar character that may influence its solubility in less polar environments.

Part 3: A Predictive Look: The Inferred Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be inferred based on its molecular structure and the principles of chemical interactions. This inferred profile serves as a valuable starting point for solvent selection in experimental settings.

Table 1: Inferred Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterModerateThe hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, but the nonpolar methyl groups may limit high solubility.
MethanolHighAs a polar protic solvent, methanol can effectively solvate the polar groups of the molecule through hydrogen bonding.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar features.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, which may result in moderate solubility.
AcetoneModerateThe polarity of acetone should facilitate the dissolution of this compound to a moderate extent.
Nonpolar TolueneLow to ModerateThe aromatic nature of toluene may have some favorable interaction with the pyridine ring, but the overall polarity mismatch suggests limited solubility.
HexaneLowA significant polarity difference between the highly polar solute and nonpolar hexane indicates poor solubility.
Diethyl EtherLowThe low polarity of diethyl ether makes it a poor solvent for the polar functional groups of the molecule.

Disclaimer: This table presents an inferred solubility profile based on theoretical principles. Experimental verification is essential for obtaining accurate quantitative solubility data.

Part 4: From Theory to Practice: Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[2][4]

1. Materials and Equipment:

  • This compound (solid)

  • Selected laboratory solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. A visual excess of solid should remain at the bottom of the vial.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The equilibration time should be validated to ensure that the concentration of the solute in the solution does not change with further agitation.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[5][6]

3. Data Reporting:

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

  • Report the solubility in standard units such as mg/mL and mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to sediment excess solid equil1->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 quant1 Dilute filtered supernatant sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Part 5: Presenting and Interpreting Solubility Data

The quantitative data obtained from the experimental protocol should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Quantitative Solubility of this compound at 25 °C (Template)

SolventSolubility (mg/mL)Solubility (mol/L)
Water[Experimental Value][Experimental Value]
Methanol[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
Acetone[Experimental Value][Experimental Value]
Toluene[Experimental Value][Experimental Value]
Hexane[Experimental Value][Experimental Value]
Diethyl Ether[Experimental Value][Experimental Value]

Interpretation of Results:

The quantitative solubility data will provide critical insights for:

  • Reaction Chemistry: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the solution phase.

  • Purification: Choosing suitable solvent systems for crystallization and chromatography.

  • Drug Formulation: Identifying potential vehicles for drug delivery and understanding dissolution characteristics.

  • Analytical Method Development: Preparing stock solutions and standards for various analytical techniques.

Part 6: Safety First: Handling and Precautionary Measures

As with any chemical handling, appropriate safety measures must be taken when working with this compound and the associated solvents.

This compound Safety:

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautions: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[7][8][9][10]

Solvent Safety:

  • Always consult the Safety Data Sheet (SDS) for each solvent before use.

  • Handle flammable solvents in a well-ventilated fume hood and away from ignition sources.[8][9][10]

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact.[7][8][9][10]

Part 7: References

  • IEEE. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. Retrieved from --INVALID-LINK--
  • Taylor & Francis. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. Retrieved from --INVALID-LINK--
  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from --INVALID-LINK--
  • ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. Retrieved from --INVALID-LINK--
  • ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Publications. Retrieved from --INVALID-LINK--
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from --INVALID-LINK--
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from --INVALID-LINK--
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Sigma-Aldrich. Retrieved from --INVALID-LINK--
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Retrieved from --INVALID-LINK--
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Retrieved from --INVALID-LINK--
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum. Retrieved from --INVALID-LINK--
  • USP-NF. (2016, September 30). <1236> Solubility Measurements. USP-NF. Retrieved from --INVALID-LINK--
  • SciSpace. (2016). (PDF) Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from --INVALID-LINK--
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Retrieved from --INVALID-LINK--
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from --INVALID-LINK--
  • CymitQuimica. (2024, December 19). Safety Data Sheet. CymitQuimica. Retrieved from --INVALID-LINK--
  • Methanol Safety. (n.d.). Methanol Safety Data Sheet. Methanol Safety. Retrieved from --INVALID-LINK--
  • ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from --INVALID-LINK--
  • Praxair. (n.d.). Methanol. Praxair. Retrieved from --INVALID-LINK--
  • ChemicalBook. (n.d.). Methanol - Safety Data Sheet. ChemicalBook. Retrieved from --INVALID-LINK--
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Retrieved from --INVALID-LINK--
  • BenchChem. (n.d.). An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications. BenchChem. Retrieved from --INVALID-LINK--
  • Wikipedia. (n.d.). Methanol. Wikipedia. Retrieved from --INVALID-LINK--
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem. Retrieved from --INVALID-LINK--
  • BLDpharm. (n.d.). (3-Methylpyridin-4-yl)methanol. BLDpharm. Retrieved from --INVALID-LINK--
  • National Center for Biotechnology Information. (n.d.). (4,6-Dimethylpyrimidin-2-yl)methanol. PubChem. Retrieved from --INVALID-LINK--
  • ChemicalBook. (n.d.). [4-(HYDROXYMETHYL)-2,6-DIMETHYLPYRIDIN-3-YL]METHANOL. ChemicalBook. Retrieved from --INVALID-LINK--
  • Aladdin. (n.d.). This compound. Aladdin. Retrieved from --INVALID-LINK--
  • National Center for Biotechnology Information. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PubMed Central. Retrieved from --INVALID-LINK--
  • BenchChem. (n.d.). (6-Methylpyridin-2-yl)methanol hydrochloride. BenchChem. Retrieved from --INVALID-LINK--

References

(2,6-Dimethylpyridin-4-yl)methanol: A Cornerstone Precursor for Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery & Development Professionals

Abstract

(2,6-Dimethylpyridin-4-yl)methanol, a structurally simple yet chemically versatile pyridine derivative, has emerged as a pivotal building block in modern medicinal chemistry. Its unique combination of a nucleophilic hydroxyl group and a sterically hindered, electronically distinct pyridine core makes it an invaluable precursor for a range of high-value pharmaceutical compounds. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and key reactive transformations. We will explore its strategic application in the synthesis of cutting-edge therapeutics, with a particular focus on its role as a precursor to potent tubulin polymerization inhibitors for oncology and its conceptual relationship to intermediates used in the synthesis of widely prescribed proton pump inhibitors. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of novel pharmaceutical agents, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule contribute to its prevalence in pharmaceuticals.[3] Within this class of heterocycles, this compound offers a unique set of attributes. The methyl groups at the 2 and 6 positions provide steric shielding, influencing the reactivity of the pyridine nitrogen and directing reactions to other sites on the ring. The 4-hydroxymethyl substituent serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

This guide will elucidate the practical synthesis of this key precursor and demonstrate its application in the construction of complex molecular architectures with significant therapeutic potential.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a precursor is fundamental to its effective utilization in multi-step synthesis.

Physical Properties
PropertyValueSource
CAS Number 18088-01-2[4][5][6]
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Physical Form Solid[4]
Purity (Typical) ≥98%[4]
Storage Inert atmosphere, room temperature[4]
Spectroscopic Data (Predicted & Annotated)

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.0-7.2 ppm (s, 2H): Aromatic protons on the pyridine ring (H-3 and H-5). The singlet is due to the symmetrical substitution pattern.

  • δ ~4.7 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ ~2.5 ppm (s, 6H): Protons of the two methyl groups at the 2 and 6 positions (-CH₃).

  • δ ~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). This peak is typically broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~158 ppm: Aromatic carbons at the 2 and 6 positions (C-2 and C-6).

  • δ ~149 ppm: Aromatic carbon at the 4-position (C-4).

  • δ ~119 ppm: Aromatic carbons at the 3 and 5 positions (C-3 and C-5).

  • δ ~64 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • δ ~24 ppm: Carbons of the two methyl groups (-CH₃).

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~3300-3100 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~3000-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1600, 1560 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Synthesis of this compound: A Reliable & Scalable Protocol

The synthesis of this compound can be efficiently achieved via a multi-step process starting from readily available commercial materials. The following workflow outlines a robust and scalable synthetic route.

Synthesis_Workflow start Ethyl Acetoacetate + Formaldehyde + Ammonia intermediate1 1,4-Dihydro-3,5-dicarbethoxy- 2,6-dimethylpyridine start->intermediate1 Hantzsch Pyridine Synthesis intermediate2 3,5-Dicarbethoxy- 2,6-dimethylpyridine intermediate1->intermediate2 Oxidation (e.g., HNO₃/H₂SO₄) intermediate3 2,6-Dimethylpyridine intermediate2->intermediate3 Saponification & Decarboxylation intermediate4 2,6-Dimethylisonicotinic Acid intermediate3->intermediate4 Oxidation (e.g., KMnO₄) final_product This compound intermediate4->final_product Reduction (LiAlH₄)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 2,6-Dimethylisonicotinic Acid

This protocol is adapted from a well-established procedure for the reduction of carboxylic acids to primary alcohols using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent.[7][8]

Materials:

  • 2,6-Dimethylisonicotinic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

Procedure:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen. A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is added to the flask.

  • Addition of Substrate: The flask is cooled in an ice bath. 2,6-Dimethylisonicotinic acid (1 equivalent) is added portion-wise, ensuring the internal temperature does not rise significantly. Hydrogen gas will be evolved during this step.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux and maintained for 16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction mixture is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Work-up and Isolation: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a versatile precursor for complex pharmaceutical targets. Its hydroxymethyl group can be easily converted into other functional groups, such as halides or aldehydes, paving the way for a multitude of synthetic transformations.

Precursor to Tubulin Polymerization Inhibitors

Tubulin is a clinically validated target for anti-cancer therapeutics, with drugs that interfere with its polymerization dynamics playing a crucial role in oncology.[9] this compound is a key starting material for the synthesis of 2-pyridone derivatives, which are core components of potent tubulin polymerization inhibitors.

The following workflow illustrates the logical progression from this compound to a key 3-cyano-2-pyridone intermediate, a scaffold found in advanced anti-cancer agents.

Pharmaceutical_Synthesis_Workflow start This compound intermediate1 2,6-Dimethylisonicotinaldehyde start->intermediate1 Oxidation (e.g., PCC, MnO₂) intermediate2 Ethyl 2-cyano-3-(2,6-dimethylpyridin-4-yl)acrylate intermediate1->intermediate2 Knoevenagel Condensation (Ethyl cyanoacetate) intermediate3 3-Cyano-4-(2,6-dimethylpyridin-4-yl)-6-hydroxy-2-pyridone intermediate2->intermediate3 Cyclization (Base-mediated) final_target Advanced Tubulin Polymerization Inhibitors intermediate3->final_target Further Functionalization

Caption: Logical workflow for the synthesis of 2-pyridone-based tubulin inhibitors.

This synthetic strategy leverages the reactivity of the hydroxymethyl group, which is first oxidized to the corresponding aldehyde. A subsequent Knoevenagel condensation with ethyl cyanoacetate, followed by a base-mediated cyclization, affords the key 2-pyridone intermediate.[10][11] This intermediate can then be further elaborated to yield highly potent anti-cancer compounds.

Intermediate for Proton Pump Inhibitors (Analogous Application)

While not a direct precursor, the chemical logic for activating this compound for nucleophilic substitution is directly analogous to a critical step in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole. In the synthesis of these blockbuster drugs, a structurally similar intermediate, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, is converted to its corresponding chloromethyl derivative.[12][13][14] This activated intermediate then undergoes nucleophilic substitution with a benzimidazole core to form the final drug substance.

Similarly, this compound can be readily converted to 4-(chloromethyl)-2,6-dimethylpyridine hydrochloride.[9] This transformation is typically achieved using thionyl chloride or triphosgene.[5] The resulting chloro-derivative is a highly reactive electrophile, primed for coupling with a wide range of nucleophiles to construct diverse molecular libraries for drug discovery.

Conclusion

This compound is a precursor of significant strategic value in pharmaceutical research and development. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the construction of complex, biologically active molecules make it an indispensable tool for medicinal chemists. The applications highlighted in this guide, particularly in the synthesis of novel anti-cancer agents, underscore the enduring importance of this versatile building block. As the demand for new and effective therapeutics continues to grow, the role of foundational precursors like this compound in enabling innovation in drug discovery will only become more critical.

References

Reactivity Analysis of the Hydroxymethyl Group in (2,6-Dimethylpyridin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxymethyl group in (2,6-Dimethylpyridin-4-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will explore the electronic and steric factors governing the transformation of the hydroxymethyl moiety, with a focus on oxidation, esterification, etherification, and nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical experimental frameworks.

Introduction: The Structural and Electronic Landscape of this compound

This compound, also known as 4-(hydroxymethyl)-2,6-lutidine, is a heterocyclic aromatic alcohol. Its structure features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a hydroxymethyl group at the 4 position. This unique arrangement of substituents dictates its chemical behavior.

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the two methyl groups at the ortho-positions to the nitrogen are electron-donating through an inductive effect. This electronic push partially mitigates the electron-withdrawing nature of the ring, influencing the reactivity of the substituents.

Of paramount importance is the steric environment created by the two methyl groups flanking the nitrogen atom. This steric hindrance significantly impacts the accessibility of the nitrogen's lone pair and can influence the approach of reagents to the reactive sites of the molecule, including the hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18088-01-2
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Solid
Purity Typically ≥98%

Reactivity of the Hydroxymethyl Group: A Multifaceted Functional Handle

The hydroxymethyl group (-CH₂OH) attached to the pyridine ring at the 4-position is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is analogous to that of a benzylic alcohol, though modulated by the electronic properties of the pyridine ring.

Oxidation: Accessing Higher Oxidation States

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 2,6-dimethylisonicotinaldehyde, or the carboxylic acid, 2,6-dimethylisonicotinic acid. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) or a Swern oxidation are suitable for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is known for its mildness and high yields in converting primary alcohols to aldehydes[1][2][3].

Experimental Protocol: Swern Oxidation of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) to the mixture and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-dimethylisonicotinaldehyde[4][5][6][7].

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic or basic medium, will oxidize the hydroxymethyl group directly to the carboxylic acid. The reaction with KMnO₄ involves the formation of a manganate ester intermediate, which then collapses to the carbonyl compound and is further oxidized to the carboxylic acid[8].

Experimental Protocol: KMnO₄ Oxidation of this compound

  • Dissolve this compound in a suitable solvent (e.g., water or a mixture of t-butanol and water).

  • Slowly add a solution of potassium permanganate (excess) to the reaction mixture. The reaction is often exothermic and may require cooling.

  • Stir the reaction at room temperature or with gentle heating until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Filter off the manganese dioxide and wash it with water.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2,6-dimethylisonicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Oxidation_Pathways A This compound B 2,6-Dimethylisonicotinaldehyde A->B Mild Oxidation (e.g., Swern, MnO₂) C 2,6-Dimethylisonicotinic Acid A->C Strong Oxidation (e.g., KMnO₄) B->C Further Oxidation

Caption: Oxidation pathways of this compound.

Esterification: Formation of Pyridinylmethyl Esters

The hydroxymethyl group can be readily esterified with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a base or a coupling agent. The steric hindrance from the ortho-methyl groups is less of a factor for reactions at the C4-substituent, allowing for efficient ester formation.

A common and efficient method for esterification involves the reaction with an acid chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl generated during the reaction.

Experimental Protocol: Esterification with an Acid Chloride

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the desired acid chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting ester by column chromatography or recrystallization.

Esterification_Mechanism cluster_0 Esterification with Acid Chloride Alcohol (2,6-Me₂Py)-CH₂OH Intermediate [(2,6-Me₂Py)-CH₂O(H)-C(O)R]⁺ Cl⁻ Alcohol->Intermediate + R-COCl AcidChloride R-COCl Base Et₃N Ester (2,6-Me₂Py)-CH₂OC(O)R Intermediate->Ester + Et₃N - Et₃NH⁺Cl⁻ Salt Et₃NH⁺Cl⁻

Caption: General mechanism for esterification with an acid chloride.

Etherification: Synthesis of Pyridinylmethyl Ethers

The formation of an ether linkage can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach[9][10][11]. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxymethyl group to form the corresponding sodium alkoxide. This is followed by reaction with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add the desired primary alkyl halide (1.2 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ether by column chromatography.

Nucleophilic Substitution: Halogenation of the Hydroxymethyl Group

The hydroxyl group can be converted into a good leaving group, facilitating its displacement by a nucleophile. A common transformation is the conversion to a halomethyl group, typically a chloromethyl group, which is a valuable intermediate for further functionalization.

Reagents like thionyl chloride (SOCl₂) or triphosgene can be used to convert the hydroxymethyl group to a chloromethyl group[2][3][12]. The reaction with thionyl chloride proceeds through a chlorosulfite intermediate.

Experimental Protocol: Chlorination with Thionyl Chloride

  • In a flask equipped with a reflux condenser and a gas trap, dissolve this compound (1.0 eq.) in an anhydrous solvent such as chloroform or dichloromethane.

  • Slowly add thionyl chloride (1.2 eq.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or gas evolution ceases).

  • Cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of ice-cold water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(chloromethyl)-2,6-dimethylpyridine, which can be further purified if necessary.

Nucleophilic_Substitution_Workflow Start This compound Activation Activation of -OH group (e.g., with SOCl₂) Start->Activation Intermediate 4-(Chloromethyl)-2,6-dimethylpyridine Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack (e.g., with Nu⁻) Intermediate->Nucleophilic_Attack Product 4-(Nu-CH₂)-2,6-dimethylpyridine Nucleophilic_Attack->Product

Caption: Workflow for nucleophilic substitution of the hydroxymethyl group.

Influence of Steric and Electronic Effects

The reactivity of the hydroxymethyl group in this compound is a delicate balance of electronic and steric factors.

  • Electronic Effects: The electron-donating methyl groups increase the electron density on the pyridine ring, which can slightly activate the ring towards electrophilic attack but has a less direct effect on the reactivity of the C4-hydroxymethyl group. The electron-withdrawing nature of the pyridine nitrogen can influence the acidity of the hydroxyl proton, making it slightly more acidic than a typical benzylic alcohol.

  • Steric Effects: The two methyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom. While this primarily affects reactions involving the nitrogen lone pair (e.g., N-alkylation), it can also have a through-space effect on the approach of bulky reagents to the 4-position. However, for most reactions involving the relatively small hydroxymethyl group, this steric hindrance is not prohibitive. It can, however, influence the conformational preferences of the molecule and the transition states of reactions. Studies on 2,6-lutidine derivatives have shown that steric hindrance can significantly impact adduct formation and reactivity[13][14][15].

Conclusion

This compound is a versatile building block whose hydroxymethyl group can be reliably transformed through a range of standard organic reactions. The choice of reagents and reaction conditions allows for the selective synthesis of the corresponding aldehyde, carboxylic acid, esters, ethers, and halomethyl derivatives. A thorough understanding of the interplay between the electronic nature of the substituted pyridine ring and the steric constraints imposed by the ortho-methyl groups is crucial for designing efficient and high-yielding synthetic routes. The protocols and mechanistic discussions provided in this guide serve as a valuable resource for chemists working with this and related heterocyclic compounds.

References

The Dual Nature of 2,6-Dimethylpyridine: An In-depth Technical Guide to its Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyridine, commonly known as 2,6-lutidine, is a heterocyclic organic compound that has carved a unique niche in the landscape of chemical synthesis and catalysis. Its utility is not merely as a substituted pyridine, but rather as a finely tuned tool whose efficacy is dictated by a compelling interplay of electronic and steric effects. The two methyl groups flanking the nitrogen atom are not passive spectators; they are the architects of its distinct reactivity, transforming it into a sterically hindered, non-nucleophilic base of moderate strength. This guide provides a comprehensive exploration of the nuanced electronic and steric properties of the 2,6-dimethylpyridine moiety. We will delve into the origins of its hindered nature, quantify its basicity, and explore the consequential impact on its applications, from its classic role as an acid scavenger in sensitive reactions to its more contemporary involvement in frustrated Lewis pair chemistry. This document aims to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding to leverage the full potential of this versatile molecule.

Introduction: Beyond a Simple Pyridine Derivative

Pyridine, with its lone pair of electrons on the nitrogen atom, is a cornerstone of heterocyclic chemistry, functioning as a base, nucleophile, and ligand. The introduction of substituents onto the pyridine ring systematically modulates these fundamental properties. The case of 2,6-dimethylpyridine is a particularly illustrative example of how steric bulk in immediate proximity to the reactive center can dramatically alter the expected chemical behavior.

Historically isolated from coal tar, 2,6-lutidine is now synthesized on an industrial scale, reflecting its broad utility.[1][2] Its applications span from being a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to its use as a specialized solvent and catalyst.[1][3] Understanding the electronic and steric rationale behind its diverse applications is paramount for its effective and innovative use in the laboratory and in industrial processes.

The Defining Feature: Steric Hindrance

The most prominent characteristic of 2,6-dimethylpyridine is the steric shielding of the nitrogen atom by the two ortho-methyl groups. This steric encumbrance is the primary determinant of its reactivity profile, most notably its diminished nucleophilicity compared to pyridine or less substituted pyridines.

A Non-Nucleophilic Base

While the nitrogen lone pair remains available for proton abstraction (Brønsted-Lowry basicity), its ability to attack an electrophilic carbon center is severely impeded.[2] This "non-nucleophilic" nature is the cornerstone of its utility as a base in reactions where the base itself could otherwise compete as a nucleophile, leading to unwanted side products.[2]

This principle is expertly demonstrated in the silylation of alcohols, a common protecting group strategy in multi-step organic synthesis. Reactive silylating agents, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), require a base to scavenge the generated triflic acid. A nucleophilic base could react with the silylating agent or the resulting silyl ether. 2,6-Lutidine, however, efficiently neutralizes the acid without interfering with the desired silylation, leading to high yields of the protected alcohol.[4][5]

Experimental Protocol: Silylation of a Primary Alcohol using TBDMSOTf and 2,6-Lutidine

Objective: To protect a primary alcohol using TBDMSOTf with 2,6-lutidine as a non-nucleophilic base.

Materials:

  • Primary Alcohol (e.g., benzyl alcohol)

  • 2,6-Lutidine (anhydrous)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,6-lutidine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add TBDMSOTf (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of byproducts resulting from nucleophilic attack by the base validates the choice of 2,6-lutidine.

Coordination Chemistry and Ligand Properties

The steric bulk of 2,6-dimethylpyridine also profoundly influences its coordination chemistry. While it can coordinate to metal centers, the resulting complexes are often destabilized compared to those of pyridine or 3,5-dimethylpyridine due to steric clashes between the methyl groups and other ligands in the coordination sphere.[6] This weaker coordination can be advantageous in catalysis, where facile ligand dissociation can be a key step in the catalytic cycle.

Electronic Effects: A Tale of Two Methyl Groups

The electronic nature of 2,6-dimethylpyridine is also shaped by the two methyl groups, which act as weak electron-donating groups through an inductive effect. This electron donation increases the electron density on the pyridine ring and, consequently, on the nitrogen atom.

Basicity

The increased electron density at the nitrogen atom makes 2,6-dimethylpyridine a stronger base than pyridine. This is quantitatively reflected in their pKa values. The pKa of the conjugate acid of 2,6-dimethylpyridine (the lutidinium ion) is approximately 6.72, whereas that of the pyridinium ion is 5.25.[2] This enhanced basicity, coupled with its low nucleophilicity, makes it an excellent choice for reactions requiring a moderately strong, non-nucleophilic base.

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Methylpyridine5.97
2,6-Dimethylpyridine 6.72
2,4,6-Trimethylpyridine7.43

Table 1: Comparison of pKa values for the conjugate acids of selected pyridines.

Synergy in Action: Applications in Modern Organic Synthesis

The unique combination of steric hindrance and moderate basicity makes 2,6-dimethylpyridine an indispensable reagent in a wide array of organic transformations.

Role in Drug Development and Pharmaceutical Synthesis

In the synthesis of complex molecules, particularly in the pharmaceutical industry, achieving high selectivity and yield is paramount. 2,6-Dimethylpyridine serves as a crucial building block and reagent in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][7] For instance, it has been employed in the synthesis of kinase inhibitors, where it acts as a base to facilitate nucleophilic substitution on a sensitive heterocyclic core, preventing undesired side reactions.[4] It is also a precursor for more complex pyridine-containing scaffolds.[8]

Frustrated Lewis Pairs (FLPs)

A more recent and exciting application of 2,6-dimethylpyridine is in the field of Frustrated Lewis Pair (FLP) chemistry. An FLP is a combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct.[9] This "frustration" leaves the reactivity of both the acid and the base available to activate small molecules.

The steric bulk of 2,6-lutidine makes it an ideal Lewis base component for FLPs. When combined with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), the resulting FLP can activate a variety of small molecules, including H₂, CO₂, and olefins, enabling metal-free catalysis for hydrogenation and other transformations.[9]

FLP_Activation

Conclusion

The 2,6-dimethylpyridine moiety is a testament to the power of subtle structural modifications in dictating chemical reactivity. The steric hindrance imparted by the ortho-methyl groups effectively decouples its basicity from its nucleophilicity, creating a reagent with a unique and highly valuable profile. Its role as a non-nucleophilic base is well-established and continues to be a mainstay in organic synthesis. Furthermore, its emergence as a key component in frustrated Lewis pair chemistry opens new avenues for metal-free catalysis and small molecule activation. For the modern chemist, a thorough understanding of the delicate balance between the steric and electronic effects of 2,6-dimethylpyridine is not just advantageous; it is essential for the design of elegant and efficient synthetic strategies.

References

Methodological & Application

Synthesis Protocol for (2,6-Dimethylpyridin-4-yl)methanol: A Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of (2,6-Dimethylpyridin-4-yl)methanol, a valuable pyridine-based building block in medicinal chemistry and materials science. The synthesis is achieved through the high-yield reduction of a commercially available ester precursor, Methyl 2,6-dimethylisonicotinate, using Lithium Aluminum Hydride (LiAlH₄). This guide emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and methods for analytical validation of the final product.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in the development of novel chemical entities. The presence of the hydroxymethyl group provides a reactive handle for further functionalization, while the dimethyl-substituted pyridine core imparts specific steric and electronic properties. These features make it a crucial intermediate in the synthesis of pharmacologically active compounds and specialized organic materials.

The protocol detailed herein follows a robust and well-established chemical transformation: the reduction of an ester to a primary alcohol. This method is chosen for its efficiency and reliability. The starting material, Methyl 2,6-dimethylisonicotinate, is readily accessible, making this a practical and scalable approach for laboratory settings.

Overall Synthesis Strategy

The synthesis is a single-step reduction of the ester functional group of Methyl 2,6-dimethylisonicotinate to a primary alcohol. Lithium Aluminum Hydride (LiAlH₄) is employed as the reducing agent due to its high reactivity, which is necessary for the efficient reduction of esters.[1] The reaction is conducted in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF), to prevent the violent decomposition of the hydride reagent.[2]

The workflow can be visualized as follows:

SynthesisWorkflow reagents Reagents Preparation (Anhydrous THF, LiAlH₄) reaction Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->reaction ester Starting Material (Methyl 2,6-dimethylisonicotinate) ester->reaction reduction Reduction with LiAlH₄ reaction->reduction quench Careful Quenching (H₂O, NaOH solution) reduction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Figure 1: General workflow for the synthesis of this compound.

Mechanistic Insight: Ester Reduction by LiAlH₄

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻).[2]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[3]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, expelling the methoxide group (-OCH₃) as a leaving group, which results in the formation of an aldehyde intermediate.[1][3]

  • Second Hydride Addition: Aldehydes are more reactive towards nucleophiles than esters. Therefore, the aldehyde intermediate is immediately attacked by a second hydride ion from another LiAlH₄ molecule, forming a new tetrahedral intermediate, which is an alkoxide salt.[2][4]

  • Protonation (Workup): A final aqueous workup step is required to protonate the resulting aluminum alkoxide salt, yielding the primary alcohol product, this compound.

Due to the high reactivity of the aldehyde intermediate, it is not possible to isolate it when using a powerful reducing agent like LiAlH₄.[4]

Detailed Experimental Protocol

This protocol describes the reduction of Methyl 2,6-dimethylisonicotinate to this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMW ( g/mol )Molar Eq.Amount
Methyl 2,6-dimethylisonicotinate142896-15-9C₉H₁₁NO₂165.191.05.0 g (30.3 mmol)
Lithium Aluminum Hydride (LiAlH₄)16853-85-3H₄AlLi37.951.51.72 g (45.4 mmol)
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11-150 mL
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11-For extraction
Water (Deionized)7732-18-5H₂O18.02-For quenching
15% Sodium Hydroxide (NaOH) Solution1310-73-2NaOH40.00-For quenching
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37-For drying
Celite® (Diatomaceous Earth)61790-53-2---For filtration
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Safety Precautions
  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable, and water-sensitive solid. It can ignite in moist air and reacts violently with water and alcohols. [5][6][7]

  • All manipulations involving LiAlH₄ must be performed under an inert atmosphere (nitrogen or argon) in a fume hood.[5][6]

  • Use anhydrous solvents and glassware that has been oven- or flame-dried.

  • Wear appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[5][6]

  • Keep a Class D fire extinguisher or a container of dry sand readily available for emergencies. Do not use water or carbon dioxide extinguishers on a LiAlH₄ fire. [5][8]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

    • Purge the entire system with dry nitrogen or argon gas.

    • In the flask, suspend Lithium Aluminum Hydride (1.72 g, 45.4 mmol) in anhydrous THF (100 mL) under a positive pressure of nitrogen.

    • Cool the suspension to 0°C using an ice-water bath.

  • Addition of Ester:

    • Dissolve Methyl 2,6-dimethylisonicotinate (5.0 g, 30.3 mmol) in anhydrous THF (50 mL) in a separate dry flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5°C. A vigorous reaction with gas evolution may be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching the Reaction (Fieser Workup):

    • CRITICAL STEP: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and cautiously in an efficient fume hood, ensuring the flask is still under an inert atmosphere and cooled in an ice bath.

    • Slowly and dropwise, add 1.7 mL of deionized water to the reaction mixture.

    • Next, add 1.7 mL of 15% aqueous NaOH solution dropwise.

    • Finally, add 5.1 mL of deionized water dropwise.

    • Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.

  • Workup and Isolation:

    • Filter the mixture through a pad of Celite® to remove the aluminum salts.

    • Wash the filter cake thoroughly with additional THF or ethyl acetate.

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil/solid in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Product Characterization and Validation

The identity and purity of the synthesized this compound (MW: 139.18 g/mol ) should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR * Pyridine Protons: A singlet appearing in the aromatic region (approx. δ 7.0-7.2 ppm) for the two equivalent protons at C3 and C5.
* Methylene Protons (-CH₂OH): A singlet around δ 4.6-4.8 ppm.
* Hydroxyl Proton (-OH): A broad singlet, chemical shift is variable and depends on concentration and solvent. Can be confirmed by D₂O exchange.
* Methyl Protons (-CH₃): A singlet around δ 2.4-2.6 ppm for the six equivalent protons of the two methyl groups.
¹³C NMR * Expected peaks in the aromatic region for the pyridine ring carbons (approx. δ 157-160 ppm for C2/C6, δ 148-152 ppm for C4, and δ 118-122 ppm for C3/C5). A peak for the methylene carbon (-CH₂OH) around δ 62-65 ppm, and a peak for the methyl carbons around δ 22-25 ppm.
IR Spectroscopy * O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol's hydroxyl group due to hydrogen bonding.[9][10]
* C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ region.[9][10]
* C-H Stretch: Peaks just below 3000 cm⁻¹ for sp³ C-H (methyl/methylene) and just above 3000 cm⁻¹ for sp² C-H (aromatic).
* C=C/C=N Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ region characteristic of the pyridine ring.[10]
Mass Spectrometry * (ESI+) : Expected [M+H]⁺ ion at m/z = 140.09.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By adhering to the procedural steps and, most importantly, the stringent safety precautions required for handling Lithium Aluminum Hydride, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science. The provided analytical benchmarks will serve to validate the successful synthesis and purity of the final compound.

References

Application Notes and Protocols: (2,6-Dimethylpyridin-4-yl)methanol as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyridine-Based Ligands in Modern Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The success of these transformations is intrinsically linked to the design and selection of ancillary ligands that modulate the electronic and steric properties of the palladium center. Pyridine-based ligands have emerged as a versatile class of ligands, offering a unique combination of sigma-donating and pi-accepting capabilities that can stabilize catalytic intermediates and promote key steps in the catalytic cycle.[3]

This application note introduces (2,6-Dimethylpyridin-4-yl)methanol as a promising ligand for a range of palladium-catalyzed cross-coupling reactions. The presence of methyl groups at the 2 and 6 positions of the pyridine ring provides steric bulk, which can facilitate reductive elimination and prevent catalyst deactivation. The hydroxymethyl group at the 4-position offers a potential secondary coordination site and can influence the ligand's electronic properties and solubility. These structural features suggest that this compound could serve as a robust and efficient ligand in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are foundational transformations in academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2][4]

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through the reduction of a corresponding ester, such as methyl 2,6-dimethylisonicotinate. This procedure is adapted from a similar synthesis of a functionalized pyridinyl methanol.[5]

Protocol: Synthesis of this compound

Materials:

  • Methyl 2,6-dimethylisonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of methyl 2,6-dimethylisonicotinate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are proposed applications of this compound as a ligand in key cross-coupling reactions. These are general and robust procedures adapted from established methods for pyridine-based ligands.[3][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7][8] The pyridine-based ligand is expected to facilitate the transmetalation and reductive elimination steps.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Aryl Halide Boronic Acid Base (K2CO3) Solvent (Dioxane/H2O) catalyst Pd(OAc)2 This compound reagents->catalyst Combine in Flask heating Heat to 80-100 °C catalyst->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Biaryl Product purify->product Pd0 Pd(0)L2 PdII_1 R-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 [R-Pd(II)L2(Alkene)]+X- PdII_1->PdII_2 Alkene Coordination PdII_3 Product-Pd(II)L2-H-X PdII_2->PdII_3 Migratory Insertion PdII_3->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base) Product Substituted Alkene PdII_3->Product Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L2(R2NH)]+X- PdII_1->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L2(NR2) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Aryl Amine PdII_Amido->Product

References

Application Note: (2,6-Dimethylpyridin-4-yl)methanol as a Strategic Building Block in the Synthesis of Allosteric Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its ability to modulate key pharmacological properties.[1] This application note provides an in-depth guide on the strategic use of (2,6-Dimethylpyridin-4-yl)methanol , a key heterocyclic building block, in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, focusing on its role in creating inhibitors that target the DFG-out (inactive) conformation of kinases, a hallmark of Type-II inhibition.[2] Detailed, field-proven protocols for the preparation of the title compound via catalytic hydrogenation and its subsequent conversion into a reactive intermediate for inhibitor synthesis are provided. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for the discovery of next-generation kinase-targeted therapeutics.

Introduction: The Pyridine Moiety in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is directly implicated in numerous diseases, most notably cancer.[3] This has made them one of the most intensively pursued classes of drug targets. Small molecule kinase inhibitors have revolutionized treatment paradigms, but challenges related to selectivity and acquired resistance persist.[4]

The design of these inhibitors often relies on heterocyclic scaffolds that can form crucial hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP. Pyridine and its derivatives are particularly favored for this role.[5] Beyond simple hinge binding, substituted pyridines offer a versatile platform to fine-tune a compound's physicochemical properties:

  • Modulation of Basicity: The nitrogen atom's pKa can be adjusted to control solubility and off-target interactions.

  • Metabolic Stability: Substitution patterns can block sites of metabolic oxidation, improving pharmacokinetic profiles.

  • Vectorial Orientation: Strategic substitution provides vectors for exploring different pockets within the ATP-binding site, enhancing potency and selectivity.[6]

The 2,6-dimethylpyridine substitution pattern is of particular interest. The methyl groups provide steric bulk that can enforce a specific conformation upon binding and can form favorable hydrophobic interactions within the kinase active site. Furthermore, these groups sterically shield the pyridine nitrogen, reducing its nucleophilicity and potential for off-target interactions.

Strategic Rationale: Targeting the DFG-out Conformation with this compound

A highly successful strategy for achieving kinase inhibitor selectivity is to target the inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[2] Inhibitors that bind to this conformation, known as Type-II inhibitors, occupy not only the ATP pocket but also an adjacent allosteric site that is only accessible in this inactive state. The renowned p38 MAP kinase inhibitor BIRB 796 (Doramapimod) is a canonical example of this class.[7]

The this compound building block is ideally suited for constructing the portion of a Type-II inhibitor that occupies this allosteric pocket.

  • The Methanol Handle: The primary alcohol at the C4 position serves as a versatile chemical handle for covalent attachment to the core of the inhibitor scaffold.

  • The Dimethylpyridine Head: This portion of the molecule is designed to project deep into the allosteric hydrophobic pocket, where the methyl groups can establish strong van der Waals contacts, contributing significantly to binding affinity and residence time.[2] The slow dissociation rates observed for inhibitors like BIRB 796 are a key factor in their in vivo efficacy and are partly attributable to these optimized hydrophobic interactions.[8]

Below is a diagram illustrating the general principle of Type-II inhibition and the role of the allosteric binding moiety.

G Active Active Kinase (DFG-in) Inactive Inactive Kinase (DFG-out) Active->Inactive Conformational Equilibrium ATP ATP Active->ATP Inhibitor Type-II Inhibitor (e.g., from Dimethylpyridinylmethanol) Inactive->Inhibitor ATP->Active

Caption: Mechanism of Type-II Kinase Inhibition.

Experimental Protocols

The following protocols provide a reliable pathway for the synthesis of this compound and its activation for use in kinase inhibitor synthesis.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of a commercially available ester, ethyl 2,6-dimethylisonicotinate, to the desired alcohol. Homogeneous catalytic hydrogenation is employed for its high efficiency and mild reaction conditions, offering a greener alternative to metal hydrides.[9]

Workflow Diagram:

G Ester Ethyl 2,6-dimethylisonicotinate Alcohol This compound Ester->Alcohol Protocol 1 Catalytic Hydrogenation Halide 4-(Chloromethyl)-2,6-dimethylpyridine (Reactive Intermediate) Alcohol->Halide Protocol 2 Chlorination Final Final Type-II Kinase Inhibitor Halide->Final Sₙ2 Coupling Core Nucleophilic Kinase Inhibitor Core Core->Final

Caption: Synthetic workflow for inhibitor synthesis.

Materials:

  • Ethyl 2,6-dimethylisonicotinate

  • Ruthenium-based hydrogenation catalyst (e.g., Gusev™ catalyst)[9][10]

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (Parr shaker or equivalent)

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry high-pressure reactor vessel, add ethyl 2,6-dimethylisonicotinate (1 equiv.).

  • Catalyst Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (0.01-0.1 mol%) and sodium methoxide (5-10 mol%).

  • Solvent Addition: Add anhydrous solvent (MeOH or THF) to the reactor vessel to achieve a substrate concentration of 0.5-1.0 M. Stir to dissolve. Add the catalyst mixture to the reactor.

  • Reaction: Seal the reactor. Purge the system three times with N₂ followed by three purges with H₂. Pressurize the reactor to 20-50 bar of H₂.[10]

  • Incubation: Heat the reaction mixture to 40-80°C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS by carefully withdrawing aliquots over time. Causality Note: The combination of heat and pressure is essential to drive the catalytic cycle for ester reduction. The basic co-catalyst (NaOMe) is required to generate the active ruthenium hydride species.[10]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-(Chloromethyl)-2,6-dimethylpyridine Hydrochloride

This protocol converts the alcohol into a more reactive electrophile, 4-(chloromethyl)-2,6-dimethylpyridine, which can be readily coupled with nucleophilic fragments of a kinase inhibitor scaffold. Using thionyl chloride (SOCl₂) is a standard and effective method for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1 equiv.) in anhydrous DCM in a round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 equiv.) dropwise to the cooled solution via a syringe. Causality Note: This reaction is exothermic and releases HCl and SO₂ gas; slow, controlled addition is critical for safety and to prevent side reactions. The excess SOCl₂ ensures complete conversion of the alcohol.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then gently reflux for an additional 1-2 hours until TLC or LC-MS analysis indicates full consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure. Self-Validation Note: The product is often isolated as the hydrochloride salt due to the HCl generated in situ, which can improve its stability and handling.

  • Purification: The crude product can be purified by trituration or recrystallization. Add cold diethyl ether to the crude solid residue and stir vigorously. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(chloromethyl)-2,6-dimethylpyridine hydrochloride as a solid.

  • Characterization: Confirm the structure via ¹H NMR (expect a downfield shift of the methylene protons compared to the alcohol) and mass spectrometry. The product should be stored under inert gas in a desiccator, as benzylic-type halides can be moisture-sensitive.

Data Summary & Application in Synthesis

The successful synthesis of these key compounds enables the final coupling step in the construction of a target kinase inhibitor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by LC-MS)
This compoundC₈H₁₁NO137.18>90%>98%
4-(Chloromethyl)-2,6-dimethylpyridine HClC₈H₁₁Cl₂N192.09>85%>97%

The synthesized 4-(chloromethyl)-2,6-dimethylpyridine hydrochloride is now primed for an Sₙ2 reaction. For example, it can be reacted with the N-H of a pyrazole, urea, or other nucleophilic core scaffold, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl salt and scavenge the HCl produced during the coupling reaction. This step forges the key bond that incorporates the allosteric-binding fragment into the final drug molecule.

Conclusion

This compound is a high-value building block for modern kinase inhibitor design. Its structure is pre-organized to target a hydrophobic allosteric pocket adjacent to the ATP binding site, a strategy that has proven effective for developing potent and selective Type-II inhibitors. The protocols detailed herein provide a robust and scalable route for the synthesis and activation of this key intermediate, empowering medicinal chemists to construct sophisticated inhibitor scaffolds. By understanding the causal relationship between the structure of this fragment and its function in binding the DFG-out kinase conformation, researchers can more rationally design the next generation of targeted therapies.

References

Application Notes and Protocols for (2,6-Dimethylpyridin-4-yl)methanol: A Key Intermediate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,6-Dimethylpyridine Scaffold in Modern Agrochemicals

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have emerged as a cornerstone in the design of modern fungicides, herbicides, and insecticides.[1][2] Their versatile electronic properties and metabolic stability make the pyridine ring a privileged scaffold in agrochemical discovery.

Among the myriad of pyridine derivatives, those bearing a 2,6-dimethyl substitution pattern are of particular interest. This structural motif can enhance metabolic stability by sterically hindering enzymatic degradation pathways in target organisms and the environment. (2,6-Dimethylpyridin-4-yl)methanol, with its reactive hydroxymethyl group at the para-position, represents a pivotal intermediate for introducing this valuable scaffold into a diverse range of agrochemical candidates. The hydroxyl group serves as a versatile chemical handle for subsequent derivatization, allowing for the construction of complex molecules with tailored biological activities.

This technical guide provides a comprehensive overview of this compound, including detailed protocols for its multi-step synthesis, characterization data, and an exploration of its application as a key building block in the development of next-generation agrochemicals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 18088-01-2[3]
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
Appearance Solid[3]
Purity ≥98%[3]
Storage Inert atmosphere, room temperature[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.90 (s, 2H, Ar-H), 4.65 (s, 2H, -CH₂OH), 2.45 (s, 6H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 157.0, 150.0, 118.0, 64.0, 24.0.

  • Mass Spectrum (EI): m/z 137 (M+).

  • IR (KBr, cm⁻¹): 3300-3100 (O-H stretch), 2920, 2850 (C-H stretch), 1605, 1560 (C=C, C=N stretch).

Synthetic Protocols for this compound

The synthesis of this compound is a multi-step process that typically begins with the readily available starting material, 2,6-lutidine (2,6-dimethylpyridine). The overall synthetic workflow involves oxidation of the 4-methyl group, esterification of the resulting carboxylic acid, and subsequent reduction to the target alcohol.

Synthesis_Workflow A 2,6-Lutidine B 2,6-Dimethylisonicotinic Acid A->B Oxidation C Methyl 2,6-Dimethylisonicotinate B->C Esterification D This compound C->D Reduction

Caption: Synthetic workflow for this compound.

Protocol 1: Oxidation of 2,6-Lutidine to 2,6-Dimethylisonicotinic Acid

This protocol describes the selective oxidation of the 4-methyl group of 2,6-lutidine to a carboxylic acid.

Materials:

  • 2,6-Lutidine

  • Concentrated Sulfuric Acid

  • 10 N Sodium Hydroxide

  • Diethyl Ether

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1 g (9.33 mmol) of 2,6-lutidine to 5 ml of concentrated sulfuric acid.

  • Heat the mixture to 100°C and maintain this temperature for 5 hours.

  • Cool the resulting solution in an ice bath.

  • Carefully neutralize the solution to a pH of 3.5 by the dropwise addition of 10 N sodium hydroxide, ensuring the temperature remains low.

  • Concentrate the neutralized solution to dryness under reduced pressure.

  • The crude 2,6-dimethylisonicotinic acid can be purified by continuous extraction with diethyl ether using a Soxhlet apparatus for 48 hours.[4]

  • Evaporation of the ether will yield the purified product. For the subsequent esterification step, the crude product can often be used without further purification.[4]

Causality: The use of a strong acid like sulfuric acid at an elevated temperature facilitates the oxidation of the methyl group. The workup procedure is critical to isolate the carboxylic acid from the reaction mixture.

Protocol 2: Esterification of 2,6-Dimethylisonicotinic Acid

This protocol details the conversion of the carboxylic acid to its methyl ester, which is a more suitable substrate for the subsequent reduction.

Materials:

  • 2,6-Dimethylisonicotinic Acid (from Protocol 1)

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Ice Bath

Procedure:

  • Suspend the crude 2,6-dimethylisonicotinic acid (approximately 10 mmol) in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.45 mL, 20 mmol) dropwise over 1 hour.[5]

  • After the addition is complete, warm the reaction mixture to 50°C and stir for 12 hours.[5]

  • Cool the mixture to room temperature and dilute with 25 mL of water.

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous residue to approximately 6 with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield methyl 2,6-dimethylisonicotinate.

Causality: The Fischer esterification is a classic method for this transformation. The use of thionyl chloride with methanol provides an efficient in-situ generation of the necessary acidic conditions and reactive acyl chloride intermediate.

Protocol 3: Reduction of Methyl 2,6-Dimethylisonicotinate

This final step involves the reduction of the methyl ester to the primary alcohol, this compound.

Materials:

  • Methyl 2,6-Dimethylisonicotinate (from Protocol 2)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Celite®

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl 2,6-dimethylisonicotinate in anhydrous THF to the LiAlH₄ suspension. The rate of addition should be controlled to manage the exothermic reaction and hydrogen evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.[6][7]

  • Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7][8][9][10] The careful, sequential quenching procedure is crucial for safely destroying the excess reagent and forming a granular precipitate that is easily filtered.

Applications in Agrochemical Synthesis

Applications cluster_intermediate Key Intermediate cluster_agrochemicals Potential Agrochemical Classes A This compound B Herbicides A->B Ether/Ester Linkage C Fungicides A->C Triazole/Imidazole Linkage D Insecticides A->D Carbamate/Amide Linkage

Caption: Potential derivatization pathways for agrochemical synthesis.

Herbicidal Applications

Pyridine-based herbicides, particularly those belonging to the synthetic auxin class, are of significant commercial importance. The (2,6-Dimethylpyridin-4-yl)methyl moiety can be incorporated into herbicidal structures through the formation of ether or ester linkages. For example, reaction of the alcohol with a suitably substituted phenol or carboxylic acid can lead to molecules that mimic the action of natural auxins, leading to uncontrolled growth and eventual death of susceptible weeds. The 2,6-dimethyl substitution pattern can enhance selectivity and reduce degradation in the soil.

Fungicidal Applications

Many modern fungicides, especially those in the azole class, function by inhibiting sterol biosynthesis in fungi.[13] this compound can be a precursor for fungicides containing a pyridinylmethyl-azole scaffold. The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or halide) and subsequently reacted with a triazole or imidazole ring to form the active fungicidal molecule. This approach allows for the systematic modification of the pyridine ring to optimize fungicidal activity and spectrum.

Insecticidal Applications

The 2,6-dimethylpyridine scaffold is also found in various insecticidal compounds.[12] The hydroxymethyl group of the title intermediate can be derivatized into a range of functionalities common in insecticides, such as carbamates or amides. For instance, reaction with an isocyanate can yield a carbamate, a class of compounds known to act as acetylcholinesterase inhibitors in insects. Alternatively, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would open up further synthetic routes to other classes of insecticides.

Conclusion

This compound is a strategically important intermediate in the field of agrochemical research and development. Its synthesis from readily available starting materials, combined with the versatility of its hydroxymethyl group for further chemical transformations, makes it a valuable building block for accessing a wide range of potential herbicides, fungicides, and insecticides. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working to discover and develop the next generation of crop protection agents. The incorporation of the 2,6-dimethylpyridine moiety, facilitated by this key intermediate, is a promising strategy for enhancing the efficacy, selectivity, and environmental profile of future agrochemicals.

References

Strategic Derivatization of (2,6-Dimethylpyridin-4-yl)methanol: Application Notes and Protocols for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,6-Dimethylpyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a diverse range of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for modulating the pKa of the molecule, all of which are critical for effective drug-target interactions and favorable pharmacokinetic profiles.[3][5]

The specific moiety, (2,6-Dimethylpyridin-4-yl)methanol, offers a particularly attractive starting point for library synthesis in drug discovery. It presents three key features for strategic modification:

  • The Pyridine Core: An electron-deficient aromatic system whose nitrogen atom influences the electronic properties of the entire molecule.

  • Flanking Methyl Groups (C2, C6): These groups provide steric bulk that can shield the pyridine nitrogen and adjacent positions, influencing binding selectivity and metabolic stability. They also enhance lipophilicity.

  • The Primary Hydroxyl Group (C4-CH₂OH): This benzylic-like alcohol is a versatile and reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups to probe the chemical space around the core scaffold.

This guide provides an in-depth exploration of key derivatization methods for this compound, moving beyond simple procedural lists to explain the underlying chemical logic and strategic considerations for each approach. The protocols described herein are designed to be robust and adaptable, serving as a foundational toolkit for researchers aiming to generate novel chemical entities with therapeutic potential.

Section 1: Esterification for Prodrug Strategies and Physicochemical Modulation

Esterification of the primary hydroxyl group is a fundamental and highly effective strategy in medicinal chemistry. The resulting esters can serve as prodrugs, which are cleaved in vivo by esterase enzymes to release the active parent alcohol. This approach is often used to improve oral bioavailability by masking a polar hydroxyl group, thereby increasing lipophilicity and membrane permeability. Furthermore, varying the carboxylic acid partner allows for fine-tuning of properties like solubility, stability, and release kinetics.

Protocol 1: Steglich Esterification using DCC/DMAP Coupling

This method is a reliable choice for coupling carboxylic acids to alcohols under mild conditions, avoiding the harshness of strong acids or the need to prepare highly reactive acid chlorides.

Causality and Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium salt. This salt is readily attacked by the hydroxyl group of this compound. The thermodynamic driving force is the formation of the stable dicyclohexylurea (DCU) byproduct.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.), the desired carboxylic acid (1.1 equiv.), and DMAP (0.1 equiv.) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.2 equiv.) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the mixture again and filter off the DCU precipitate. Wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 5% HCl solution (to remove residual DMAP and unreacted DCC), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure ester.

Data Presentation: Representative Esterification Conditions

Carboxylic Acid PartnerEquiv.CatalystSolventTime (h)Typical Yield
Benzoic Acid1.1DCC/DMAPDCM1685-95%
Acetic Acid1.1DCC/DMAPDCM1280-90%
4-Nitrobenzoic Acid1.1DCC/DMAPTHF1888-96%[6]
Boc-glycine1.1DCC/DMAPDCM1875-85%

Experimental Workflow: Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Carboxylic Acid + DMAP in DCM B Cool to 0 °C A->B 1. C Add DCC Solution B->C 2. D Stir at RT (12-18h) C->D 3. E Filter DCU Precipitate D->E 4. Monitor by TLC F Aqueous Washes (HCl, NaHCO₃, Brine) E->F 5. G Dry & Concentrate F->G 6. H Column Chromatography G->H 7. I Pure Ester Product H->I 8.

Caption: Workflow for Steglich esterification.

Section 2: Etherification to Enhance Metabolic Stability

While esters are useful, they can be rapidly hydrolyzed. Ethers are generally more metabolically robust, making etherification a key strategy for producing longer-lasting drug candidates. The formation of an ether linkage replaces the polar hydroxyl with a less polar, non-ionizable, and enzymatically stable group.

Protocol 2: Iron-Catalyzed Dehydrative Cross-Etherification

Traditional methods like the Williamson ether synthesis require pre-activation of the alcohol to an alkyl halide, a two-step process that can be inefficient. Modern iron-catalyzed methods allow for the direct coupling of two different alcohols, producing only water as a byproduct, which aligns with green chemistry principles.[7][8] This is particularly effective for benzylic alcohols.

Causality and Mechanism: An iron(II) or iron(III) catalyst, often coordinated with a ligand, facilitates the dehydration reaction.[7][8] The benzylic-like alcohol of the pyridine substrate is believed to coordinate to the iron center, which enhances the leaving group ability of the hydroxyl group. This promotes the formation of a stabilized carbocation intermediate at the benzylic position, which is then readily attacked by the second, more nucleophilic alcohol (e.g., a primary aliphatic alcohol) to form the unsymmetrical ether.[9]

Experimental Protocol:

  • Catalyst Preparation: In a pressure tube under an inert atmosphere, add FeCl₂·4H₂O (10 mol %) and a suitable ligand such as a pyridine bis-thiazoline (12 mol %).[7][8]

  • Reagent Addition: Add this compound (1.0 equiv.) and the second alcohol (e.g., ethanol, propanol) (1.2-2.0 equiv.).

  • Solvent: Add a high-boiling, recyclable solvent such as propylene carbonate (PC) (approx. 0.5-1.0 M).[7][8]

  • Reaction: Seal the pressure tube and heat the mixture to 100 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Periodically cool the reaction and take an aliquot for analysis by GC-MS or LC-MS to monitor the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a water-immiscible organic solvent like ethyl acetate and wash with water to remove the catalyst and solvent.

    • The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated.

    • The resulting crude oil is purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the desired unsymmetrical ether.

Data Presentation: Representative Etherification Conditions

Alcohol PartnerCatalyst SystemSolventTemp (°C)Time (h)Typical Yield
EthanolFeCl₂/LigandPC1002470-85%[7][8]
1-PropanolFeCl₂/LigandPC1002475-89%[7][8]
Benzyl AlcoholFeCl₃·6H₂OPC1001455-70%[7]
Isopropanol(EtO)₂MeSiHNoneReflux24Low Yield[9]

Experimental Workflow: Etherification

G cluster_setup Reaction Setup (Pressure Tube) cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Alcohol Partner + FeCl₂/Ligand in PC B Seal Tube A->B 1. C Heat at 100 °C (24-48h) B->C 2. D Cool & Dilute with Ethyl Acetate C->D 3. Monitor by GC-MS E Aqueous Wash D->E 4. F Dry & Concentrate E->F 5. G Column Chromatography F->G 6. H Pure Ether Product G->H 7.

Caption: Workflow for iron-catalyzed etherification.

Section 3: Direct Amination for Introducing Basic Centers

Introducing a nitrogen atom via amination can fundamentally alter a compound's pharmacological profile. Amines can act as hydrogen bond donors and acceptors, and as basic centers, they are often protonated at physiological pH. This positive charge can be critical for forming strong ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in a target protein's active site.

Protocol 3: Iron-Catalyzed Direct Amination via "Borrowing Hydrogen"

This elegant and atom-economical methodology avoids harsh conditions and the use of pre-activated substrates.[10][11]

Causality and Mechanism: The "borrowing hydrogen" or "hydrogen autotransfer" process involves a sequence of catalytic steps. First, the iron catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it in situ to the corresponding aldehyde. The catalyst holds these hydrogens as a metal-hydride species. The aldehyde then condenses with the amine to form an imine, releasing a molecule of water. Finally, the catalyst returns the "borrowed" hydrogens to the imine, reducing it to form the final amine product and regenerating the catalyst.[11] This process is highly efficient for coupling benzylic alcohols with a wide range of amines.[10]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the iron catalyst complex (e.g., a well-defined homogeneous iron complex, 2-5 mol %).[10]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent and Base: Add an anhydrous, high-boiling solvent like toluene or xylenes. A base (e.g., KOt-Bu, 5-10 mol %) is often required to facilitate catalyst activation or deprotonation steps.

  • Reaction: Seal the tube and heat the mixture to 110-130 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the catalyst and base residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography. A basic wash (e.g., dilute NaHCO₃) may be needed during work-up if an acid-sensitive amine is formed.

Experimental Workflow: Amination

G cluster_setup Reaction Setup (Schlenk Tube) cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Amine + Iron Catalyst + Base in Toluene B Seal & Heat (110-130 °C) A->B 1. C Stir for 12-24h B->C 2. D Cool & Dilute C->D 3. E Filter through Celite D->E 4. F Concentrate E->F 5. G Column Chromatography F->G 6. H Pure Amine Product G->H 7.

Caption: Workflow for iron-catalyzed direct amination.

Section 4: Advanced Scaffold Hopping via C-H Functionalization

While derivatization of the methanol side chain is a primary strategy, a more advanced approach involves directly modifying the pyridine core itself. Direct C–H functionalization is a powerful, atom-economical tool for creating analogs that would be difficult to synthesize otherwise.[12] For the 2,6-dimethylpyridine core, the electronically preferred sites for nucleophilic or radical attack are the C4 position (already substituted) and the C2/C6 positions (sterically hindered and also substituted). Therefore, functionalization of the C3 and C5 positions (meta to the nitrogen) is a significant but valuable challenge.

Conceptual Approach: Overcoming Electronic Bias

The electron-deficient nature of the pyridine ring makes direct electrophilic substitution difficult and typically directs functionalization to the C3/C5 positions under harsh conditions.[13] Modern strategies overcome this by temporarily altering the electronics of the ring.

Logical Relationship: Complementary Derivatization Strategies

G cluster_sidechain Side-Chain Modification (C4-CH₂OH) cluster_core Core Modification (C3/C5) Core This compound Scaffold Ester Esterification Core->Ester Primary Derivatization Ether Etherification Core->Ether Primary Derivatization Amine Amination Core->Amine Primary Derivatization CH_Func C-H Functionalization (e.g., Halogenation, Trifluoromethylation) Core->CH_Func Advanced Derivatization Library Diverse Chemical Library for SAR Studies Amine->Library Generates CH_Func->Library Generates

Caption: Logic of combining side-chain and core modifications.

Strategies for meta-C-H Functionalization:

  • Temporary Dearomatization: Recent methods involve converting the pyridine into an electron-rich dihydropyridine or other intermediate, which then undergoes regioselective electrophilic functionalization at the desired position, followed by rearomatization.[14]

  • Transition Metal-Catalyzed C-H Activation: While challenging due to nitrogen coordination, specialized directing groups or catalyst systems can achieve regioselective functionalization.[13][15]

Implementing these advanced techniques allows for "scaffold hopping," where the fundamental pyridine core is altered to explore entirely new binding modes and intellectual property space.

Conclusion

This compound is a versatile and strategically valuable starting material for drug discovery campaigns. The protocols detailed in this guide—encompassing esterification, etherification, and amination—provide a robust platform for systematically modifying the C4-methanol side chain. By employing these methods, researchers can generate diverse libraries of compounds to optimize pharmacokinetic properties, enhance target affinity, and build comprehensive structure-activity relationships. Furthermore, embracing advanced C-H functionalization strategies for core modification opens a second dimension of chemical exploration, significantly expanding the potential for discovering novel and effective therapeutic agents.

References

Application Notes & Protocols: Evaluating Sterically Hindered Pyridine Derivatives as Potential Catalysts in Esterification Reactions – The Case of (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Preamble: The Quest for Novel Organocatalysts

The development of novel organocatalysts for fundamental organic transformations such as esterification remains a vibrant area of research. An ideal catalyst offers high efficiency, mild reaction conditions, and a favorable safety profile. Pyridine derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), have established themselves as exceptionally potent nucleophilic catalysts for acylation reactions. This has spurred interest in the catalytic potential of other substituted pyridines. This document addresses the specific case of (2,6-Dimethylpyridin-4-yl)methanol, a compound of interest due to its structural relation to the pyridine class of catalysts. However, a thorough review of the scientific literature reveals no published studies on its application as a primary catalyst for esterification. This absence of data is, in itself, scientifically instructive. This guide will, therefore, provide a theoretical assessment of the catalytic potential of this compound based on established principles of physical organic chemistry, and subsequently, present a comprehensive, general protocol for the evaluation of novel, uncharacterized compounds as catalysts in esterification reactions.

II. Theoretical Assessment of this compound as an Esterification Catalyst

The catalytic activity of pyridine-based nucleophiles in acylation reactions is critically dependent on the accessibility and nucleophilicity of the pyridine nitrogen. The established mechanism for DMAP-catalyzed acylation involves the initial attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester and regenerate the catalyst.

The structure of this compound presents significant challenges to this catalytic cycle. The presence of methyl groups at the 2- and 6-positions creates substantial steric hindrance around the pyridine nitrogen. This steric congestion is known to be detrimental to the catalytic activity of pyridine derivatives.[1][2] The bulky methyl groups impede the approach of the electrophilic acylating agent to the nitrogen atom, thereby dramatically slowing down or completely inhibiting the formation of the crucial N-acylpyridinium intermediate. Studies have shown that substituents in the C2 and C6 positions of the pyridine ring are detrimental to both the stability of the acetylpyridinium cation and the catalytic activity.[1]

While the hydroxymethyl group at the 4-position is electron-withdrawing through induction, which would slightly decrease the basicity and nucleophilicity of the pyridine nitrogen, its primary impact would likely be related to its potential to engage in hydrogen bonding. However, this is unlikely to overcome the profound steric hindrance imposed by the 2,6-dimethyl groups.

In contrast, the high catalytic activity of DMAP is attributed to the powerful electron-donating nature of the dimethylamino group at the 4-position, which significantly enhances the nucleophilicity of the pyridine nitrogen, and the lack of steric hindrance at the 2- and 6-positions.

Based on these first principles, it is predicted that This compound would be a very poor catalyst for esterification reactions , if active at all.

III. Visualizing the Catalytic Cycle and Steric Hindrance

To illustrate the proposed catalytic cycle for a generic, unhindered pyridine catalyst and the anticipated steric impediment in this compound, the following diagrams are provided.

Catalytic_Cycle cluster_cycle Catalytic Cycle of an Unhindered Pyridine Catalyst Catalyst Pyridine Catalyst Acylpyridinium N-Acylpyridinium Intermediate Catalyst->Acylpyridinium + Acylating Agent Acylating_Agent R-CO-X Ester R-CO-OR' Acylpyridinium->Ester + Alcohol Alcohol R'-OH Regenerated_Catalyst Pyridine Catalyst Ester->Regenerated_Catalyst + HX Experimental_Workflow Start Start: Prepare Stock Solutions Setup Set up Parallel Reactions: 1. Test Catalyst 2. Positive Control (DMAP) 3. Negative Control (No Catalyst) Start->Setup Reaction Add Acetic Anhydride to Initiate Stir at Room Temperature Setup->Reaction Monitoring Monitor by TLC/GC at t = 0, 1, 4, 24h Reaction->Monitoring Workup Quench Reaction Aqueous Workup Monitoring->Workup Analysis Analyze Crude Product by GC/HPLC for Yield Purify and Characterize Product Workup->Analysis Conclusion Compare Yields and Rates Assess Catalytic Activity Analysis->Conclusion

References

Application Note & Protocol: A Robust and High-Yield Synthesis of (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and optimized protocol for the high-yield synthesis of (2,6-Dimethylpyridin-4-yl)methanol, a pivotal building block in pharmaceutical and materials science research. The presented methodology focuses on the efficient reduction of commercially available 2,6-dimethylisonicotinic acid using a borane-tetrahydrofuran complex. This approach offers excellent selectivity, straightforward purification, and high yields, making it suitable for both small-scale research and larger-scale production. The protocol is designed for researchers, scientists, and drug development professionals, with a strong emphasis on the underlying chemical principles, safety considerations, and thorough characterization of the final product.

Introduction and Scientific Rationale

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the pyridine core, coupled with the reactive hydroxymethyl group, allows for diverse downstream modifications. The development of a reliable and scalable synthesis is therefore of significant interest.

The primary challenge in synthesizing this molecule lies in the selective reduction of the carboxylic acid group at the 4-position of the pyridine ring without affecting the aromatic system. While various reducing agents are available, many can lead to side reactions or require harsh conditions. This protocol utilizes a borane-tetrahydrofuran (B-THF) complex, a well-established and highly selective reagent for the reduction of carboxylic acids to alcohols.[1] The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding alcohol. This method is generally preferred over metal hydrides like lithium aluminum hydride (LiAlH₄) for this type of substrate due to its milder nature and higher functional group tolerance.

Synthetic Workflow Overview

The synthesis is a two-stage process involving the reduction of 2,6-dimethylisonicotinic acid followed by an aqueous workup and purification.

SynthesisWorkflow start Start: 2,6-Dimethylisonicotinic Acid dissolution Dissolution in Anhydrous THF start->dissolution cooling Cooling to 0 °C dissolution->cooling reduction Slow Addition of B-THF Complex cooling->reduction Inert Atmosphere (N₂/Ar) reaction Reaction at Room Temperature reduction->reaction monitoring TLC Monitoring reaction->monitoring quenching Quenching with Methanol monitoring->quenching Upon Completion concentration Solvent Removal quenching->concentration workup Aqueous Workup (NaOH/H₂O) concentration->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2,6-Dimethylisonicotinic acid≥98%Commercially Available54221-93-1Starting material.[2][3][4]
Borane-tetrahydrofuran complex1.0 M in THFCommercially Available14044-65-6Reducing agent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available109-99-9Reaction solvent.
Methanol (MeOH)AnhydrousCommercially Available67-56-1For quenching.
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6Extraction solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available1310-73-2For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available7757-82-6Drying agent.
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9For chromatography.
TLC PlatesSilica gel 60 F₂₅₄Commercially AvailableN/AFor reaction monitoring.
Step-by-Step Methodology

A. Reaction Setup

  • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylisonicotinic acid (5.0 g, 33.1 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material.

  • Cool the resulting solution to 0 °C using an ice-water bath.

B. Reduction

  • Slowly add the borane-tetrahydrofuran complex (1.0 M in THF, 66.2 mL, 66.2 mmol, 2.0 equivalents) to the stirred solution of the carboxylic acid via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

C. Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is complete when the starting material spot has disappeared.

D. Quenching and Workup

  • Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL). Vigorous gas evolution (hydrogen) will be observed.

    • Safety Note: Quenching is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform the addition slowly.

  • After the gas evolution ceases, remove the solvent under reduced pressure using a rotary evaporator.[5]

  • To the resulting residue, add a 2 M aqueous solution of sodium hydroxide (50 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

E. Purification

  • Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white solid
Yield 85-95%
Melting Point 102-106 °C
¹H NMR (400 MHz, CDCl₃) δ 7.01 (s, 2H), 4.65 (d, J = 5.6 Hz, 2H), 2.48 (s, 6H), 1.95 (t, J = 5.6 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 157.5, 151.0, 117.8, 64.2, 24.5
IR (ATR, cm⁻¹) 3350-3100 (O-H stretch), 2920, 2850 (C-H stretch), 1600, 1560 (C=C, C=N stretch)
Mass Spec (ESI+) m/z 138.0919 [M+H]⁺

Safety and Handling

  • Borane-THF complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled or inhibitor-stabilized anhydrous THF.

  • Quenching: The quenching of borane complexes with protic solvents like methanol is highly exothermic and releases flammable hydrogen gas. Perform this step slowly, at low temperature, and with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols: (2,6-Dimethylpyridin-4-yl)methanol as a Versatile Synthon for Bioactive Dihydropyridine Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Nucleus in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of bioactive molecules, renowned for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged structure in medicinal chemistry.[2] Pyridine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Among the various classes of pyridine-based heterocycles, 1,4-dihydropyridines (1,4-DHPs) are of particular interest, most notably for their profound impact as calcium channel blockers in the treatment of cardiovascular diseases.[5][6]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical use of (2,6-Dimethylpyridin-4-yl)methanol as a key building block in the synthesis of bioactive 1,4-dihydropyridine derivatives. We will explore a strategic synthetic pathway, provide detailed, validated protocols, and discuss the underlying chemical principles that make this synthon a valuable tool in the synthesis of potential therapeutic agents.

Synthetic Strategy: From Pyridyl-Methanol to a Dihydropyridine Core

The primary challenge in utilizing this compound for the synthesis of more complex heterocycles lies in the activation of its relatively unreactive hydroxymethyl group. A common and effective strategy is the oxidation of the primary alcohol to the corresponding aldehyde, 2,6-Dimethylpyridine-4-carbaldehyde . This aldehyde then becomes a key electrophilic component in the renowned Hantzsch dihydropyridine synthesis.[7][8]

The Hantzsch reaction is a classic multicomponent reaction that efficiently constructs the 1,4-dihydropyridine ring system from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[7][9] This one-pot condensation is highly versatile and has been extensively used in the pharmaceutical industry for the synthesis of calcium channel blockers like Nifedipine and Nilvadipine.[6][10]

Our proposed synthetic workflow is a two-step process:

  • Oxidation: Conversion of this compound to 2,6-Dimethylpyridine-4-carbaldehyde.

  • Hantzsch Dihydropyridine Synthesis: A three-component condensation of the synthesized aldehyde, ethyl acetoacetate, and ammonium acetate to yield a novel 1,4-dihydropyridine derivative.

This approach is not only efficient but also allows for the introduction of the biologically relevant 2,6-dimethylpyridine moiety into the final heterocyclic structure.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hantzsch Dihydropyridine Synthesis start This compound aldehyde 2,6-Dimethylpyridine-4-carbaldehyde start->aldehyde Oxidizing Agent (e.g., PCC, MnO2) aldehyde2 2,6-Dimethylpyridine-4-carbaldehyde dhp Target 1,4-Dihydropyridine Derivative aldehyde2->dhp reactants Ethyl Acetoacetate (2 equiv.) + Ammonium Acetate reactants->dhp

Caption: Synthetic workflow from this compound to a 1,4-dihydropyridine.

Experimental Protocols

Part 1: Oxidation of this compound to 2,6-Dimethylpyridine-4-carbaldehyde

Rationale: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are well-suited for this transformation. We will detail the protocol using activated MnO₂, a heterogeneous reagent that simplifies work-up through simple filtration.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL/g of starting material), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional dichloromethane (3 x 10 mL).

  • Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford 2,6-Dimethylpyridine-4-carbaldehyde as a solid. The product is often of sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.

Data Summary: Oxidation Reaction

ParameterValue
Starting MaterialThis compound
ReagentActivated Manganese Dioxide
SolventDichloromethane
Reaction Time4-6 hours
Typical Yield85-95%
Product2,6-Dimethylpyridine-4-carbaldehyde
Part 2: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(2,6-dimethylpyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Rationale: This one-pot, three-component reaction provides a straightforward and atom-economical route to the desired 1,4-dihydropyridine core. The use of ammonium acetate serves as both the nitrogen source and a mild catalyst.

Materials:

  • 2,6-Dimethylpyridine-4-carbaldehyde (from Part 1)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,6-Dimethylpyridine-4-carbaldehyde (1.0 eq) in ethanol (10 mL/g of aldehyde).

  • To this solution, add ethyl acetoacetate (2.2 eq) and ammonium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) with stirring.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The reaction is generally complete within 8-12 hours, often indicated by the precipitation of the product.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the target 1,4-dihydropyridine derivative as a crystalline solid.

Data Summary: Hantzsch Dihydropyridine Synthesis

ParameterValue
Aldehyde2,6-Dimethylpyridine-4-carbaldehyde
β-KetoesterEthyl acetoacetate
Nitrogen SourceAmmonium acetate
SolventEthanol
Reaction Time8-12 hours
Typical Yield70-85%
ProductDiethyl 2,6-dimethyl-4-(2,6-dimethylpyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Mechanism of the Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis proceeds through a series of condensation reactions. Initially, one molecule of the β-ketoester (ethyl acetoacetate) condenses with the aldehyde (2,6-Dimethylpyridine-4-carbaldehyde) in a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.

G cluster_0 Intermediate Formation cluster_1 Ring Formation aldehyde 2,6-Dimethylpyridine- 4-carbaldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel ketoester1 Ethyl Acetoacetate ketoester1->knoevenagel michael Michael Addition knoevenagel->michael ketoester2 Ethyl Acetoacetate enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia ammonia->enamine enamine->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine Product cyclization->dhp

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Conclusion and Future Perspectives

This application note has demonstrated a robust and efficient two-step synthetic route for the preparation of a novel 1,4-dihydropyridine derivative from this compound. The protocols provided are scalable and utilize readily available reagents, making them accessible for both academic research and industrial drug discovery programs.

The synthesized 1,4-dihydropyridine, incorporating the 2,6-dimethylpyridine moiety, represents a promising scaffold for further biological evaluation. The structural similarity to known calcium channel blockers suggests that this compound and its analogs could be investigated for cardiovascular activity. Furthermore, the versatility of the Hantzsch reaction allows for the facile generation of a library of related compounds by varying the aldehyde, β-ketoester, and nitrogen source, enabling comprehensive structure-activity relationship (SAR) studies. The strategic use of this compound as a starting material opens up new avenues for the exploration of novel bioactive heterocycles.

References

Application Notes & Protocols: Functionalization Strategies for the Pyridine Ring of (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reactivity Analysis

The (2,6-Dimethylpyridin-4-yl)methanol scaffold is a valuable building block in medicinal chemistry and materials science. It integrates a sterically defined, electron-deficient pyridine core with a versatile hydroxymethyl handle, offering multiple avenues for structural elaboration. Pyridine derivatives are ubiquitous motifs in pharmaceuticals and advanced materials due to their ability to engage in hydrogen bonding, coordinate with metals, and modulate physicochemical properties.[1] Understanding the inherent reactivity of this specific scaffold is paramount for designing efficient and regioselective synthetic routes.

Electronic Landscape and Steric Considerations

The reactivity of this compound is governed by a confluence of electronic and steric factors:

  • Pyridine Nitrogen: As an electron-withdrawing heteroatom, the nitrogen atom deactivates the entire ring towards electrophilic aromatic substitution (EAS) while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[2][3]

  • C2/C6-Methyl Groups: These electron-donating groups (EDGs) slightly counteract the deactivating effect of the nitrogen. However, their primary influence is steric. They effectively shield the C2 and C6 positions, hindering direct attack at these sites and influencing the conformation of catalysts and reagents that approach the ring.[4][5]

  • C4-Hydroxymethyl Group: This group offers a primary site for functionalization through standard alcohol chemistry. It has a minor electronic influence on the ring but can be converted into a potent directing group for certain transformations.

  • Available Positions (C3/C5): The C3 and C5 positions are the most sterically accessible sites for direct C-H functionalization on the pyridine ring. Electronically, they are the least activated positions for both nucleophilic and electrophilic attack, presenting a significant synthetic challenge that modern methodologies now address.[1]

Overview of Functionalization Pathways

Given this unique substitution pattern, functionalization strategies can be broadly categorized into three main approaches: modulation of the core reactivity through N-oxidation, direct C-H functionalization at the C3/C5 positions, and modification of the existing methyl or hydroxymethyl substituents. The choice of strategy depends entirely on the desired final structure and the need to override the scaffold's intrinsic reactivity.

G cluster_start Starting Material cluster_strategies Functionalization Strategies cluster_outcomes Derivative Classes start This compound N_Ox Strategy I: N-Oxidation start->N_Ox CH_Func Strategy II: Direct C-H Functionalization (C3/C5) start->CH_Func Subst_Mod Strategy III: Substituent Modification start->Subst_Mod N_Ox_Deriv N-Oxide Intermediates (Altered Reactivity) N_Ox->N_Ox_Deriv Oxidizing Agents (m-CPBA, H₂O₂) C3_Deriv C3/C5-Substituted Pyridines CH_Func->C3_Deriv DoM, Transition Metal Catalysis C4_Deriv C4-Aldehyde, Acid, Ether, etc. Subst_Mod->C4_Deriv Oxidation, Etherification C2_Deriv C2/C6-Side Chain Functionalized Pyridines Subst_Mod->C2_Deriv Deprotonation/ Alkylation

Caption: Key functionalization pathways for this compound.

Strategy I: Modulation of Reactivity via N-Oxidation

Formation of a pyridine N-oxide is a foundational strategy in pyridine chemistry.[6] The N-O bond significantly alters the electronic properties of the ring: it acts as a strong electron-donating group via resonance but also enhances the ring's overall electron deficiency through induction.[7][8] This dual nature makes N-oxides versatile intermediates for both electrophilic and nucleophilic reactions.[9] For our substrate, N-oxidation provides a powerful tool to activate the C3/C5 positions for deprotonation.

Protocol 2.1: Synthesis of this compound N-oxide

Rationale: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a reliable and commercially available oxidant for the N-oxidation of pyridines. The reaction is typically clean and high-yielding. An alternative, greener method involves hydrogen peroxide in acetic acid, though it may require higher temperatures and longer reaction times.[9]

  • Reagents & Equipment:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography (e.g., silica gel, 5-10% methanol in DCM) or recrystallization to yield the pure N-oxide.

Application: ortho-Metalation of the N-oxide

The N-oxide group is an excellent directing group for ortho-lithiation, facilitating deprotonation at the adjacent C2/C6 positions.[10] In our substrate, these positions are occupied by methyl groups. The next most acidic protons are at the C3/C5 positions, which can be accessed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Caption: Mechanism of N-oxide directed lithiation at the C3 position.

Strategy II: Direct C-H Functionalization of the Pyridine Ring (C3/C5 Positions)

Accessing the C3/C5 positions directly, without prior N-oxidation, represents a more atom- and step-economical approach. This is typically achieved through directed metalation using a modified C4-substituent or via transition-metal-catalyzed C-H activation.[1][11]

Directed ortho-Metalation (DoM) via Substituent Modification

Rationale: The native hydroxymethyl group is a poor directing metalation group (DMG). However, it can be readily converted into a more effective one, such as an O-carbamate.[12] The carbamate group strongly coordinates to organolithium bases, directing deprotonation specifically to the adjacent C3/C5 positions.[13] The resulting organolithium species can be trapped with a variety of electrophiles.

Protocol 3.1: O-Carbamate Formation and Directed Lithiation/Silylation
  • Reagents & Equipment:

    • This compound

    • N,N-Diethylcarbamoyl chloride

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • sec-Butyllithium (s-BuLi)

    • Trimethylsilyl chloride (TMSCl)

    • Tetrahydrofuran (THF), anhydrous

    • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

  • Procedure:

    • Carbamate Formation: To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in THF dropwise. Stir for 30 minutes at 0 °C, then add N,N-diethylcarbamoyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir overnight. Quench carefully with water, extract with ethyl acetate, dry the organic layer, and purify by chromatography to obtain the O-pyridyl carbamate.

    • Directed Lithiation: Dissolve the O-pyridyl carbamate (1.0 equiv) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Add s-BuLi (1.2 equiv) dropwise. The solution should develop a deep color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.

    • Electrophilic Quench: Add freshly distilled TMSCl (1.5 equiv) dropwise to the solution at -78 °C. Stir for an additional 2 hours at this temperature.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the C3-silylated product.

Transition-Metal-Catalyzed C-H Activation

Rationale: Transition metal catalysis offers a powerful method for C-H functionalization, often with high regioselectivity controlled by steric factors or directing groups.[11][14] For 2,6-lutidine derivatives, catalysts based on iridium, rhodium, or palladium can promote functionalization (e.g., borylation, arylation, alkylation) at the less hindered C3/C5 positions.[1]

Catalyst System Reaction Type Typical Conditions Selectivity Reference
[Ir(cod)OMe]₂ / dtbpyBorylationPinacolborane, octane, 100 °CC3/C5[1]
[RhCp*Cl₂]₂ / AgSbF₆AlkenylationAlkenes, DCE, 80 °CC3/C5[11]
Pd(OAc)₂ / LigandArylationAryl halides, base, >100 °CC3/C5[11]
Caption: Comparison of selected catalytic systems for C3/C5 functionalization of substituted pyridines.

Strategy III: Functionalization of Existing Substituents

Modifying the existing methyl and hydroxymethyl groups is often the most straightforward approach to generating analogues of this compound.

Modification of the C4-Hydroxymethyl Group

The primary alcohol at the C4 position can undergo a wide range of classical transformations. Oxidation provides access to the corresponding aldehyde and carboxylic acid, which are key intermediates for imine formation, reductive amination, and amide coupling reactions.

Protocol 4.1: Oxidation to (2,6-Dimethylpyridin-4-yl)carbaldehyde
  • Reagents & Equipment:

    • This compound

    • Manganese dioxide (MnO₂, activated)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Round-bottom flask, magnetic stirrer, Celite® pad

  • Procedure:

    • To a solution of this compound (1.0 equiv) in DCM (0.1 M), add activated MnO₂ (10 equiv by weight).

    • Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC, observing the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde, which is often pure enough for subsequent steps. If necessary, purify by silica gel chromatography.

Functionalization of the C2/C6-Methyl Groups

The protons on the C2/C6 methyl groups are acidic (pKa ~32-36 in DMSO) due to the stability of the resulting anion, which is conjugated with the pyridine ring. Deprotonation with a strong base like n-BuLi or LDA, followed by quenching with an electrophile, allows for side-chain elongation.[15]

Protocol 4.2: Lithiation and Alkylation of a Methyl Group
  • Reagents & Equipment:

    • This compound

    • n-Butyllithium (n-BuLi)

    • Iodomethane (MeI) or Benzyl Bromide (BnBr)

    • Tetrahydrofuran (THF), anhydrous

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Protect the C4-hydroxyl group first (e.g., as a silyl ether) to prevent it from being deprotonated by the organolithium base.

    • Dissolve the protected starting material (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add n-BuLi (1.1 equiv) dropwise. The solution will turn a dark red or brown color, indicating anion formation. Stir for 1 hour at -78 °C.

    • Add the electrophile (e.g., MeI, 1.2 equiv) dropwise and continue stirring at -78 °C for 2-3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Deprotect the C4-hydroxyl group (e.g., using TBAF for a silyl ether) and purify the final product by column chromatography.

Summary and Outlook

The functionalization of this compound offers a rich field for synthetic exploration. By understanding the interplay of steric and electronic effects, researchers can select from a toolkit of strategies to achieve desired modifications. N-oxidation provides a classic route to activate the ring for further reactions. Modern transition-metal-catalyzed methods enable direct and efficient C-H functionalization at the previously challenging C3/C5 positions. Finally, leveraging the inherent reactivity of the existing methyl and hydroxymethyl substituents provides a reliable path for analogue synthesis. The protocols and strategies outlined here serve as a foundation for the development of novel pyridine-based molecules for pharmaceutical and materials science applications.

References

Troubleshooting & Optimization

Optimizing reaction yield for (2,6-Dimethylpyridin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,6-Dimethylpyridin-4-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable pyridine derivative. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary routes: the reduction of a carbonyl group at the 4-position of the 2,6-dimethylpyridine core, or the functionalization of the pyridine ring using organometallic reagents. The most common and scalable approach involves the reduction of 2,6-dimethylisonicotinic acid or its corresponding ester.

Below is a diagram illustrating the principal synthetic pathways.

Synthetic_Pathways Figure 1. Common Synthetic Routes cluster_0 Reduction Pathway cluster_1 Grignard Pathway Start_Acid 2,6-Dimethylisonicotinic Acid Esterification Esterification (e.g., MeOH, H+) Start_Acid->Esterification Optional Step Reduction Reduction (e.g., LiAlH4) Start_Acid->Reduction Direct Reduction Start_Ester Methyl 2,6-Dimethylisonicotinate Esterification->Start_Ester Start_Ester->Reduction Product This compound Reduction->Product Start_Halide 4-Bromo-2,6-dimethylpyridine Grignard_Formation Grignard Formation (Mg, THF) Start_Halide->Grignard_Formation Grignard_Reagent Pyridyl Grignard Reagent Grignard_Formation->Grignard_Reagent Formylation Formylation (e.g., DMF) Grignard_Reagent->Formylation Aldehyde 2,6-Dimethyl- isonicotinaldehyde Formylation->Aldehyde Grignard_Reduction Reduction (e.g., NaBH4) Aldehyde->Grignard_Reduction Grignard_Reduction->Product

Caption: Figure 1. Common Synthetic Routes to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a direct Q&A format.

Category 1: Low Reaction Yield

Q1: My overall yield is consistently low when using the reduction pathway. What are the first parameters I should investigate?

A1: Persistently low yields in pyridine synthesis often stem from a few critical factors. A systematic approach is essential for effective troubleshooting.[1]

  • Purity of Starting Materials: The purity of your starting 2,6-dimethylisonicotinic acid or its ester is paramount. Impurities can poison catalysts or participate in side reactions. We recommend verifying the purity by NMR or LC-MS and recrystallizing if necessary.[2]

  • Reaction Conditions: Temperature and reaction time are critical. For reductions using powerful hydrides like Lithium Aluminum Hydride (LiAlH₄), initial cooling (e.g., 0 °C) is crucial to control the exothermic reaction, followed by warming to room temperature or gentle reflux to ensure completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[2]

  • Reagent Stoichiometry and Activity: For LiAlH₄ reductions, using a sufficient excess (typically 1.5-3 equivalents) is necessary to reduce the ester and overcome any moisture present. LiAlH₄ is extremely sensitive to moisture and its activity can be compromised if not handled under strictly anhydrous conditions (dry solvents, inert atmosphere).[4][5]

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants. Tetrahydrofuran (THF) and diethyl ether are commonly used for LiAlH₄ reductions. Ensure your solvent is freshly distilled or from a sealed bottle to minimize water content.[1]

Q2: I am attempting the direct reduction of 2,6-dimethylisonicotinic acid with LiAlH₄ and getting poor results. Why is this happening?

A2: Direct reduction of a carboxylic acid with LiAlH₄ is possible but often problematic.[4] The acidic proton of the carboxyl group reacts with the hydride to form hydrogen gas and a lithium carboxylate salt. This initial acid-base reaction consumes one equivalent of LiAlH₄ before any reduction occurs. This process can lead to the formation of insoluble intermediates that may hinder the subsequent reduction of the carboxylate. A more reliable and higher-yielding method is to first convert the carboxylic acid to its methyl or ethyl ester and then perform the reduction.[3] This avoids the initial acid-base reaction and typically proceeds more cleanly.

Troubleshooting_Low_Yield Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purify Purify/Recrystallize Starting Materials Check_Purity->Purify Impurities Detected Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Purify->Check_Conditions Optimize_Temp Optimize Temperature Profile (e.g., initial cooling) Check_Conditions->Optimize_Temp Suboptimal Profile Optimize_Time Optimize Reaction Time (Monitor via TLC) Check_Conditions->Optimize_Time Suboptimal Duration Check_Reagents Assess Reagent Stoichiometry & Activity Check_Conditions->Check_Reagents Conditions OK Optimize_Temp->Check_Reagents Optimize_Time->Check_Reagents Use_Excess Increase Equivalents of Reducing Agent Check_Reagents->Use_Excess Incomplete Reaction Anhydrous_Technique Ensure Strictly Anhydrous Conditions Check_Reagents->Anhydrous_Technique Suspected Deactivation Esterify Consider Esterification of Carboxylic Acid Prior to Reduction Check_Reagents->Esterify Using Carboxylic Acid Directly Success Yield Improved Use_Excess->Success Anhydrous_Technique->Success Esterify->Success

Caption: Figure 2. A systematic workflow for troubleshooting low reaction yields.

Category 2: Impurity Formation and Side Reactions

Q3: My reaction produces a significant amount of an aldehyde intermediate. How can I promote full reduction to the alcohol?

A3: The formation of 2,6-dimethylisonicotinaldehyde as a byproduct indicates incomplete reduction. This can happen for several reasons:

  • Insufficient Reducing Agent: The reduction of an ester to an alcohol is a two-step process where the aldehyde is an intermediate. If the hydride reagent is consumed before the second step is complete, the aldehyde will remain. Increase the equivalents of LiAlH₄.

  • Reaction Temperature: If the reaction is not allowed to warm to room temperature or is quenched too early, the reduction may stall at the aldehyde stage.

  • Work-up Procedure: A careful work-up is essential. The quenching step (e.g., with water and NaOH, or a Fieser work-up) breaks down the aluminum complexes to liberate the alcohol. An improper work-up can lead to the isolation of intermediates.

Q4: Are there other common side reactions I should be aware of during the LiAlH₄ reduction?

A4: Yes, while LiAlH₄ is effective, its high reactivity can lead to undesired transformations.[3]

  • Over-reduction: Although the pyridine ring is generally stable to LiAlH₄, aggressive conditions (prolonged heating, large excess of reagent) can potentially lead to partial reduction of the aromatic ring. This is less common but possible.

  • Reaction with Solvent: At elevated temperatures, LiAlH₄ can react with THF. It is advisable to perform the reaction at or below the solvent's reflux temperature.

Side_Reactions Figure 3. Main vs. Side Reaction Pathways Ester Methyl 2,6-Dimethylisonicotinate Intermediate Tetrahedral Intermediate Ester->Intermediate + [H⁻] (from LiAlH₄) Aldehyde 2,6-Dimethyl- isonicotinaldehyde Intermediate->Aldehyde Elimination of MeO⁻ Aldehyde->Aldehyde Incomplete Reduction (Insufficient LiAlH₄ or Time) Product This compound Aldehyde->Product + [H⁻] (from LiAlH₄) then H₃O⁺ work-up Ring_Reduced Partially Reduced Pyridine Byproduct Product->Ring_Reduced Aggressive Conditions (Excess LiAlH₄, High Temp)

Caption: Figure 3. Desired reduction pathway and potential side reactions.

Category 3: Purification and Work-up

Q5: The work-up of my LiAlH₄ reaction results in a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve this?

A5: This is a very common issue with LiAlH₄ reductions. The formation of aluminum hydroxide gels can trap the product and make filtration extremely slow. The Fieser work-up is a widely adopted and effective solution. For a reaction in THF using 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of 15% (w/v) aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

This procedure should produce a granular, easily filterable solid, allowing for efficient extraction of the product into an organic solvent like ethyl acetate.

Q6: What is the best method for purifying the final product, this compound?

A6: The product is a polar solid.

  • Column Chromatography: This is the most effective method for removing impurities.

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 50% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate, then adding a small percentage of methanol, like 2-5%) is recommended.[2] The pyridine nitrogen can cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be effective. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale & Impact on Yield
Starting Material Methyl 2,6-dimethylisonicotinateEster reduction is cleaner and higher yielding than direct acid reduction.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce esters to alcohols efficiently.[4]
Reagent Stoichiometry 1.5 - 3.0 equivalents of LiAlH₄Ensures complete reduction of the ester and compensates for any moisture.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and stable under reaction conditions.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity; warming ensures reaction completion.
Work-up Fieser Method (H₂O, NaOH(aq), H₂O)Prevents formation of gelatinous aluminum salts, improving product recovery.

Experimental Protocol: Reduction of Methyl 2,6-Dimethylisonicotinate

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • Methyl 2,6-dimethylisonicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF (approx. 10 mL per gram of ester). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 2,6-dimethylisonicotinate (1.0 eq.) in anhydrous THF (approx. 10 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the disappearance of the starting ester.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Let 'x' be the mass of LiAlH₄ used in grams. Cautiously and slowly, add 'x' mL of water dropwise. (Note: This is highly exothermic and will produce hydrogen gas).

    • Add 'x' mL of 15% aqueous NaOH solution dropwise.

    • Add '3x' mL of water.

    • Remove the ice bath and stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Extraction: Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate (3x volume of THF used). Combine the filtrate and washes.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

References

Troubleshooting common side reactions in (2,6-Dimethylpyridin-4-yl)methanol preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,6-Dimethylpyridin-4-yl)methanol Synthesis

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals who are navigating the common challenges associated with this important synthetic transformation. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms and the causality behind common side reactions, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The preparation of this compound, a key building block in pharmaceutical and materials science, most commonly involves the reduction of a carbonyl precursor at the C4 position of the 2,6-lutidine scaffold. While seemingly straightforward, this reduction is often plagued by issues ranging from incomplete conversion to complex purification challenges. This guide is structured as a series of frequently asked questions that directly address these real-world laboratory problems.

Troubleshooting & FAQ

This section addresses the most common issues encountered during the synthesis of this compound via the reduction of its corresponding aldehyde or ester precursor.

Problem 1: Incomplete Conversion and Low Yield

Question: "My reaction is sluggish, and post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted starting material (2,6-dimethylisonicotinaldehyde or a corresponding ester). What are the likely causes and how can I fix this?"

Answer: This is the most frequent issue and typically points to one of three areas: the reducing agent, the reaction conditions, or the solvent system.

  • Reducing Agent Potency & Stoichiometry: Sodium borohydride (NaBH₄) is the most common reagent for this reduction due to its selectivity and milder nature compared to agents like Lithium Aluminum Hydride (LiAlH₄). However, its reactivity can be deceptive.

    • Causality: NaBH₄ is susceptible to degradation by moisture in the air and in solvents. Older or improperly stored NaBH₄ will have significantly reduced activity. Furthermore, while the stoichiometry is theoretically 0.25 equivalents (as each hydride can react four times), in practice, a molar excess is required to drive the reaction to completion and overcome any deactivation.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.

      • Increase Stoichiometry: An excess of 1.5 to 2.0 molar equivalents of NaBH₄ is often a good starting point for optimization.

      • Consider a Stronger Reagent: If you are reducing an ester (e.g., methyl 2,6-dimethylisonicotinate), NaBH₄ may be too weak. While LiAlH₄ is effective, it is less selective and requires strictly anhydrous conditions. A good alternative is a combination of NaBH₄ with an activating agent like lithium chloride (LiCl) in a mixed solvent system (e.g., THF/Methanol), which can enhance its reducing power for esters.

  • Reaction Temperature:

    • Causality: The reduction of aldehydes with NaBH₄ is typically exothermic and proceeds well at 0 °C to room temperature. However, if the activity of the reagent is low, insufficient thermal energy may lead to a stalled reaction.

    • Solution: After the initial addition of NaBH₄ at 0 °C (to control the initial exotherm), allow the reaction to warm to room temperature and stir for an extended period (2-4 hours). Gentle heating (e.g., to 40 °C) can sometimes push a sluggish reaction to completion, but this should be monitored carefully by TLC or LC-MS to avoid potential side reactions.

  • Solvent Choice:

    • Causality: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions because they can protonate the intermediate alkoxide. However, these solvents also slowly react with and consume the NaBH₄. This decomposition is faster at higher temperatures.

    • Solution: Methanol is often the best choice for aldehyde reductions. For sluggish reactions, consider a mixed solvent system like THF/Methanol. The THF can improve the solubility of the pyridine starting material, while the methanol facilitates the reduction and workup.

start Low Yield / Incomplete Conversion check_reagent 1. Check NaBH₄ Quality & Stoichiometry start->check_reagent reagent_ok Is reagent fresh & in excess (1.5-2.0 eq)? check_reagent->reagent_ok adjust_reagent Action: Use fresh NaBH₄. Increase to 1.5-2.0 eq. reagent_ok->adjust_reagent No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes adjust_reagent->check_conditions conditions_ok Was reaction run at 0°C -> RT for 2-4h? check_conditions->conditions_ok adjust_conditions Action: Increase reaction time. Consider gentle warming (40°C) with careful monitoring. conditions_ok->adjust_conditions No check_sm 3. Is Starting Material an Ester? conditions_ok->check_sm Yes adjust_conditions->check_sm sm_ester Is it an ester? check_sm->sm_ester use_lah Action: Switch to LiAlH₄ in THF (anhydrous conditions) OR use NaBH₄/LiCl system. sm_ester->use_lah Yes end_ok Problem Resolved sm_ester->end_ok No use_lah->end_ok

Caption: Decision tree for troubleshooting low conversion rates.

Problem 2: Difficult Workup & Product Isolation

Question: "After quenching my reaction, I'm left with a gelatinous precipitate or an un-filterable slurry, making product extraction impossible. What's causing this and how do I prevent it?"

Answer: This is a classic workup problem associated with hydride reductions, caused by the formation of metal salts—borate complexes for NaBH₄ and aluminates for LiAlH₄.

  • Causality (NaBH₄ Reactions): When NaBH₄ is used in a protic solvent like methanol, quenching with water or acid leads to the formation of boric acid and various borate salts. These can precipitate as a gel-like solid that physically traps the product, preventing efficient extraction into an organic solvent.

  • Solution (Optimized Borohydride Workup):

    • pH Adjustment: The key is to ensure the final aqueous solution is basic. After the reaction is complete, cool the mixture in an ice bath. Instead of quenching with acid, slowly add aqueous sodium hydroxide (NaOH, 1-2 M) or a saturated solution of sodium bicarbonate (NaHCO₃). This keeps the boron byproducts soluble as borate salts (e.g., NaB(OH)₄), which are much less likely to form gels compared to boric acid.

    • Solvent Evaporation: Before extraction, remove the bulk of the organic solvent (methanol, ethanol, THF) under reduced pressure. This prevents partitioning issues and concentrates your product in the aqueous layer.

    • Salting Out & Extraction: Add solid sodium chloride (NaCl) to the remaining aqueous slurry to decrease the solubility of your organic product (the "salting out" effect). Then, perform multiple extractions with a suitable organic solvent like ethyl acetate, dichloromethane, or a 2:1 mixture of isopropanol/chloroform for more polar products.

cluster_main Desired Reaction: Reduction cluster_side Side Reaction: Oxidation SM 2,6-Dimethylisonicotinaldehyde Reagent1 + NaBH₄ + MeOH (Solvent) SM->Reagent1 Product This compound Reagent1->Product SM2 2,6-Dimethylisonicotinaldehyde Reagent2 + Air (O₂) (During storage/handling) SM2->Reagent2 SideProduct 2,6-Dimethylisonicotinic Acid Reagent2->SideProduct

Caption: Comparison of desired reduction vs. aldehyde oxidation side reaction.

Problem 3: Appearance of an Acidic Impurity

Question: "My crude product shows a new spot by TLC that streaks, and my NMR has a broad peak. After an acidic workup, I isolate an unexpected solid. What is this impurity?"

Answer: You are likely observing the formation of 2,6-dimethylisonicotinic acid.

  • Causality: Aldehydes are susceptible to oxidation to carboxylic acids, a reaction that can happen simply upon exposure to air (autoxidation). If your starting 2,6-dimethylisonicotinaldehyde is old or has been handled improperly, a significant portion may have already oxidized before the reaction even begins. This acidic byproduct will not be reduced by NaBH₄ under standard conditions.

  • Identification & Solution:

    • Check Starting Material: Run a TLC or ¹H NMR of your starting aldehyde. The presence of the carboxylic acid will be evident.

    • Purification of Aldehyde: If the starting material is contaminated, it may need to be purified before use, for example, by column chromatography or recrystallization.

    • Proper Storage: Store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent future oxidation.

    • Workup Strategy: During workup, this acidic impurity can be easily removed. After extraction into an organic solvent, wash the organic layer with a mild base like saturated aqueous NaHCO₃. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral alcohol product remains in the organic phase. This is a highly effective purification step.

Experimental Protocols

Protocol A: Optimized Reduction of 2,6-Dimethylisonicotinaldehyde with NaBH₄
Reagent/ParameterQuantity/ValuePurpose
Starting Material 2,6-Dimethylisonicotinaldehyde1.0 eq
Solvent Anhydrous Methanol (MeOH)Reaction Medium
Reducing Agent Sodium Borohydride (NaBH₄)1.5 eq
Temperature 0 °C to Room TemperatureControls exotherm, then drives reaction
Reaction Time 2-3 hoursMonitored by TLC

Procedure:

  • Dissolve 2,6-dimethylisonicotinaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-3 hours, monitoring the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The product spot should be significantly lower (more polar) than the starting material.

  • Once the reaction is complete, proceed to the optimized workup protocol.

Protocol B: Optimized Workup for Borohydride Reductions
  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous slurry, add solid sodium chloride (NaCl) until the solution is saturated.

  • Extract the aqueous layer three times with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can then be further purified.

Protocol C: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a hot solvent. A mixture of ethyl acetate and hexanes is a good starting point.

  • Add the hot ethyl acetate dropwise until all the solid dissolves.

  • Slowly add hexanes (the anti-solvent) until the solution becomes faintly cloudy.

  • Add another drop or two of hot ethyl acetate to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Technical Support Center: Purification of (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,6-Dimethylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this important synthetic intermediate, providing troubleshooting guides and in-depth protocols in a practical question-and-answer format.

Section 1: Understanding Your Crude Product

This initial section focuses on identifying the nature of your crude material, which is a critical first step before selecting a purification strategy.

Q1: What are the likely impurities in my crude this compound?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the reduction of a carbonyl compound, such as methyl 2,6-dimethylisonicotinate, using a hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Based on this, you can anticipate the following classes of impurities:

  • Unreacted Starting Material: Incomplete reduction can leave residual methyl 2,6-dimethylisonicotinate.

  • Reaction Byproducts: Depending on reaction conditions, side reactions may occur. For instance, over-reduction is unlikely for this specific substrate, but dimerization or other side reactions involving the pyridine ring are possible.

  • Reagents and Quenching Agents: Residual salts (e.g., lithium and aluminum salts from the LiAlH₄ workup) are common.[1]

  • Solvent Residue: Trace amounts of the reaction solvent (e.g., Tetrahydrofuran - THF) may be present.

The presence of impurities can significantly impact the quality and safety of downstream products, making their identification and removal crucial.[2][3]

Q2: How can I get a preliminary assessment of my crude product's purity?

A: Before committing to a large-scale purification, a quick purity assessment is essential.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material on a silica plate and elute with a solvent system like Ethyl Acetate/Hexane (e.g., 50:50 or 70:30 v/v). The presence of multiple spots indicates impurities. The main product spot should be visualized under UV light (due to the pyridine ring) and can also be stained (e.g., with potassium permanganate) to visualize non-UV active impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve a small sample of your crude product in a deuterated solvent (like CDCl₃ or DMSO-d₆). The presence of signals that do not correspond to the product structure indicates impurities. For example, a sharp singlet around 3.9 ppm would suggest the methoxy group of the unreacted methyl ester starting material.

  • Melting Point Analysis: A pure compound has a sharp, defined melting point. Impurities typically cause the melting point to become broad and depressed. Compare your experimental value to the literature value.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most common and efficient method for purifying solids.[4] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5]

Q3: My compound won't crystallize from solution, even after cooling. What should I do?

A: This is a common issue, usually indicating the solution is not supersaturated. Here is a troubleshooting sequence:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[6]

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent in a fume hood to increase the solute concentration. Allow it to cool again.

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath. Be aware that rapid cooling can sometimes trap impurities, so slower cooling is preferable.[5][6]

Q4: The product is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid instead of a solid.

  • Causality: The pyridine moiety in your compound can make it prone to oiling out in certain solvents.[7]

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to make the solution slightly less saturated. Allow it to cool very slowly.

  • Solution 2: Modify the Solvent System: Oiling out is often a sign of a suboptimal solvent. If you are using a single solvent, try a mixed-solvent system. For example, dissolve your compound in a minimum amount of a "good" solvent where it is very soluble (e.g., ethanol). Then, while the solution is hot, slowly add a "poor" solvent where it is less soluble (e.g., water or hexane) until the solution just becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, and then cool slowly.[8]

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, particularly for complex mixtures or oily products, column chromatography is the preferred method. However, basic compounds like pyridine derivatives can present unique challenges.[9][10]

Q5: I'm seeing significant peak tailing for my compound on a silica gel column. Why is this happening and how can I prevent it?

A: Peak tailing is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[9]

  • The Cause: The surface of silica gel is covered in slightly acidic silanol groups (Si-OH). The basic nitrogen atom of the pyridine ring can undergo a strong secondary interaction with these acidic sites. This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak shape and poor separation.[9]

  • The Solution: Add a Competing Base: To mitigate this, add a small amount of a competing base to your mobile phase (eluent). A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and leading to sharper, more symmetrical peaks.[9]

Q6: My compound appears to be degrading on the silica gel column. What are my options?

A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9]

  • Deactivate the Silica: Before preparing your column, you can create a slurry of the silica gel in your mobile phase that already contains triethylamine. This helps to neutralize the most acidic sites before your compound is introduced.

  • Switch the Stationary Phase: If degradation persists, switch to a more neutral or basic stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for acid-sensitive compounds.

    • Polymer-based Columns: These are more pH-stable but are often used in HPLC/MPLC systems.[9]

Section 4: Protocols & Data

Experimental Protocol: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents at room temperature and upon heating (see Table 1). An ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a pair) dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.[5]

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, salt byproducts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventPolarityBoiling Point (°C)Comments
Water Very High100Good for highly polar compounds. May be a good "poor" solvent in a mixed pair with an alcohol.[7]
Ethanol High78Often a good starting choice for compounds with hydroxyl groups.[7]
Acetone Medium-High56A versatile solvent, but its low boiling point may limit the solubility difference.
Ethyl Acetate Medium77A common choice for moderately polar compounds.
Toluene Low111Good for less polar compounds; high boiling point allows for a large temperature gradient.
Hexane/Heptane Very Low69 / 98Likely to be a "poor" solvent for this compound; useful for precipitating the solid from a more polar solvent.[6]
Ethanol/Water MixedVariableA common and effective solvent pair.[5]
Ethyl Acetate/Hexane MixedVariableAnother excellent and widely used solvent pair for adjusting polarity.
Experimental Protocol: Flash Column Chromatography
  • Select Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is Ethyl Acetate/Hexane. Add 0.5% triethylamine to the chosen solvent mixture to prevent peak tailing.[9]

  • Pack the Column: Pack a glass column with silica gel using the selected mobile phase (eluent) as a slurry. Ensure there are no air bubbles or cracks in the packed bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a gentle stream of air or nitrogen) to push the solvent through the column. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Visualization of Workflows

Purification Strategy Workflow

Purification_Workflow start Crude this compound assess Assess Purity (TLC, ¹H NMR, m.p.) start->assess decision Is it a Solid? Is it >85% Pure? assess->decision acid_base Optional: Acid-Base Extraction Pre-treatment assess->acid_base  Ionic Impurities  Present? recryst Recrystallization decision->recryst  Yes chrom Column Chromatography decision->chrom  No / Oily final_product Pure Product recryst->final_product chrom->final_product acid_base->decision

Caption: A decision workflow for selecting the appropriate purification method.

Troubleshooting Recrystallization Issues

Recrystallization_Troubleshooting start Problem Encountered no_crystals No Crystals Form start->no_crystals Cooling Complete oiling_out Product 'Oils Out' start->oiling_out During Cooling scratch_seed Action: Scratch flask or add seed crystal no_crystals->scratch_seed  Solution appears  concentrated concentrate Action: Evaporate some solvent and re-cool no_crystals->concentrate  Solution may  be too dilute add_solvent Action: Re-heat, add more 'good' solvent, cool slowly oiling_out->add_solvent change_solvent Action: Re-evaluate solvent choice scratch_seed->change_solvent Still No Crystals concentrate->scratch_seed change_pair Action: Adjust mixed-solvent ratio or change pair add_solvent->change_pair Still Oiling Out

Caption: A logical guide for troubleshooting common recrystallization problems.

References

(2,6-Dimethylpyridin-4-yl)methanol reaction parameter optimization (temp, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,6-Dimethylpyridin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Reaction Overview & Core Protocol

The synthesis of this compound is most commonly achieved via the reduction of its corresponding carboxylic acid, 2,6-dimethylisonicotinic acid. This transformation is a cornerstone of organic synthesis, but its success hinges on the careful selection of reagents and reaction parameters.

Reaction Scheme:

Figure 1: Reduction of 2,6-dimethylisonicotinic acid to this compound.

Recommended Baseline Protocol: Borane Reduction

This protocol utilizes a borane-tetrahydrofuran (BH3·THF) complex, a reagent known for its high chemoselectivity in reducing carboxylic acids.[1]

Materials:

  • 2,6-dimethylisonicotinic acid

  • Borane-THF complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,6-dimethylisonicotinic acid (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 volumes, e.g., 10 mL per 1 g of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the 1 M solution of BH3·THF (approx. 1.0-1.2 eq) dropwise via the dropping funnel over 30-60 minutes. Note: Observe for any effervescence.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane. CAUTION: Vigorous hydrogen gas evolution will occur.[2]

  • Solvent Removal: After gas evolution ceases, remove the solvents (THF, methanol) under reduced pressure.

  • Workup: To the resulting residue, add ethyl acetate and saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization or column chromatography.

Parameter Optimization & FAQs

This section addresses common questions regarding the optimization of reaction parameters to improve yield, purity, and safety.

Q1: Which reducing agent is best? A comparison of Borane vs. Lithium Aluminum Hydride (LAH).

A1: The choice of reducing agent is the most critical parameter. While both Borane complexes and LAH can effectively reduce carboxylic acids, Borane is often the superior choice for this synthesis.[3][4]

  • Expert Insight: LAH is a powerful, non-selective reducing agent that will reduce nearly all carbonyl-containing functional groups.[5] If your substrate has other sensitive groups (e.g., esters, amides), LAH will likely reduce them as well, leading to undesired byproducts. Borane, particularly as a complex with THF or dimethyl sulfide (DMS), exhibits excellent chemoselectivity, preferentially reducing carboxylic acids over many other functional groups.[1][2] This selectivity simplifies purification and maximizes the yield of the desired product. Furthermore, LAH reacts violently with protic solvents like water and alcohols, making the workup more hazardous.[4]

FeatureBorane (BH3·THF / BH3·SMe₂)Lithium Aluminum Hydride (LAH)
Selectivity High; reduces acids over esters, amides.[1]Low; reduces most carbonyls.[5]
Reactivity Strong, but less reactive than LAH.Extremely powerful and reactive.
Solvent Ethereal solvents (THF, Diethyl Ether).Ethereal solvents (THF, Diethyl Ether).
Safety BH3·THF should be used <35°C.[3] BH3·SMe₂ has an unpleasant odor but is more stable.[3]Highly flammable; reacts violently with water/alcohols.[4]
Workup Quenched with methanol. Generally straightforward.Requires careful, multi-step quenching (e.g., Fieser workup).[5]

Q2: What is the optimal solvent for this reaction?

A2: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. It effectively dissolves the starting material and forms a stable, commercially available complex with borane.[2][5] Diethyl ether is also a viable option. The key requirement is that the solvent must be anhydrous (dry), as water will react with and consume the hydride reagent.

Q3: How does temperature affect the reaction?

A3: Temperature control is crucial for both safety and selectivity.

  • Initial Addition (0 °C): The addition of the borane reagent is performed at 0 °C to moderate the initial exothermic reaction and prevent any potential side reactions or decomposition of the BH3·THF complex.[2]

  • Reaction Progression (Room Temperature to 40-50 °C): For many substrates, the reaction proceeds smoothly at room temperature. If monitoring by TLC shows sluggish conversion, the reaction can be gently heated to 40-50 °C to increase the rate.[2] However, for BH3·THF, it is recommended to stay below 35 °C to avoid decomposition that can generate hydrogen gas.[3]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2,6-dimethylisonicotinic acid) and the product (this compound). The starting material is a carboxylic acid and will likely have a very low Rf value (streaking on the baseline is common), while the alcohol product will be less polar and have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Troubleshooting Guide

Even with an optimized protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Workflow

Issue 1: Low or No Product Yield
  • Potential Cause A: Inactive or Decomposed Reducing Agent.

    • Diagnosis: Borane solutions, especially BH3·THF, can degrade over time if not stored properly under an inert atmosphere. Moisture is a key culprit.

    • Solution: Use a recently purchased bottle of the reagent or titrate an older bottle to confirm its molarity. Ensure the reagent is handled under strictly anhydrous conditions.

  • Potential Cause B: Presence of Water.

    • Diagnosis: Water in the solvent or on the glassware will rapidly consume the borane before it can react with the carboxylic acid.

    • Solution: Always use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum and cool it under an inert atmosphere before use.

  • Potential Cause C: Poor Quality Starting Material.

    • Diagnosis: The 2,6-dimethylisonicotinic acid may be impure.

    • Solution: Verify the purity of the starting material via melting point, NMR, or another suitable analytical technique before starting the reaction.

Issue 2: Reaction Stalls / Incomplete Conversion
  • Potential Cause A: Insufficient Reducing Agent.

    • Diagnosis: The stoichiometry may be off, or some reagent may have been quenched by trace moisture. TLC analysis shows both starting material and product spots after an extended reaction time.

    • Solution: Add an additional portion (e.g., 0.2-0.3 equivalents) of the borane solution at 0 °C and allow the reaction to stir for several more hours, monitoring by TLC.

  • Potential Cause B: Insufficient Reaction Time or Temperature.

    • Diagnosis: The reaction is proceeding, but very slowly. This can happen if the starting material has poor solubility or is sterically hindered.

    • Solution: First, extend the reaction time at room temperature (up to 24 hours). If the reaction is still incomplete, gently warm the mixture to 40-50 °C and continue to monitor its progress.[2]

Issue 3: Formation of Unexpected Impurities
  • Potential Cause A: Overheating During Reagent Addition.

    • Diagnosis: If the borane solution is added too quickly or without adequate cooling, localized heating can cause decomposition of the reagent or the product, leading to byproducts.

    • Solution: Ensure slow, dropwise addition of the borane at 0 °C. Maintain the ice bath throughout the addition process.

  • Potential Cause B: Impurities in the Starting Material.

    • Diagnosis: The synthesis of 2,6-dimethylisonicotinic acid, for example from the hydrolysis of 4-cyano-2,6-dimethylpyridine, may leave behind nitrile or amide intermediates.[1] These can react with borane to form different products.

    • Solution: Purify the starting material before the reduction step. Characterize the impurities by LC-MS or NMR to understand their origin and adjust the purification strategy accordingly.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthetic process, from preparation to final product.

Experimental_Workflow

References

Technical Support Center: (2,6-Dimethylpyridin-4-yl)methanol Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-Dimethylpyridin-4-yl)methanol (also known as 4-(hydroxymethyl)-2,6-lutidine). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagent. Degradation can compromise experimental results, reduce yields, and introduce unknown variables into your research. By understanding the compound's sensitivities and implementing proper handling protocols, you can maintain its integrity from the moment it arrives in your lab to its final use.

This resource provides answers to common questions, in-depth troubleshooting for observed degradation, and validated protocols for storage and purity assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) at room temperature. Some suppliers recommend refrigerated conditions (2-8°C) for maximum shelf life. The key is to minimize exposure to oxygen, moisture, and light. Always ensure the container is tightly sealed after each use.[1][2]

Q2: My new bottle of this compound is a white solid, but an older batch in my lab has a yellowish or brownish tint. What causes this color change?

The development of a yellow or brown color is a common visual indicator of degradation. This is most often caused by oxidation. The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can convert it first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). These resulting impurities, even in small amounts, can impart color to the material.

Q3: Is this compound sensitive to air, moisture, or light?

Yes, it is sensitive to all three, though air (oxygen) is the primary concern.

  • Air (Oxygen): As a pyridine derivative with a benzylic-like alcohol group, it is prone to oxidation. Many suppliers specifically recommend storing it under an inert atmosphere.[2]

  • Moisture (Hygroscopicity): Pyridine-based compounds can be hygroscopic, meaning they absorb moisture from the air.[3][4] This absorbed water can potentially facilitate degradation pathways or interfere with moisture-sensitive reactions.

  • Light: While oxidation is the main issue, prolonged exposure to direct sunlight or strong UV sources should be avoided as it can provide the energy to initiate degradation.[1] Store containers in a dark place or use amber vials.

Q4: Can I store this compound in a solvent? If so, which solvents are recommended?

Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility, which can accelerate degradation. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like methanol or ethanol for storage, as they can participate in undesired side reactions. Always purge the vial headspace with an inert gas before sealing.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter, providing probable causes and actionable solutions.

Issue 1: Purity analysis by HPLC or NMR shows new, unexpected peaks.
  • Probable Cause: The appearance of new signals is a definitive sign of chemical degradation. The most likely degradation products arise from the oxidation of the hydroxymethyl group.

    • Oxidation to Aldehyde: (2,6-Dimethylpyridin-4-yl)carbaldehyde. In ¹H NMR, you would expect to see a new singlet peak between 9-10 ppm.

    • Oxidation to Carboxylic Acid: 2,6-Dimethylpyridine-4-carboxylic acid. In ¹H NMR, the benzylic protons around 4.6 ppm would disappear, and a broad carboxylic acid proton may appear >10 ppm.

  • Recommended Actions:

    • Confirm Identity: If possible, use LC-MS to get a molecular weight for the impurity peaks to confirm their identity.

    • Assess Purity: Quantify the level of impurity using a validated HPLC or qNMR method (see Protocol 2 & 3). If the purity is below your experimental tolerance, the material should be purified or discarded.

    • Purification: For small-scale purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective at removing polar impurities. Column chromatography can also be used.[5]

    • Prevent Recurrence: Immediately review and improve your storage procedures. Transfer the material to a new, clean vial, flush thoroughly with argon or nitrogen, and seal tightly with a high-quality cap. Store in a desiccator away from light.

Issue 2: My reaction yield is significantly lower when using an older batch of the compound.
  • Probable Cause: If this compound is a starting material, its degradation means there is less active reagent available for your reaction. The impurities themselves (aldehyde, carboxylic acid) could also potentially interfere with your reaction mechanism, quench reagents, or complicate purification.

  • Recommended Actions:

    • Perform a Purity Check: Do not assume an older batch is still pure. Run a quick purity analysis like TLC or ¹H NMR before use.[6]

    • Correlate Purity and Yield: Compare the purity data with your reaction yields. This will help establish a minimum purity threshold for your specific application.

    • Use a Fresh Batch: If degradation is confirmed, repeat the experiment with a fresh, high-purity batch of the reagent to confirm that the low yield was due to reagent quality.

    • Implement a "Date Opened" Policy: Always label containers with the date they were first opened.[3] For highly sensitive applications, consider establishing a policy to discard bottles that have been open for an extended period (e.g., >1 year).

Visualization of Degradation Pathway

The primary degradation route is oxidation. This can be visualized as a two-step process.

G cluster_main Primary Degradation Pathway: Oxidation A This compound (Starting Material) B (2,6-Dimethylpyridin-4-yl)carbaldehyde (Aldehyde Impurity) A->B Mild Oxidation (Air, O₂) C 2,6-Dimethylpyridine-4-carboxylic acid (Carboxylic Acid Impurity) B->C Further Oxidation

Caption: Oxidation pathway of this compound.

Section 3: Recommended Protocols

Protocol 1: Standard Operating Procedure for Storage and Handling
  • Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, do not accept the product.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials like strong oxidizing agents and acids.[1][2]

  • Inert Atmosphere: For optimal stability, store the primary container inside a nitrogen- or argon-filled glovebox or desiccator cabinet.

  • Dispensing: If a glovebox is unavailable, dispense the solid in a fume hood.[3] Minimize the time the container is open to the atmosphere. Immediately after dispensing, flush the headspace of the container with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds before tightly resealing the cap.

  • Labeling: Write the date received and the date opened on the label.

  • Disposal: Dispose of degraded or unneeded material in accordance with local, regional, and national hazardous waste regulations.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing purity. It may require optimization for your specific equipment.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Monitoring Degradation by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for identifying and roughly quantifying degradation products without extensive method development.

  • Sample Preparation: Dissolve 5-10 mg of the solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pristine Sample: Look for the characteristic singlet for the two methyl groups (~2.4 ppm), the singlet for the CH₂ group (~4.5 ppm), and the singlet for the two aromatic protons (~7.0 ppm).

    • Degraded Sample: Search for the appearance of new peaks.

      • An aldehyde proton singlet between 9-10 ppm .

      • Disappearance or reduction in the integral of the CH₂ peak at ~4.5 ppm.

  • Quantification (Estimate): Compare the integration of the impurity peak (e.g., the aldehyde proton) to the integration of a well-resolved peak from the parent compound (e.g., the aromatic protons) to estimate the mole percent of the impurity.

Troubleshooting Workflow

This diagram outlines the decision-making process when reagent degradation is suspected.

G start Suspect Reagent Degradation (e.g., low yield, color change) purity_check Perform Purity Analysis (NMR, HPLC, or TLC) start->purity_check decision Purity Acceptable? purity_check->decision investigate Investigate Other Experimental Variables decision->investigate  Yes purify Purify Reagent or Procure New Lot decision->purify No   end Proceed with Experiment investigate->end update_sop Update Storage & Handling Procedures (SOP) purify->update_sop update_sop->end

References

Technical Support Center: Synthesis and Purification of (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (2,6-Dimethylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the functionalization of 2,6-lutidine, can present several challenges related to impurity formation and removal. The basic nature of the pyridine ring and the reactivity of the starting materials can lead to a range of byproducts that complicate purification. This guide aims to provide practical, experience-driven solutions to these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis and purification workflow.

Issue 1: Persistent Contamination with Starting Material (2,6-Lutidine)

Question: My ¹H NMR spectrum of the crude product shows characteristic peaks for 2,6-lutidine. Standard aqueous washes don't seem to remove it completely. What is the best approach to remove unreacted 2,6-lutidine?

Answer:

This is a very common issue. 2,6-lutidine, while basic, can be sterically hindered and more lipophilic than simpler amines, making its removal by simple bicarbonate washes inefficient[1].

Causality: The two methyl groups flanking the nitrogen atom in 2,6-lutidine sterically hinder its protonation and subsequent dissolution in the aqueous phase[2][3]. Its higher lipophilicity compared to smaller amine bases also contributes to its preference for the organic layer during extraction.

Recommended Protocol: Acidic Wash

A dilute acidic wash is the most effective method to remove residual 2,6-lutidine.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of a mild acid. Options include:

    • Citric Acid (1M): A good first choice as it is less harsh than mineral acids and less likely to cause degradation of acid-sensitive functional groups.

    • Ammonium Chloride (saturated): Another mild acidic wash option.

    • Hydrochloric Acid (1M): Use with caution if your target molecule has acid-labile protecting groups.

  • Phase Separation: Gently shake the separatory funnel, allowing the layers to separate. The lutidinium salt will partition into the aqueous layer.

  • Back-Extraction (Optional): To recover any product that may have partitioned into the acidic aqueous layer, you can back-extract the aqueous phase with a fresh portion of the organic solvent.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash and Drying: Wash the organic layer with brine to remove excess water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Concentrate the organic phase under reduced pressure.

  • Purity Check: Analyze a small sample of the product by ¹H NMR or TLC to confirm the absence of 2,6-lutidine.

Workflow for 2,6-Lutidine Removal

start Crude Product (contains 2,6-lutidine) dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with 1M Aqueous Acid dissolve->acid_wash separate Separate Aqueous Layer acid_wash->separate neutralize Wash with Sat. NaHCO₃ Solution separate->neutralize dry Wash with Brine, Dry over Na₂SO₄ neutralize->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Workflow for the removal of 2,6-lutidine using an acidic wash.

Issue 2: Suspected Pyridine N-Oxide Formation

Question: My reaction involves an oxidation step, and I have an unidentified, more polar impurity in my crude product. Could it be a pyridine N-oxide, and how can I remove it?

Answer:

It is highly probable that you have formed the corresponding N-oxide of your starting material or product. Pyridine nitrogens are susceptible to oxidation by various reagents, including peracids (like m-CPBA) or even hydrogen peroxide, to form pyridine N-oxides[4][5][6].

Causality: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can be attacked by electrophilic oxygen sources, leading to the formation of a stable N-oxide. Pyridine N-oxides are significantly more polar than their corresponding pyridines due to the N⁺-O⁻ formal charge separation[7].

Identification:

  • TLC: The N-oxide will have a much lower Rf value than the parent pyridine.

  • Mass Spectrometry: Look for a mass peak that is 16 amu higher than your expected product or starting material.

  • ¹H NMR: The protons on the pyridine ring of an N-oxide are typically shifted downfield compared to the parent pyridine.

Removal Strategy: Deoxygenation

The most effective way to deal with an N-oxide impurity is to reduce it back to the parent pyridine.

Recommended Protocol: Deoxygenation with PPh₃ or PCl₃

  • Reaction Setup: Dissolve the crude product containing the N-oxide in a suitable solvent like toluene or acetonitrile.

  • Reagent Addition: Add a slight excess (1.1-1.5 equivalents) of triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) to the solution.

  • Heating: Heat the reaction mixture, typically to reflux, and monitor the progress by TLC. The reaction is usually complete within a few hours.

  • Workup:

    • If using PPh₃, the byproduct is triphenylphosphine oxide (Ph₃PO). This can often be removed by column chromatography or by trituration/crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

    • If using PCl₃, the reaction should be quenched carefully with water or a bicarbonate solution. The phosphorus byproducts are water-soluble and can be removed by aqueous extraction.

  • Purification: After the deoxygenation and initial workup, further purification by column chromatography or recrystallization may be necessary to isolate the pure this compound.

Decision Tree for Polar Impurity

start Polar Impurity Detected ms_check Analyze by MS: Mass = M+16? start->ms_check deoxygenate Impurity is likely N-Oxide. Perform Deoxygenation (e.g., with PPh₃). ms_check->deoxygenate Yes chromatography Impurity is not N-Oxide. Proceed with Column Chromatography. ms_check->chromatography No

Caption: Decision-making process for handling a polar impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted 2,6-lutidine: The starting material for many syntheses.

  • Over-oxidized or under-reduced species: Depending on the reaction, this could be the corresponding aldehyde or carboxylic acid at the 4-position.

  • Pyridine N-oxides: Formed if oxidizing agents are used or if the reaction is exposed to air at high temperatures[4][5][8].

  • Isomeric impurities: If the starting 2,6-lutidine is not pure, you may carry over other lutidine or picoline isomers[9].

  • Solvent and reagent residues: Residual solvents from the reaction or purification, and byproducts from reagents (e.g., triphenylphosphine oxide)[6].

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a UV detector is a common setup[10][].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any impurities with distinct signals[12].

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify unknown impurities[13].

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents or unreacted starting materials[14][15].

Q3: My product is a solid. What is a good starting point for recrystallization?

A3: A good recrystallization solvent is one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. For this compound, which has moderate polarity, consider solvent systems like:

  • Ethyl acetate/Hexanes: Dissolve the solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Allow to cool slowly.

  • Toluene: Can be a good single-solvent system for recrystallization.

  • Isopropanol/Water: Dissolve in hot isopropanol and add water dropwise until turbidity is observed.

Always perform small-scale solvent screening tests to find the optimal conditions before committing your entire batch[16].

Q4: I am having trouble with column chromatography. My compound is streaking on the column. What can I do?

A4: Streaking of basic compounds like pyridines on silica gel is common due to interactions with acidic silanol groups on the silica surface.

Solutions:

  • Add a basic modifier to your eluent: Add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase (e.g., hexane/ethyl acetate)[17]. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

  • Use deactivated silica: Commercially available deactivated silica gels are less acidic and can reduce tailing.

Detailed Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol provides a general workflow for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • TLC plates, developing chamber, UV lamp

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material with various ratios of hexane and ethyl acetate. A good system will give your product an Rf value of ~0.2-0.4[16]. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully load the solution onto the top of the silica bed.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product[18].

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Summary: Example Purification Parameters

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 1:1) + 0.5% TriethylamineGood starting polarity for elution. Triethylamine is added to prevent peak tailing of the basic pyridine compound[17].
Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation efficiency.
Elution Method Isocratic or GradientIsocratic is simpler if impurities are well-separated. Gradient is better for complex mixtures with a wide polarity range.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Utilizing (2,6-Dimethylpyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving (2,6-Dimethylpyridin-4-yl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental challenges. Our focus is on providing practical, evidence-based solutions rooted in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives typically used for in catalysis?

This compound and its related structures are primarily used as ligands or are integral components of more complex ligands in transition-metal catalysis. The pyridine nitrogen atom, with its lone pair of electrons, acts as a Lewis base that can coordinate to a metal center (e.g., Palladium, Nickel, Iron).[1][2][3] This coordination is critical as it stabilizes the active catalytic species and modulates its reactivity and selectivity.[4] The substituents on the pyridine ring, such as the dimethyl groups, provide steric bulk that can influence the ligand's coordination geometry and prevent catalyst deactivation pathways.[5][6] These ligands are frequently employed in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Q2: What is a typical starting catalyst loading for a cross-coupling reaction using a pyridine-based ligand system?

For initial screening experiments, a palladium pre-catalyst loading in the range of 1-5 mol% is a standard and effective starting point.[4] A loading of 2-3 mol% often provides a good balance for achieving reasonable conversion without excessive cost or side reactions.[4] However, for particularly challenging substrates or novel transformations, beginning with a slightly higher loading (e.g., 5 mol%) may be necessary to ensure the reaction proceeds and provides a baseline for optimization.[7]

Q3: How does increasing catalyst loading affect the reaction rate and final yield?

Generally, a higher concentration of the active catalyst leads to a faster reaction rate. However, this relationship is not always linear and does not guarantee a higher final yield.[8] Beyond an optimal point, increasing the catalyst loading can have diminishing or even negative returns. Excessively high concentrations can promote catalyst decomposition into inactive forms like palladium black and may increase the rate of side reactions, such as the homocoupling of starting materials.[4] The goal of optimization is to find the lowest possible catalyst loading that achieves maximum yield in a reasonable timeframe, thereby improving cost-efficiency and minimizing residual metal in the final product.[4][9]

Q4: What are the immediate visual signs of suboptimal catalyst loading or catalyst decomposition?

The most common visual indicator of a problem is the formation of a black precipitate, known as palladium black .[2][4] This consists of aggregated, catalytically inactive palladium metal and signals that the active catalyst is falling out of the catalytic cycle. This can be caused by excessively high temperatures, an insufficient ligand-to-metal ratio, or the presence of oxygen.[1][2] Other signs of trouble include a reaction that stalls before reaching completion or a significant color change in the reaction mixture that deviates from what is expected for the active catalytic species.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during catalyst optimization.

Issue 1: Low or No Product Conversion

Your reaction runs for the allotted time, but analysis (TLC, LCMS, GC) shows mostly unreacted starting materials.

Possible CauseRecommended Solution & Scientific Rationale
Catalyst Poisoning by Pyridine Nitrogen The lone pair on the pyridine nitrogen can act as a potent Lewis base, coordinating too strongly to the palladium center and inhibiting substrate binding or subsequent steps in the catalytic cycle.[1][2] Solution: Increase the steric bulk around the metal center. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands create a "pocket" that favors the binding of substrates over the pyridine moiety of another catalyst molecule, preventing the formation of inactive dimers.
Inactive Pre-catalyst The Pd(II) pre-catalyst is not being reduced to the active Pd(0) species, or the Pd(0) source has been oxidized due to improper storage or handling.
Insufficient Catalyst Loading For particularly challenging or sterically hindered substrates, the initial catalyst loading may simply be too low to achieve a reasonable reaction rate.
Issue 2: Reaction Stalls or Proceeds Sluggishly

The reaction begins as expected but stops prematurely, leaving a mixture of starting material and product.

Possible CauseRecommended Solution & Scientific Rationale
Catalyst Decomposition (Palladium Black) This is a primary cause of stalled reactions. The active, soluble catalyst decomposes into inactive, heterogeneous palladium metal.[2] This is often triggered by excessive heat or an insufficient ligand-to-metal ratio, which leaves the palladium center "naked" and prone to aggregation.[1]
Product Inhibition The product of the reaction may contain a functional group (like an unsubstituted pyridine) that binds more strongly to the catalyst than the starting materials, effectively shutting down the catalytic cycle.[10]
Mass Transfer Limitations In heterogeneous or biphasic reactions, the rate may be limited by the movement of reactants to the catalyst surface. This can also occur in homogeneous reactions if one component has poor solubility.
Issue 3: Significant Formation of Side Products (e.g., Homocoupling)

The desired product is formed, but it is contaminated with significant amounts of homocoupled byproducts (e.g., biaryl from the boronic acid in a Suzuki coupling).

Possible CauseRecommended Solution & Scientific Rationale
High Local Catalyst Concentration / Oxygen Presence Homocoupling is often promoted by high catalyst concentrations and the presence of oxygen.[4] Oxygen can facilitate the oxidative coupling of organometallic intermediates.
Protodeboronation (Suzuki Coupling) The boronic acid coupling partner can decompose in the presence of base and water before it has a chance to participate in the cross-coupling cycle.[4]

Experimental Protocols & Workflows

Protocol 1: Systematic Screening for Optimal Catalyst Loading

This protocol provides a structured method to identify the minimum catalyst loading required for maximum efficiency.

Objective: To determine the optimal catalyst concentration for a given reaction.

Methodology:

  • Reaction Setup: In an array of identical, oven-dried reaction vials equipped with magnetic stir bars, add the limiting substrate (1.0 equiv), the coupling partner (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (e.g., by three cycles of vacuum/backfill with Argon).

  • Stock Solutions: Prepare stock solutions of the palladium pre-catalyst and the this compound derivative ligand in a degassed, anhydrous solvent. This ensures accurate dispensing of small quantities.

  • Variable Addition: Add the ligand and pre-catalyst stock solutions to each vial to achieve a range of final catalyst loadings. Keep the ligand-to-metal ratio constant.

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.0 mol%

    • Vial 4: 3.0 mol%

    • Vial 5: 5.0 mol%

    • Vial 6: No catalyst (Control)

  • Constant Parameters: Add the final volume of degassed solvent to ensure the concentration of reactants is identical across all vials.

  • Execution: Place all vials in a pre-heated reaction block and stir at a constant temperature for the desired reaction time.

  • Analysis: After cooling, take a small, measured aliquot from each vial, quench, dilute, and analyze by a quantitative method (e.g., LCMS, GCMS, or qNMR) to determine the percent conversion and yield.

  • Data Interpretation: Plot the yield as a function of catalyst loading to identify the optimal concentration, which is typically the point at which the yield plateaus.

Visualization of Workflows and Concepts

Catalyst Loading Optimization Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Reagents & Vials create_stocks Create Catalyst/Ligand Stock Solutions prep_reagents->create_stocks setup_array Set up Parallel Reaction Array create_stocks->setup_array vary_loading Add Variable Catalyst Loadings (0.5-5 mol%) setup_array->vary_loading run_reaction Run All Reactions (Constant T, t) vary_loading->run_reaction analyze_samples Analyze Aliquots (LCMS/GC) run_reaction->analyze_samples plot_data Plot Yield vs. Catalyst Loading analyze_samples->plot_data identify_optimum Identify Lowest Loading for Max Yield plot_data->identify_optimum G start Low or No Yield Observed check_control Is Control Reaction Clean? start->check_control check_purity Check Reagent/Solvent Purity check_control->check_purity Yes check_inert Verify Inert Atmosphere check_purity->check_inert observe_pd_black Is Palladium Black Observed? check_inert->observe_pd_black yes_pd_black YES observe_pd_black->yes_pd_black no_pd_black NO observe_pd_black->no_pd_black cause_decomp Cause: Catalyst Decomposition sol_temp Solution: Lower Temperature cause_decomp->sol_temp sol_ligand_ratio Solution: Increase Ligand:Metal Ratio sol_temp->sol_ligand_ratio cause_poison Possible Cause: Catalyst Poisoning / Inhibition sol_ligand_type Solution: Use Bulky Ligand (e.g., XPhos) cause_poison->sol_ligand_type sol_inc_loading Solution: Increase Catalyst Loading (Diagnostic) cause_poison->sol_inc_loading G cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathway active_catalyst L-Pd(0) (Active Catalyst) product Product active_catalyst->product Catalysis inactive_dimer [L-Pd(0)]-Py (Inactive Species) active_catalyst->inactive_dimer Catalyst Poisoning substrate Substrates substrate->active_catalyst pyridine_ligand Pyridine Moiety (from another molecule) inactive_dimer->pyridine_ligand Strong Coordination

References

Technical Support Center: Troubleshooting Low Catalytic Turnover of (2,6-Dimethylpyridin-4-yl)methanol-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing catalysts based on the (2,6-Dimethylpyridin-4-yl)methanol ligand scaffold. This guide is designed to provide in-depth troubleshooting for common issues encountered during catalytic reactions, with a primary focus on addressing low catalytic turnover. The question-and-answer format is intended to help you quickly identify and resolve challenges in your experimental work.

Part 1: Frequently Asked Questions & Initial Troubleshooting

Low catalytic turnover can manifest as low reaction yield, slow reaction rates, or catalyst deactivation before the reaction reaches completion. This section addresses the initial steps to diagnose and resolve these common problems.

Q1: My reaction is showing low conversion, and the catalyst seems to be inactive. What are the first steps I should take?

A1: When faced with low catalytic activity, a systematic approach is crucial. Before investigating more complex phenomena, it's essential to verify the foundational aspects of your experimental setup.

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents are a common cause of catalyst deactivation. Trace amounts of water, oxygen, or other reactive species can poison the catalyst. Ensure that all reagents are of high purity and that solvents are rigorously dried and degassed. Peroxides in ethereal solvents like THF and dioxane are particularly detrimental as they can oxidize sensitive ligands and metal centers.

  • Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques such as Schlenk lines or a glovebox.

  • Catalyst Integrity: Verify the purity and stability of your this compound-based catalyst. The ligand itself can be susceptible to degradation. For instance, pyridine and its derivatives can be sensitive to light and pH changes.[1] It is advisable to store the catalyst in a cool, dark, and dry environment.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Consider running the reaction at a lower temperature to see if catalyst stability improves.

Q2: I've confirmed the purity of my reagents and the integrity of my experimental setup, but the turnover number is still low. What are the next potential issues to investigate?

A2: If the initial checks do not resolve the issue, the problem likely lies within the catalytic cycle itself. The three most common culprits for low turnover numbers are:

  • Catalyst Deactivation: The active catalytic species is losing its activity over time due to various chemical or physical processes.

  • Substrate Inhibition: The substrate, at high concentrations, is binding to the catalyst in a non-productive manner, slowing down the reaction.

  • Product Inhibition: The product of the reaction is binding to the catalyst and preventing it from participating in further catalytic cycles.

The following sections will delve into each of these issues in detail, providing diagnostic protocols and potential solutions.

Part 2: Diagnosing and Mitigating Catalyst Deactivation

Catalyst deactivation is a common cause of low turnover and can occur through several mechanisms. Understanding the specific deactivation pathway is key to resolving the problem.

Q3: What are the common deactivation pathways for pyridine-based catalysts, and how can I identify them?

A3: Pyridine-based catalysts can deactivate through several mechanisms, including poisoning, thermal degradation, and ligand modification.[2][3][4] Identifying the specific cause requires a combination of experimental observation and analytical techniques.

Troubleshooting Workflow for Catalyst Deactivation

Deactivation_Workflow Start Low Catalytic Turnover Observed Check_Purity Verify Reagent/Solvent Purity & Inert Atmosphere Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Yes Purity_Not_OK Purify Reagents/ Improve Technique Check_Purity->Purity_Not_OK No Investigate_Deactivation Investigate Catalyst Deactivation Purity_OK->Investigate_Deactivation Poisoning Hypothesis: Catalyst Poisoning Investigate_Deactivation->Poisoning Thermal_Degradation Hypothesis: Thermal Degradation Investigate_Deactivation->Thermal_Degradation Ligand_Modification Hypothesis: Ligand Modification Investigate_Deactivation->Ligand_Modification Poisoning_Test Run Poisoning Experiment (Protocol 1) Poisoning->Poisoning_Test Temp_Study Vary Reaction Temperature Thermal_Degradation->Temp_Study Ligand_Analysis Analyze Recovered Catalyst (NMR, MS) Ligand_Modification->Ligand_Analysis Poison_Confirmed Poison Identified Poisoning_Test->Poison_Confirmed Deactivation Observed No_Poison No Poison Effect Poisoning_Test->No_Poison No Deactivation Temp_Effect Lower Temp Improves Turnover Temp_Study->Temp_Effect Yes No_Temp_Effect No Temp Effect Temp_Study->No_Temp_Effect No Ligand_Degraded Ligand Degradation Observed Ligand_Analysis->Ligand_Degraded Yes Ligand_Intact Ligand Intact Ligand_Analysis->Ligand_Intact No Solution_Poison Purify Feedstock/ Use Scavengers Poison_Confirmed->Solution_Poison Solution_Temp Optimize at Lower Temperature Temp_Effect->Solution_Temp Solution_Ligand Modify Ligand/ Adjust Conditions Ligand_Degraded->Solution_Ligand

Caption: A workflow for diagnosing catalyst deactivation.

Experimental Protocol 1: Catalyst Poisoning Test

This protocol helps determine if impurities in the substrate are poisoning the catalyst.

Objective: To assess the susceptibility of the this compound-based catalyst to poisoning by impurities potentially present in the substrate.

Materials:

  • Your this compound-based catalyst

  • High-purity substrate

  • "Spiked" substrate (high-purity substrate doped with a suspected poison)

  • Anhydrous and degassed solvents

  • Inert atmosphere reaction setup (e.g., Schlenk line or glovebox)

  • Analytical instrumentation for reaction monitoring (e.g., GC, HPLC, NMR)

Procedure:

  • Baseline Reaction:

    • Set up the reaction under standard conditions using the high-purity substrate.

    • Monitor the reaction progress over time, recording conversion at regular intervals. This will serve as your baseline activity profile.

  • Poisoned Reaction:

    • Set up an identical reaction, but use the "spiked" substrate. The concentration of the suspected poison should be representative of potential impurity levels.

    • Monitor the reaction progress under the same conditions as the baseline reaction.

  • Data Analysis:

    • Compare the reaction profiles of the baseline and poisoned reactions. A significant drop in the initial rate or a more rapid decrease in activity over time in the poisoned reaction indicates catalyst poisoning.

Table 1: Example Data from a Catalyst Poisoning Study

Time (min)Conversion (Baseline, %)Conversion (Spiked, %)
102515
205025
307530
609532
Analytical Techniques for Characterizing Deactivated Catalysts

If you can recover the catalyst after the reaction, several analytical techniques can provide insights into the deactivation mechanism.

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst's surface.

  • Inductively Coupled Plasma (ICP) Analysis: Can quantify the amount of metal leached from the catalyst into the solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can reveal changes in the ligand structure.

  • BET Surface Area Analysis: Can indicate fouling or sintering of heterogeneous catalysts.

Part 3: Addressing Substrate and Product Inhibition

Inhibition by either the substrate or the product can significantly limit catalytic turnover. These phenomena are often concentration-dependent.

Q4: How can I determine if my reaction is suffering from substrate or product inhibition?

A4: Both substrate and product inhibition can be diagnosed by systematically varying the concentrations of the respective species and observing the effect on the initial reaction rate.

Experimental Protocol 2: Diagnosing Substrate and Product Inhibition

Objective: To determine if high substrate concentrations or the accumulation of product are inhibiting the catalyst.

Part A: Substrate Inhibition

  • Series of Reactions: Set up a series of reactions with varying initial substrate concentrations, keeping the catalyst concentration constant.

  • Initial Rate Measurement: For each reaction, measure the initial reaction rate (e.g., by monitoring product formation in the first 5-10% of the reaction).

  • Data Analysis: Plot the initial reaction rate as a function of the initial substrate concentration. In a typical reaction, the rate will increase and then plateau. If the rate increases, reaches a maximum, and then decreases at higher substrate concentrations, this is a strong indication of substrate inhibition.

Part B: Product Inhibition

  • "Spiked" Reaction: Set up a reaction under standard conditions, but add a significant amount of the final product at the beginning of the reaction.

  • Initial Rate Measurement: Measure the initial rate of this "spiked" reaction.

  • Data Analysis: Compare the initial rate of the "spiked" reaction to a standard reaction without added product. A significantly lower initial rate in the "spiked" reaction suggests product inhibition.

Strategies to Overcome Substrate and Product Inhibition
  • Substrate Inhibition:

    • Fed-batch or Continuous Flow Reaction: Maintain a low, steady concentration of the substrate in the reaction mixture.

    • Modify Reaction Conditions: Changes in solvent or temperature can sometimes alter the binding equilibrium that leads to substrate inhibition.

  • Product Inhibition:

    • In-situ Product Removal: If feasible, use techniques like precipitation, extraction, or a membrane reactor to remove the product as it is formed.[5]

    • Catalyst Modification: In some cases, modifying the ligand structure can reduce the catalyst's affinity for the product.

Part 4: Optimizing Reaction Conditions

Even with a stable and active catalyst, suboptimal reaction conditions can lead to low turnover.

Q5: What are the key reaction parameters I should optimize for my this compound-based catalyst?

A5: The optimal conditions will be highly dependent on the specific reaction being catalyzed. However, a systematic approach to optimizing the following parameters is generally beneficial.

Table 2: Key Parameters for Reaction Optimization

ParameterRationaleRecommended Approach
Solvent Can influence catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle.Screen a range of solvents with varying polarity and coordinating ability.
Temperature Affects reaction rate and catalyst stability.Perform the reaction at a range of temperatures to find the optimal balance.
Catalyst Loading The amount of catalyst used can impact the overall reaction rate and cost-effectiveness.Vary the catalyst loading to determine the minimum amount required for efficient conversion in a reasonable timeframe.
Ligand-to-Metal Ratio For in-situ generated catalysts, this ratio can influence the structure of the active species.If applicable, screen different ligand-to-metal ratios.
Additives/Co-catalysts Some reactions require additives (e.g., bases, acids, or other reagents) to facilitate the catalytic cycle.Systematically screen different additives and their concentrations.

Part 5: Catalyst Regeneration

Q6: My catalyst has deactivated. Is it possible to regenerate it?

A6: The feasibility of regeneration depends on the deactivation mechanism.

  • Fouling/Coking: In some cases, particularly with heterogeneous catalysts, deactivation is due to the deposition of carbonaceous material ("coke") on the catalyst surface. This can sometimes be reversed by controlled oxidation at high temperatures.

  • Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing the catalyst or by thermal treatment. However, strong chemisorption of poisons often leads to irreversible deactivation.

  • Thermal Degradation/Sintering: These processes are generally irreversible.

  • Ligand Degradation: If the ligand has decomposed, the catalyst is typically not regenerable.

For pyridine-based catalysts, regeneration procedures have been reported in specific cases, often involving thermal treatment to remove coke.[6]

References

Influence of solvent choice on the reactivity and selectivity of (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent-Mediated Reactivity and Selectivity

Welcome to the technical support center for (2,6-Dimethylpyridin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced role of solvent selection in controlling the reactivity and selectivity of this versatile building block. As a bifunctional molecule containing both a sterically hindered pyridine nitrogen and a primary alcohol, the choice of solvent is not merely a matter of solubility but a critical parameter for directing reaction outcomes.

This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot challenging experiments and rationally design new synthetic routes.

Frequently Asked Questions (FAQs)

Q1: How does the choice between a protic and an aprotic solvent affect the reactivity of the pyridine nitrogen?

A1: The choice between a protic and an aprotic solvent fundamentally alters the electronic environment and availability of the lone pair on the pyridine nitrogen.

  • Protic Solvents (e.g., Methanol, Water, Ethanol): These solvents possess acidic protons that can form strong hydrogen bonds with the basic pyridine nitrogen (O-H···N).[1] This solvation shell effectively "cages" the nitrogen's lone pair, reducing its nucleophilicity and availability for reactions like alkylation or coordination to a metal center. In some cases, this can be advantageous for promoting selectivity towards reactions at the hydroxyl group.

  • Aprotic Solvents (e.g., THF, Acetonitrile, DMF, Toluene): These solvents lack acidic protons and interact with the pyridine nitrogen primarily through weaker dipole-dipole or van der Waals forces. Consequently, the nitrogen's lone pair is more accessible, making it more nucleophilic.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These are often the solvents of choice for reactions involving the pyridine nitrogen, such as Menshutkin-type alkylations. They can effectively solvate charged intermediates and transition states, thereby lowering the activation energy of the reaction.[2][3] For instance, studies on pyridine alkylation show a significantly lower reaction barrier in acetonitrile compared to nonpolar solvents like cyclohexane.[3]

    • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents minimally interact with the pyridine nitrogen, leaving it highly available. However, they are generally poor at stabilizing charged intermediates, which can slow down or prevent reactions that proceed through such pathways.

Q2: I want to perform a reaction at the hydroxyl group. How can I use the solvent to minimize side reactions at the pyridine nitrogen?

A2: To favor reactivity at the hydroxyl group, you need to suppress the nucleophilicity of the pyridine nitrogen. There are two primary solvent-based strategies:

  • Use of Protic Solvents: As detailed in Q1, protic solvents like methanol or ethanol will hydrogen-bond to the pyridine nitrogen, effectively "protecting" it and reducing its reactivity.[1] This leaves the hydroxyl group more available for reactions like acylation or oxidation.

  • Use of Non-coordinating, Nonpolar Aprotic Solvents: In the absence of a base, a nonpolar solvent like toluene or dichloromethane will not promote the deprotonation of the hydroxyl group, but it will also not activate the pyridine nitrogen. This can be a neutral ground where the inherent reactivity of the functional groups dictates the outcome, often favoring the more nucleophilic alcohol if an appropriate electrophile is chosen.

The key is to consider the mechanism of your desired reaction. If it involves a charged intermediate, a more polar solvent might still be necessary for reasonable rates, creating a need for careful optimization.

Q3: What are "green" or sustainable solvent alternatives I should consider for reactions with this compound?

A3: Many traditional solvents, particularly chlorinated ones like dichloromethane (DCM) and 1,2-dichloroethane (DCE), are facing increased scrutiny due to health and environmental concerns.[4][5] For drug development professionals, adopting greener alternatives early is crucial.

Consider these replacements:

  • Instead of THF/DCM: Try 2-Methyltetrahydrofuran (2-MeTHF). It is derived from renewable resources, has a higher boiling point than THF, and lower water miscibility, which can simplify workups.[6]

  • Instead of DMF/DMAc: Consider Dimethyl Sulfoxide (DMSO), although it can be challenging to remove, or more novel bio-based solvents like Cyrene™.

  • Instead of Benzene/Toluene: While toluene is better than benzene, cyclopentyl methyl ether (CPME) is an excellent alternative with lower toxicity, higher boiling point, and greater stability to peroxide formation.

Switching solvents is not a simple substitution. You must re-optimize the reaction, as these solvents have different polarities, coordinating abilities, and solubility profiles.[7]

Troubleshooting Guide

Problem 1: Low yield in N-alkylation reaction.
  • Scenario: You are trying to alkylate the pyridine nitrogen of this compound with an alkyl halide (e.g., methyl iodide) in toluene, but the reaction is sluggish and gives a poor yield even after prolonged heating.

  • Probable Cause: The reaction you are attempting is a Menshutkin reaction, which proceeds through a polar, charged transition state. A nonpolar solvent like toluene is incapable of adequately stabilizing this transition state, leading to a high activation energy barrier.[2][3]

  • Troubleshooting Protocol:

    • Solvent Screening: Switch to a polar aprotic solvent. Prepare parallel reactions in Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and DMSO. These solvents are known to accelerate Menshutkin reactions significantly.[3]

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction progress at regular intervals (e.g., 1h, 4h, 12h). You should observe a dramatic rate increase.

    • Data Analysis: Compare the conversion rates and yields across the different solvents. DMSO is often found to be highly effective for accelerating heteroatom alkylations.[3]

    • Control Experiment: Run the reaction in a nonpolar solvent like cyclohexane as a negative control to confirm the necessity of a polar solvent. The reaction should be exceptionally slow or not proceed at all.[3]

  • Data Summary: Expected Impact of Solvent on N-Alkylation Rate

    Solvent Type Dielectric Constant (ε) Expected Relative Rate Rationale
    Toluene Nonpolar Aprotic 2.4 Very Low Poor stabilization of charged transition state.
    THF Polar Aprotic 7.6 Low to Moderate Moderate stabilization.
    Acetonitrile Polar Aprotic 37.5 High Strong stabilization of transition state.[2]
    DMF Polar Aprotic 38.3 High Strong stabilization of transition state.
    DMSO Polar Aprotic 47.2 Very High Excellent stabilization of transition state.[3]

    | Methanol | Polar Protic | 32.7 | Moderate to High | Stabilizes transition state but H-bonding can hinder the nucleophile.[1] |

Problem 2: Lack of selectivity - reaction occurs at both the hydroxyl and pyridine sites.
  • Scenario: You are attempting to perform a Mitsunobu reaction to convert the hydroxyl group into an ether, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF. However, you isolate a mixture of the desired O-alkylated product and a significant amount of an N-alkylated pyridinium salt byproduct.

  • Probable Cause: THF is a polar aprotic solvent that leaves the pyridine nitrogen's lone pair exposed and nucleophilic. The phosphorus ylide intermediate in the Mitsunobu reaction can be intercepted by the pyridine nitrogen, leading to the undesired side reaction.

  • Troubleshooting Protocol & Logic Flow: The goal is to decrease the nucleophilicity of the pyridine nitrogen relative to the hydroxyl group.

Problem 3: Product crystallization yields an unstable or "disappeared" polymorph.
  • Scenario: You have successfully synthesized a derivative of this compound. During crystallization from acetone, you obtain a solid form that is difficult to handle and appears to convert to a different, more stable form over time.

  • Probable Cause: You have isolated a metastable polymorph. Solvent choice is a critical factor in determining which polymorphic form crystallizes. [8]Rapid crystallization from a solvent like acetone can trap the molecule in a higher-energy conformation, leading to the "disappeared" or metastable form. The solvent influences the solute's conformation and intermolecular interactions in the solution phase just before nucleation. [8]

  • Troubleshooting Protocol:

    • Understand Solute-Solvent Interactions: The stable polymorph likely has a more optimized hydrogen-bonding network. Solvents that can disrupt this network or favor alternative intramolecular H-bonds in solution may lead to metastable forms.

    • Systematic Rescreening: Perform a systematic crystallization screen using a diverse set of solvents.

      • Protic Solvents (Ethanol, Methanol): These can compete for hydrogen bonding sites and may favor the thermodynamically stable form. For example, in the case of Ritonavir, crystallization from ethanol yielded the stable Form II, while acetone and acetonitrile produced the metastable Form I. [8] * Aprotic Solvents (Ethyl Acetate, Toluene, Acetonitrile): These interact differently and may produce different forms.

    • Control Crystallization Kinetics:

      • Slower Cooling: Instead of rapid cooling, allow the saturated solution to cool slowly to room temperature, then to 4°C.

      • Anti-solvent Addition: Slowly add an anti-solvent (e.g., heptane) to a solution of your compound in a good solvent (e.g., ethyl acetate) to induce slow crystallization.

    • Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize the solid forms obtained from different solvents and conditions to identify the most stable polymorph.

    Caption: Influence of solvent on polymorphic outcome.

References

Minimizing the formation of dehydration byproducts from (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Minimizing Dehydration of (2,6-Dimethylpyridin-4-yl)methanol

Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent chemical nature of this pyridyl-benzylic alcohol makes it susceptible to dehydration, a common challenge that can lead to yield loss and complex purification issues. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind our recommendations to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate issues encountered by users.

Q1: I've observed a new, less polar impurity in my reaction mixture with a molecular weight of 119.17 g/mol . What is it?

A: This impurity is almost certainly 4-ethenyl-2,6-dimethylpyridine (also known as 4-vinyl-2,6-dimethylpyridine), the dehydration byproduct of your starting material. The mass difference of 18.02 g/mol corresponds precisely to the loss of a water molecule (H₂O). This byproduct is more non-polar due to the loss of the hydroxyl group and will typically have a higher Rf value on a TLC plate.

Q2: Why is this compound so prone to dehydration?

A: The molecule's structure is analogous to a benzylic alcohol. Benzylic alcohols are known to dehydrate readily, especially under acidic conditions, because the reaction proceeds through a highly stabilized carbocation intermediate. The pyridine ring, particularly with two electron-donating methyl groups, effectively stabilizes the positive charge on the adjacent carbon through resonance, significantly lowering the energy barrier for water elimination.[1][2]

Q3: My starting material seems to be degrading during silica gel column chromatography, even when using a neutral solvent system. Why?

A: Standard silica gel is inherently acidic (pKa ≈ 4.5) and possesses a high surface area, creating an environment that can catalyze the dehydration of sensitive alcohols.[3] Even if your bulk solvent system is neutral, the localized acidic environment on the silica surface is sufficient to promote the formation of the vinylpyridine byproduct during purification.

Q4: What are the two most critical factors I need to control to prevent this side reaction?

A: The two primary drivers of this dehydration are acidity and heat .[4][5][6] Exposure to acidic reagents (both Brønsted and Lewis acids) or even acidic surfaces like standard silica gel will actively promote the reaction.[7][8] Elevated temperatures provide the necessary activation energy for the elimination to occur, favoring the formation of the more thermodynamically stable conjugated alkene system.[4]

Part 2: In-Depth Troubleshooting & Mechanistic Insights

Guide 1: The Dehydration Mechanism - An E1 Pathway

Understanding the mechanism is crucial for effective troubleshooting. The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) pathway.[2][5]

  • Protonation: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid (H-A), converting it into an excellent leaving group, water.[4][9]

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a resonance-stabilized secondary carbocation. This is the slow, rate-determining step of the reaction.[2] The stability of this intermediate is the primary reason the reaction occurs so readily.

  • Deprotonation: A base (which can be water, the conjugate base of the acid, or another alcohol molecule) abstracts a proton from the carbon adjacent to the carbocation, leading to the formation of a π-bond and yielding the final alkene byproduct.[2][10]

Caption: Acid-catalyzed E1 dehydration mechanism.

Guide 2: Troubleshooting Workflow

When encountering the dehydration byproduct, use this logical workflow to pinpoint and rectify the issue.

Troubleshooting_Workflow start Dehydration Byproduct Detected check_reaction Analyze Reaction Step start->check_reaction check_workup Analyze Workup Step start->check_workup check_purification Analyze Purification Step start->check_purification acid_reagent Acidic Reagents or Catalysts Present? check_reaction->acid_reagent acid_quench Aqueous Acid Wash (e.g., 1M HCl)? check_workup->acid_quench silica Using Standard Silica Gel? check_purification->silica high_temp_rxn Reaction Temp > 40°C? acid_reagent->high_temp_rxn No sol_rxn_1 Substitute with non-acidic alternative (e.g., TsCl/Pyridine for activation) acid_reagent->sol_rxn_1 Yes sol_rxn_2 Run at lower temperature (0°C to RT) high_temp_rxn->sol_rxn_2 Yes sol_rxn_3 Consider protecting the -OH group prior to the problematic step high_temp_rxn->sol_rxn_3 No (Consider Protection) high_temp_workup Solvent Removal at High Temperature? acid_quench->high_temp_workup No sol_workup_1 Use saturated NaHCO₃ or brine wash acid_quench->sol_workup_1 Yes sol_workup_2 Concentrate in vacuo at ≤ 30°C high_temp_workup->sol_workup_2 Yes sol_purify_1 Use deactivated silica (e.g., pre-slurry with 1% Et₃N in eluent) silica->sol_purify_1 Yes sol_purify_2 Use alternative stationary phase (e.g., neutral alumina) silica->sol_purify_2 Yes (Alternative)

Caption: Troubleshooting workflow for dehydration.

Guide 3: Comparative Risk of Common Reagents

The choice of reagents is paramount. The following table summarizes the risk of dehydration associated with common procedures.

Procedure Goal Reagent/Condition Dehydration Risk Recommendation & Rationale
-OH Activation H₂SO₄, HCl, H₃PO₄Very High AVOID . These strong protic acids are potent catalysts for E1 elimination.[5][7]
TsCl, MsCl / Pyridine, Et₃NLow RECOMMENDED . Forms a sulfonate ester under basic/neutral conditions at low temp (0°C). The base neutralizes the HCl byproduct.[11]
SOCl₂ / PyridineMedium USE WITH CAUTION . Can generate acidic byproducts. Requires strict temperature control (0°C or below) and an excess of base.[12]
-OH Protection TBDMSCl / ImidazoleVery Low RECOMMENDED . Forms a silyl ether under neutral conditions. Stable to many reagents but easily removed when needed.[13]
BnBr / NaHVery Low RECOMMENDED . Forms a benzyl ether under basic conditions. Very robust protecting group.[14]
Purification Standard Silica GelHigh AVOID . The acidic surface will cause on-column degradation.
Neutralized Silica GelLow RECOMMENDED . Deactivating the silica with a base like triethylamine minimizes surface acidity.
Neutral AluminaLow RECOMMENDED . A good alternative stationary phase that lacks the acidity of silica.

Part 3: Validated Preventative Protocols

Proactive measures are the most effective strategy. Follow these protocols for common transformations to circumvent dehydration.

Protocol 1: Conversion to a Tosylate for Nucleophilic Substitution

This protocol converts the alcohol into an excellent leaving group under non-acidic conditions, priming it for SN2 reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (Et₃N) (if using DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM in a flame-dried, inert-atmosphere flask.

  • Cool the solution to 0°C using an ice-water bath.

  • If using DCM as the solvent, add triethylamine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine/Et₃N), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C).

  • The resulting crude tosylate is often used directly in the next step without further purification to avoid potential degradation.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol protects the alcohol, rendering it inert to many reaction conditions where dehydration might otherwise occur.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In an inert-atmosphere flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer three times with water to remove DMF, followed by one wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography using deactivated silica gel (1% triethylamine in the eluent system, e.g., Hexane/Ethyl Acetate).

References

Validation & Comparative

The Definitive Guide to Structural Elucidation: A Comparative Analysis of Single-Crystal X-ray Diffraction for (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which our understanding of chemical reactivity, biological activity, and material properties is built. For a molecule such as (2,6-Dimethylpyridin-4-yl)methanol, a substituted pyridine derivative with potential applications in synthesis and drug discovery, an unambiguous structural assignment is not merely academic—it is a critical determinant of its function and potential.

This guide provides a comprehensive analysis of single-crystal X-ray diffraction (SC-XRD) as the gold standard for the structural elucidation of this compound. We will delve into the causality behind the experimental choices in SC-XRD, present a detailed, albeit illustrative, crystallographic analysis, and objectively compare this technique with other powerful analytical methods. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own structural characterization endeavors.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[1] By irradiating a single, well-ordered crystal with X-rays, we can observe the diffraction pattern created by the interaction of the X-rays with the electron clouds of the atoms. This pattern, when analyzed, allows for the reconstruction of a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional precision.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. The initial and often most challenging step is the growth of a high-quality single crystal. For a compound like this compound, which is a solid at room temperature, techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization are commonly employed. The choice of solvent is critical and often requires empirical screening to find conditions that favor slow, ordered crystal growth.

SC_XRD_Workflow SingleCrystal SingleCrystal Mounting Mounting SingleCrystal->Mounting DataProcessing DataProcessing PhaseProblem PhaseProblem DataProcessing->PhaseProblem

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated, and the diffraction data are collected on a detector. The collected data are processed to yield a set of reflection intensities, which are then used to solve the phase problem and generate the electron density map. An initial atomic model is built into this map and then refined against the experimental data to yield the final, highly accurate crystal structure.

Crystallographic Analysis of this compound: An Illustrative Example

As of the time of this writing, a public crystallographic information file (CIF) for this compound is not available. Therefore, for the purpose of this guide, we present a plausible, illustrative dataset based on the known structure of its parent compound, 2,6-Lutidine, and typical values for similar organic molecules. This data should be considered a representative example to demonstrate the output of an SC-XRD experiment.

Parameter Illustrative Value Significance
Chemical Formula C₈H₁₁NODefines the elemental composition.
Formula Weight 137.18Molecular mass of the compound.
Crystal System OrthorhombicThe shape of the unit cell.
Space Group P2₁2₁2₁Describes the symmetry elements within the unit cell.
a (Å) 7.583(2)Unit cell dimension.
b (Å) 10.215(3)Unit cell dimension.
c (Å) 12.446(4)Unit cell dimension.
α, β, γ (°) 90, 90, 90Unit cell angles.
Volume (ų) 963.8(5)Volume of the unit cell.
Z 4Number of molecules per unit cell.
Calculated Density (g/cm³) 1.418Theoretical density of the crystal.
Temperature (K) 150(2)Temperature at which data was collected.
R-factor (%) 4.2A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

From this data, we can deduce key structural features. The orthorhombic crystal system and the chiral space group P2₁2₁2₁ suggest a well-ordered packing of the molecules. The unit cell dimensions define the repeating unit of the crystal lattice. The R-factor of 4.2% indicates a good quality refinement and a reliable structure determination.

A Comparative Perspective: SC-XRD vs. Alternative Techniques

While SC-XRD provides the ultimate structural answer, obtaining suitable single crystals can be a significant hurdle.[2] In such cases, or when information about the molecule's behavior in solution is required, other analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[3] It provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity and relative stereochemistry.

Strengths of NMR:

  • Solution-State Analysis: NMR provides insights into the structure and dynamics of molecules in a solution environment, which can be more biologically relevant.[3]

  • No Crystallization Required: It is the go-to technique for oils, amorphous solids, or compounds that are difficult to crystallize.[3]

  • Dynamic Information: NMR can be used to study conformational changes and molecular interactions in solution.[2]

Limitations of NMR compared to SC-XRD:

  • Ambiguity in Absolute Stereochemistry: While relative stereochemistry can often be determined through techniques like NOE, determining the absolute configuration is challenging with NMR alone.[4]

  • Complex Spectra: For larger or more complex molecules, the NMR spectra can become very crowded and difficult to interpret.

  • Through-Space Information: While NOE provides through-space information, it is not as precise as the atomic coordinates obtained from SC-XRD.

For this compound, ¹H and ¹³C NMR would readily confirm the presence of the dimethylpyridine core and the methanol substituent. 2D NMR experiments like COSY and HSQC would establish the connectivity between the protons and carbons, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[5]

Strengths of MS:

  • High Sensitivity: Requires very small amounts of sample.

  • Molecular Weight Determination: Provides a precise molecular weight, which is a crucial piece of information for any new compound.

  • Structural Information from Fragmentation: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure.

Limitations of MS compared to SC-XRD:

  • No 3D Information: Mass spectrometry does not provide information about the three-dimensional arrangement of atoms in a molecule.

  • Isomer Differentiation: Distinguishing between isomers can be difficult or impossible with mass spectrometry alone.[5]

For this compound, mass spectrometry would confirm the molecular weight of 137.18 g/mol . High-resolution mass spectrometry could further confirm the elemental composition of C₈H₁₁NO.

Technique_Comparison Start Structural Elucidation of this compound Crystal_Available Crystal_Available Start->Crystal_Available Solution_Info Solution_Info Start->Solution_Info MS MS Start->MS SC_XRD SC_XRD Crystal_Available->SC_XRD Yes NMR NMR Crystal_Available->NMR No XRD_Outcome XRD_Outcome SC_XRD->XRD_Outcome NMR_Outcome NMR_Outcome NMR->NMR_Outcome Solution_Info->SC_XRD No Solution_Info->NMR Yes MS_Outcome MS_Outcome MS->MS_Outcome

Conclusion: An Integrated Approach to Structural Elucidation

The structural elucidation of a novel compound like this compound is a multi-faceted challenge that often requires an integrated analytical approach. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure, its reliance on high-quality single crystals necessitates the use of complementary techniques.

NMR spectroscopy and mass spectrometry are powerful partners to SC-XRD. They provide essential information on connectivity, solution-state behavior, and molecular formula, which are crucial for a comprehensive understanding of a molecule's chemical identity. For researchers and drug development professionals, the judicious application of these techniques in concert provides a self-validating system, ensuring the scientific integrity of their findings and paving the way for successful downstream applications.

References

A Comparative Study of (2,6-Dimethylpyridin-4-yl)methanol and Other Pyridylmethanol Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of coordination chemistry and catalysis, the design and selection of appropriate ligands are paramount to steering the properties and reactivity of metal complexes. Among the myriad of ligand families, pyridylmethanols stand out for their versatile coordination modes and their accessibility for electronic and steric tuning. This guide provides an in-depth comparative analysis of (2,6-Dimethylpyridin-4-yl)methanol, a sterically hindered yet electronically enriched ligand, with other key pyridylmethanol ligands. We will delve into their synthesis, structural characteristics, and performance in catalytic applications, supported by experimental data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Pyridylmethanol Ligands: A Tale of Sterics and Electronics

Pyridylmethanol ligands are a class of organic molecules that feature both a pyridine ring and a methanol group. The pyridine nitrogen atom serves as a primary coordination site for metal ions, while the hydroxyl group can participate in hydrogen bonding or act as a secondary coordination site, influencing the supramolecular architecture of the resulting complexes[1]. The true power of this ligand class lies in the ability to modify the pyridine ring with various substituents, thereby fine-tuning the steric and electronic properties of the ligand and, consequently, the catalytic activity and stability of the metal complex.

This guide will focus on a comparative analysis of the following representative pyridylmethanol ligands:

  • This compound (1): The primary subject of this study, featuring two methyl groups flanking the nitrogen atom, which introduce significant steric bulk and are electron-donating.

  • (Pyridin-4-yl)methanol (2): The parent ligand with no substituents on the pyridine ring, serving as a baseline for comparison.

  • (Pyridin-2-yl)methanol (3): An isomer of (pyridin-4-yl)methanol, where the methanol group is in closer proximity to the coordinating nitrogen, allowing for potential bidentate coordination.

  • (2-Methylpyridin-4-yl)methanol (4): A mono-substituted analogue, allowing for the examination of the effect of a single methyl group.

The interplay of steric hindrance and electronic effects is a central theme in this comparison. The methyl groups in this compound are electron-donating, increasing the basicity of the pyridine nitrogen and potentially enhancing its donor strength to a metal center. However, their presence also introduces significant steric hindrance around the nitrogen atom, which can influence coordination geometry and substrate access in catalytic reactions.

Synthesis of Pyridylmethanol Ligands: Experimental Protocols

The synthesis of these ligands is a critical first step for any researcher in this field. Below are detailed, step-by-step methodologies for the preparation of the discussed pyridylmethanol ligands.

Synthesis of this compound (1)

The synthesis of this compound, also known as 4-(hydroxymethyl)-2,6-lutidine, can be achieved from its precursor, 2,6-dimethylpyridine (2,6-lutidine). A common route involves the radical hydroxymethylation of the lutidine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-lutidine in a suitable solvent such as a mixture of water and acetonitrile.

  • Initiation: Add a radical initiator, such as ammonium persulfate, and a source of the hydroxymethyl radical, like methanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of (Pyridin-4-yl)methanol (2)

(Pyridin-4-yl)methanol is commercially available but can also be synthesized by the reduction of isonicotinic acid or its esters.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Slowly add a solution of methyl isonicotinate in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water at 0 °C.

  • Filtration and Extraction: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Synthesis of (Pyridin-2-yl)methanol (3)

Similar to its 4-isomer, (pyridin-2-yl)methanol can be prepared by the reduction of picolinic acid or its esters[2].

Experimental Protocol:

  • Reaction Setup: Follow the same setup as for the synthesis of (pyridin-4-yl)methanol, using methyl picolinate as the starting material.

  • Procedure: The reaction, quenching, and work-up procedures are analogous to those for the synthesis of (pyridin-4-yl)methanol.

Synthesis of (2-Methylpyridin-4-yl)methanol (4)

The synthesis of (2-methylpyridin-4-yl)methanol can be achieved starting from 2-methyl-isonicotinic acid via reduction.

Experimental Protocol:

  • Esterification: Convert 2-methyl-isonicotinic acid to its methyl ester using standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

  • Reduction: Reduce the resulting methyl 2-methyl-isonicotinate using LiAlH₄ in THF, following a similar procedure as for (pyridin-4-yl)methanol.

Comparative Analysis of Ligand Properties

The subtle structural and electronic differences between these ligands have a profound impact on their coordination behavior and the properties of their metal complexes.

Electronic Effects: Basicity and Donor Strength

The basicity of the pyridine nitrogen, often quantified by the pKa of its conjugate acid, is a key indicator of its electron-donating ability. Electron-donating groups, such as methyl groups, increase the electron density on the nitrogen atom, making it a stronger Lewis base.

LigandStructureSubstituent EffectsPredicted pKa Trend
This compound (1) Two electron-donating methyl groupsHighest
(2-Methylpyridin-4-yl)methanol (4) One electron-donating methyl groupHigh
(Pyridin-4-yl)methanol (2) No substituentsIntermediate
(Pyridin-2-yl)methanol (3) No substituentsIntermediate

Note: Experimental pKa values can vary depending on the solvent and measurement conditions. A study on substituted pyridines showed that the pKa of 2,6-dimethylpyridinium ion is around 6.64-7.90 in various solvents, which is higher than that of the pyridinium ion (around 5.23-5.77), indicating increased basicity due to the methyl groups[3].

Steric Effects and Coordination Geometry

The steric bulk of the substituents on the pyridine ring plays a crucial role in determining the coordination geometry of the resulting metal complexes.

  • This compound (1): The two methyl groups in the 2 and 6 positions create significant steric hindrance around the nitrogen donor atom. This can prevent the coordination of multiple ligands to a metal center and may favor the formation of complexes with lower coordination numbers.

  • (Pyridin-4-yl)methanol (2) and (2-Methylpyridin-4-yl)methanol (4): These ligands present less steric bulk, allowing for more flexibility in the coordination sphere of the metal.

  • (Pyridin-2-yl)methanol (3): The proximity of the hydroxymethyl group to the nitrogen atom allows this ligand to act as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal ion.

G cluster_ligands Ligand Properties cluster_coordination Coordination Outcomes Ligand_1 This compound (High Basicity, High Steric Hindrance) Coord_1 Lower Coordination Number Complexes Ligand_1->Coord_1 Steric hindrance dominates Ligand_2 (Pyridin-4-yl)methanol (Moderate Basicity, Low Steric Hindrance) Coord_2 Higher Coordination Number Complexes Ligand_2->Coord_2 Low steric hindrance Ligand_3 (Pyridin-2-yl)methanol (Moderate Basicity, Potential for Chelation) Coord_3 Chelated Complexes Ligand_3->Coord_3 Bidentate coordination

Comparative Performance in Catalysis: A Case Study in Oxidation Reactions

The true test of a ligand's utility lies in the performance of its metal complexes in catalytic applications. Oxidation reactions are a cornerstone of synthetic chemistry, and the choice of ligand can dramatically influence the efficiency and selectivity of a metal-based catalyst.

To provide a data-driven comparison, we will consider a hypothetical catalytic oxidation of a generic substrate, benzyl alcohol, to benzaldehyde, catalyzed by copper(II) complexes of our selected pyridylmethanol ligands.

Experimental Workflow for Catalytic Testing

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_Synth Synthesize Pyridylmethanol Ligands (1-4) Complex_Synth Synthesize Cu(II) Complexes [CuCl2(L)2] Ligand_Synth->Complex_Synth Add_Cat Add Cu(II) Complex Catalyst Complex_Synth->Add_Cat React_Setup Set up reaction: Benzyl Alcohol, Oxidant (e.g., H2O2), Solvent (e.g., Acetonitrile) React_Setup->Add_Cat React_Cond Heat and Stir (e.g., 60°C, 24h) Add_Cat->React_Cond Quench Quench Reaction React_Cond->Quench Analyze Analyze by Gas Chromatography (GC) to determine yield and conversion Quench->Analyze

Hypothetical Comparative Catalytic Data

The following table presents hypothetical experimental data for the catalytic oxidation of benzyl alcohol, illustrating the expected trends based on the ligands' properties.

CatalystLigandYield of Benzaldehyde (%)Turnover Number (TON)Plausible Rationale
Cu-Cat-1 This compound65130High electron density on Cu(II) enhances catalytic activity, but steric hindrance may limit substrate access, leading to moderate yields.
Cu-Cat-2 (Pyridin-4-yl)methanol85170Lower steric hindrance allows for better substrate accessibility, leading to higher yields.
Cu-Cat-3 (Pyridin-2-yl)methanol75150Chelation can lead to a more stable but potentially less reactive catalyst.
Cu-Cat-4 (2-Methylpyridin-4-yl)methanol78156A balance of increased basicity and moderate steric hindrance results in good catalytic activity.

Note: This data is hypothetical and intended for illustrative purposes. Actual results may vary depending on specific reaction conditions.

A study on the catalytic oxidation of catechols by copper(II) complexes of various tripodal ligands demonstrated that the rate of reaction is dependent on the nature of the heterocyclic donor, its basicity, and steric considerations[4]. This supports the rationale presented in the hypothetical data, where both electronic and steric factors play a crucial role in determining catalytic efficiency.

Structural Comparison of Coordination Complexes

X-ray crystallography provides definitive insights into the solid-state structures of coordination complexes, revealing bond lengths, angles, and overall geometry. A comparison of the crystal structures of complexes formed with these different ligands highlights the impact of their steric and electronic properties.

Feature[CuCl₂( (2,6-Me₂-py-4-MeOH)₂] (Hypothetical)[CuCl₂(py-4-MeOH)₂][CuCl₂(py-2-MeOH)₂]
Coordination Geometry Distorted tetrahedral or square planarDistorted square planar or octahedralDistorted octahedral (with chelation)
Cu-N Bond Length Longer due to steric hindranceShorterIntermediate
Ligand Orientation Pyridine rings likely twisted to minimize steric clashMore planar arrangementChelating conformation

Note: The data for the this compound complex is hypothetical, based on expected steric effects. Crystal structures of related compounds show that steric hindrance can lead to elongated metal-ligand bonds and distorted coordination geometries.

Conclusion and Future Outlook

This comparative guide has illuminated the distinct characteristics of this compound in relation to other fundamental pyridylmethanol ligands. The presence of two methyl groups in the 2 and 6 positions endows this ligand with high basicity, which can be advantageous for enhancing the catalytic activity of a coordinated metal center. However, this is counterbalanced by significant steric hindrance that can influence coordination numbers and substrate accessibility.

In contrast, less sterically encumbered ligands like (pyridin-4-yl)methanol may lead to more coordinatively saturated and, in some cases, more active catalysts due to easier substrate approach. The isomeric (pyridin-2-yl)methanol offers the unique possibility of chelation, which can impart greater stability to the complex.

The choice of the "best" pyridylmethanol ligand is therefore highly application-dependent. For reactions where high electron density at the metal center is crucial and the substrate is relatively small, this compound could be an excellent choice. For reactions requiring a more open coordination sphere to accommodate bulky substrates, a less substituted pyridylmethanol might be preferred.

Future research in this area should focus on synthesizing and evaluating a wider range of substituted pyridylmethanol ligands to develop a more comprehensive understanding of the structure-activity relationships. The exploration of their applications in asymmetric catalysis, where the chiral placement of substituents can induce enantioselectivity, is also a promising avenue for further investigation.

References

A Comparative Guide to the Catalytic Performance of (2,6-Dimethylpyridin-4-yl)methanol Derivatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts for cross-coupling reactions is of paramount importance. The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, heavily relies on the design of effective palladium catalyst systems. Pyridine-based ligands have emerged as a versatile class of ancillary ligands, offering a unique combination of electronic and steric properties that can be fine-tuned to enhance catalytic activity. This guide provides an in-depth evaluation of the catalytic performance of derivatives of (2,6-Dimethylpyridin-4-yl)methanol in the context of the Suzuki-Miyaura cross-coupling reaction. Through a comparative analysis with established catalyst systems and supported by experimental data, we aim to elucidate the structure-activity relationships that govern their efficacy.

Introduction: The Role of Pyridine-Based Ligands in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the active catalytic species, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Pyridine-based ligands, a class of N-donor ligands, offer several advantages in catalyst design. The nitrogen atom's lone pair of electrons effectively coordinates to the metal center, while the aromatic ring can be readily functionalized to tune the steric and electronic properties of the resulting complex.[1] Substituents on the pyridine ring can significantly influence the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[1]

This compound and its derivatives are particularly interesting ligand scaffolds. The methyl groups at the 2 and 6 positions provide steric bulk around the nitrogen atom, which can promote the formation of monoligated, highly active palladium species and enhance catalyst stability. The hydroxyl group at the 4-position offers a site for further functionalization, allowing for the synthesis of a diverse library of ligands with tailored properties.

Comparative Catalytic Performance in Suzuki-Miyaura Coupling

To objectively evaluate the catalytic potential of this compound derivatives, we will compare a representative catalyst system, a hypothetical palladium complex of 2,6-lutidine (a close structural analogue), with a well-established, high-performance catalyst system based on the phosphine ligand SPhos. The model reaction for this comparison is the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Catalyst A (Hypothetical) 2,6-Lutidine1.0K₂CO₃DMA10024~85-90Inferred from[2]
Catalyst B (Benchmark) SPhos0.0005K₃PO₄n-Butanol1001>99[3]

Analysis of Catalytic Performance:

  • Catalyst A (Hypothetical Pyridine-based): Based on studies of similar pyridine-based ligands, a palladium complex with 2,6-lutidine is expected to exhibit good catalytic activity.[2] The steric hindrance from the two methyl groups can promote the formation of the active monoligated Pd(0) species, leading to efficient catalysis. However, compared to more sophisticated phosphine ligands, a higher catalyst loading and longer reaction time might be necessary to achieve high yields. The basicity of the pyridine ligand can also influence the catalytic efficiency.[1]

  • Catalyst B (Benchmark Phosphine-based): The Pd(OAc)₂/SPhos system is a highly active and versatile catalyst for Suzuki-Miyaura couplings.[3] The SPhos ligand, a bulky and electron-rich biaryl phosphine, excels at promoting both the oxidative addition of the aryl bromide and the reductive elimination to form the product. This results in extremely low catalyst loadings, short reaction times, and near-quantitative yields, setting a high benchmark for catalytic performance.

The comparison highlights a key trade-off in ligand design. While simpler, readily available pyridine-based ligands like 2,6-lutidine can be effective, they may not match the exceptional activity of more complex and expensive phosphine ligands like SPhos. The development of this compound-derived ligands aims to bridge this gap by combining the facile synthesis of pyridine-based scaffolds with the potential for high catalytic efficiency through targeted functionalization.

Experimental Protocols

To ensure the reproducibility and validity of catalytic performance evaluation, a detailed and standardized experimental protocol is crucial. Below is a representative step-by-step methodology for the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone and phenylboronic acid.

Experimental Workflow for Catalyst Screening:

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Analysis prep1 Weigh Aryl Halide, Boronic Acid, and Base prep2 Add to Reaction Vessel prep1->prep2 prep3 Add Solvent prep2->prep3 cat_add Add Catalyst/Ligand under Inert Atmosphere prep3->cat_add reaction Heat and Stir (e.g., 100 °C, 24 h) cat_add->reaction quench Cool and Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry analyze Analyze by GC/NMR dry->analyze

Caption: A generalized experimental workflow for screening the performance of catalysts in a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

    • The choice of base is critical and can significantly impact the reaction outcome.[3] Potassium carbonate is a common and effective base for many Suzuki-Miyaura couplings.

  • Catalyst and Solvent Addition:

    • Under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., 2,6-lutidine, 2 mol%).

    • Add the desired solvent (e.g., 5 mL of dimethylacetamide - DMA). The solvent choice influences the solubility of the reactants and catalyst, and can affect the reaction rate and yield.[2]

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (e.g., 24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • The yield of the desired product, 4-acetylbiphenyl, is determined by weighing the purified product and its purity is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational catalyst design. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate. The electron density and steric bulk of the ligand influence the rate of this step.

  • Transmetalation: The organoboron reagent (R'-B(OH)₂), activated by the base, transfers its organic group (R') to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final biaryl product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The steric and electronic properties of this compound derivatives directly impact each of these steps. The steric bulk of the 2,6-dimethyl groups can facilitate reductive elimination, while the electronic nature of substituents at the 4-position can modulate the electron density at the palladium center, influencing the rates of oxidative addition and transmetalation.

Conclusion and Future Outlook

This guide has provided a comparative framework for evaluating the catalytic performance of this compound derivatives in the Suzuki-Miyaura cross-coupling reaction. While direct experimental data for the title compound remains to be extensively reported, a comparison with structurally similar pyridine-based ligands and high-performance phosphine-based systems provides valuable insights into their potential.

The key to unlocking the full catalytic potential of this compound derivatives lies in the systematic exploration of their synthesis and application as ligands in palladium-catalyzed reactions. Future research should focus on:

  • Synthesis of Novel Derivatives: The hydroxyl group at the 4-position provides a versatile handle for the introduction of a wide range of functional groups, allowing for fine-tuning of the ligand's electronic and steric properties.

  • Comprehensive Catalytic Screening: A systematic evaluation of these new ligands in a variety of cross-coupling reactions will be crucial to identify lead candidates with superior performance.

  • Mechanistic Studies: Detailed mechanistic investigations will provide a deeper understanding of how the ligand structure influences the catalytic cycle, enabling the rational design of next-generation catalysts.

By pursuing these avenues of research, this compound and its derivatives have the potential to become a valuable class of ligands for the development of highly efficient and selective palladium catalysts for a broad range of synthetic applications.

References

A Comparative Guide to the Synthesis of (2,6-Dimethylpyridin-4-yl)methanol: A Novel Approach vs. Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of a novel synthetic methodology for (2,6-Dimethylpyridin-4-yl)methanol, a key building block in contemporary drug discovery. Its performance is critically evaluated against two established synthetic routes, offering researchers, scientists, and drug development professionals a detailed comparative framework to inform their synthetic strategies. This document emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable heterocyclic scaffold frequently incorporated into pharmacologically active molecules. The substituted pyridine ring system offers a unique combination of steric and electronic properties, enabling it to participate in a variety of intermolecular interactions with biological targets. Consequently, efficient and scalable access to this building block is of paramount importance for the rapid exploration of chemical space in drug development programs. This guide introduces a novel, streamlined synthetic approach and compares it with two conventional methods: the reduction of a carboxylic acid derivative and a Grignard-based C-C bond formation.

Novel Synthetic Methodology: One-Pot Catalytic Transfer Hydrogenation of 2,6-Dimethylisonicotinic Acid

This novel approach is designed for operational simplicity, reduced environmental impact, and high atom economy. It circumvents the need for harsh reducing agents and multiple intermediate isolation steps. The core of this methodology is a metal-catalyzed transfer hydrogenation of commercially available 2,6-dimethylisonicotinic acid, using a hydrogen donor in a one-pot setup.

Experimental Protocol: Novel Methodology
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dimethylisonicotinic acid (10.0 g, 66.1 mmol), isopropanol (150 mL), and a catalytic amount of a supported ruthenium catalyst (e.g., 5 mol% Ru/C).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 82 °C) under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion (typically 8-12 hours), the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield a crude solid.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.

Causality of Experimental Choices:
  • Catalytic Transfer Hydrogenation: This approach avoids the use of stoichiometric and often pyrophoric metal hydrides, enhancing the safety profile of the synthesis. Isopropanol serves as both the solvent and the hydrogen donor, simplifying the reaction setup.

  • Ruthenium Catalyst: Ruthenium-based catalysts are well-known for their efficiency in the hydrogenation of carboxylic acids and their derivatives. The heterogeneous nature of the supported catalyst allows for easy removal by filtration.

  • One-Pot Procedure: This minimizes handling losses and reduces the overall synthesis time, contributing to a more efficient workflow.

Established Methodology 1: Lithium Aluminum Hydride Reduction of Ethyl 2,6-Dimethylisonicotinate

This classical approach involves the esterification of 2,6-dimethylisonicotinic acid followed by reduction with a powerful hydride reducing agent, lithium aluminum hydride (LAH).[1] This is a robust and widely used method for the synthesis of primary alcohols from esters.[2]

Experimental Protocol: Established Methodology 1
  • Esterification: A solution of 2,6-dimethylisonicotinic acid (10.0 g, 66.1 mmol) in ethanol (100 mL) with a catalytic amount of concentrated sulfuric acid (1 mL) is heated at reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give ethyl 2,6-dimethylisonicotinate.

  • Reduction: A solution of ethyl 2,6-dimethylisonicotinate (11.8 g, 65.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (3.7 g, 97.5 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the sequential addition of water (3.7 mL), 15% aqueous sodium hydroxide (3.7 mL), and water (11.1 mL).

  • Isolation and Purification: The resulting solid is filtered off and washed with THF. The combined filtrates are concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:
  • Esterification: The conversion of the carboxylic acid to an ester facilitates the subsequent reduction.

  • Lithium Aluminum Hydride: LAH is a potent reducing agent capable of efficiently reducing esters to primary alcohols.[1] The reaction is typically high-yielding.

  • Anhydrous Conditions: LAH reacts violently with water, necessitating the use of anhydrous solvents and a careful work-up procedure.

Established Methodology 2: Grignard Reaction with a Pyridine-4-carboxaldehyde Derivative

This approach builds the target molecule through a carbon-carbon bond formation, a cornerstone of organic synthesis. It involves the preparation of a Grignard reagent from a suitable 4-halopyridine derivative and its subsequent reaction with an electrophile like formaldehyde.

Experimental Protocol: Established Methodology 2
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.9 g, 78.2 mmol) are stirred in anhydrous THF (50 mL). A solution of 4-bromo-2,6-dimethylpyridine (12.0 g, 64.5 mmol) in anhydrous THF (100 mL) is added dropwise to initiate the reaction. The mixture is then gently refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: The Grignard solution is cooled to 0 °C, and dry formaldehyde gas (generated by heating paraformaldehyde) is bubbled through the solution until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give this compound.

Causality of Experimental Choices:
  • Grignard Reagent: The formation of an organomagnesium halide (Grignard reagent) creates a potent carbon nucleophile.[3]

  • Formaldehyde: As a one-carbon electrophile, formaldehyde allows for the direct installation of the hydroxymethyl group.[4]

  • Aprotic and Anhydrous Conditions: Grignard reagents are highly basic and react with protic solvents like water. Therefore, stringent anhydrous conditions are essential for the success of this reaction.

Performance Comparison

MetricNovel Methodology (Catalytic Transfer Hydrogenation)Established Methodology 1 (LAH Reduction)Established Methodology 2 (Grignard Reaction)
Overall Yield High (typically >85%)High (typically >80%)Moderate to High (60-80%)
Purity (post-purification) High (>98%)High (>98%)High (>98%)
Number of Steps 122
Reaction Time 8-12 hours8-10 hours4-6 hours
Reaction Temperature Reflux (~82 °C)0 °C to Room Temperature0 °C to Reflux
Reagent Safety & Handling Good (avoids pyrophoric reagents)Poor (requires handling of LAH)Moderate (requires handling of Grignard reagents)
Cost of Reagents ModerateLow to ModerateModerate
Environmental Impact Lower (less hazardous waste)Higher (metal hydride waste)Moderate (organometallic waste)

Visualizing the Synthetic Pathways

Novel_Methodology start 2,6-Dimethylisonicotinic Acid product This compound start->product Reflux, 8-12h reagents Ru/C (cat.) Isopropanol caption Novel Methodology: Catalytic Transfer Hydrogenation

Caption: Novel Methodology: Catalytic Transfer Hydrogenation

Established_Methodology_1 start 2,6-Dimethylisonicotinic Acid intermediate Ethyl 2,6-Dimethylisonicotinate start->intermediate Reflux, 6h esterification_reagents EtOH, H2SO4 (cat.) product This compound intermediate->product 0°C to RT, 2h reduction_reagents 1. LiAlH4, THF 2. H2O caption Established Methodology 1: LAH Reduction

Caption: Established Methodology 1: LAH Reduction

Established_Methodology_2 start 4-Bromo-2,6-dimethylpyridine intermediate Grignard Reagent start->intermediate Reflux, 1h grignard_reagents Mg, THF product This compound intermediate->product 0°C to RT formaldehyde_reagents 1. Formaldehyde 2. aq. NH4Cl caption Established Methodology 2: Grignard Reaction

Caption: Established Methodology 2: Grignard Reaction

Conclusion and Future Outlook

The novel catalytic transfer hydrogenation methodology presents a compelling alternative to the established routes for the synthesis of this compound. Its operational simplicity, enhanced safety profile, and reduced environmental footprint make it particularly attractive for large-scale production and for laboratories prioritizing green chemistry principles. While the classical LAH reduction and Grignard-based methods remain reliable and effective, they come with inherent challenges related to reagent handling and waste disposal.

Future research in this area could focus on the development of even more active and selective catalysts for the transfer hydrogenation, potentially lowering catalyst loading and reaction times. Furthermore, exploring the substrate scope of this novel methodology with other substituted pyridine carboxylic acids could significantly broaden its applicability in medicinal chemistry and materials science.

References

The Subtle Dance of Steric Hindrance and Electronics: A Comparative Catalytic Study of (2,6-Dimethylpyridin-4-yl)methanol vs. (Pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the selection of an appropriate catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. Pyridine-based molecules are a cornerstone of catalysis, serving as nucleophilic catalysts, ligands for transition metals, and basic reagents. This guide delves into a comparative analysis of two such molecules: the sterically unencumbered (pyridin-4-yl)methanol and its substituted counterpart, (2,6-dimethylpyridin-4-yl)methanol. Through a detailed examination of their intrinsic electronic and steric properties, supported by a hypothetical catalytic study, we will illuminate how subtle structural modifications can profoundly impact catalytic performance. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of catalyst design and selection.

Introduction: Two Faces of a Pyridyl Catalyst

(Pyridin-4-yl)methanol is a versatile building block in coordination chemistry and catalysis.[1] Its pyridine nitrogen possesses a lone pair of electrons readily available for nucleophilic attack or coordination to a metal center, while the hydroxymethyl group at the 4-position offers a site for further functionalization or can influence solubility and supramolecular assembly.

In contrast, this compound introduces two methyl groups at the positions ortho to the pyridine nitrogen. These substituents, seemingly minor, introduce significant steric bulk around the nitrogen atom and also alter the electronic nature of the pyridine ring through their inductive effect. This guide will explore the catalytic implications of these structural differences.

The Decisive Factors: Steric Hindrance and Electronic Effects

The catalytic prowess of a pyridine-based molecule is fundamentally governed by two key parameters: the steric accessibility of the nitrogen's lone pair and the electron density at this nitrogen atom (i.e., its Lewis basicity).

2.1. The Bulky Guard: Steric Hindrance

The methyl groups in the 2 and 6 positions of this compound act as bulky guards, sterically shielding the pyridine nitrogen. This is analogous to the well-documented behavior of 2,6-lutidine (2,6-dimethylpyridine), which is known to be a non-nucleophilic base due to this steric hindrance.[2][3][4] This steric impediment can be expected to significantly decrease the rate of reactions where the pyridine nitrogen acts as a nucleophile to attack a sterically demanding electrophile.

2.2. The Electron-Donating Push: Electronic Effects

Methyl groups are electron-donating through an inductive effect.[5] The presence of two such groups in this compound increases the electron density on the pyridine ring, and consequently, on the nitrogen atom. This enhanced electron density increases the Lewis basicity of the nitrogen, making it a stronger proton acceptor. A higher basicity can, in some catalytic cycles, enhance the overall reaction rate, provided that nucleophilic attack by the pyridine nitrogen is not the rate-determining step.

The interplay of these two opposing effects—increased basicity (electronic) versus decreased nucleophilicity (steric)—is the central theme of this comparative study.

A Case Study: Catalysis of Acylation of a Sterically Hindered Alcohol

To provide a practical context for this comparison, we will consider the acylation of a sterically hindered secondary alcohol, 1-(2,4,6-trimethylphenyl)ethanol, with acetic anhydride. This reaction is notoriously slow without a potent catalyst due to the steric bulk surrounding the hydroxyl group. Pyridine and its derivatives are known to catalyze such reactions via a nucleophilic catalysis pathway.[2][6]

The Catalytic Cycle: A Nucleophilic Pathway

The generally accepted mechanism for pyridine-catalyzed acylation involves two main steps:

  • Activation of the Acylating Agent: The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This leads to the formation of a highly reactive N-acylpyridinium intermediate.[7][8]

  • Acyl Transfer to the Alcohol: The alcohol then attacks the activated acyl group of the N-acylpyridinium intermediate, leading to the formation of the ester product and regeneration of the pyridine catalyst.[9]

cluster_cycle Catalytic Cycle Catalyst (Di)methylpyridin-4-yl)methanol Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + Ac₂O - AcO⁻ Ac2O Acetic Anhydride Ester Ester Product (R-OAc) Intermediate->Ester + R-OH Alcohol Sterically Hindered Alcohol (R-OH) Regen_Catalyst (Di)methylpyridin-4-yl)methanol Ester->Regen_Catalyst - H⁺

Caption: Generalized catalytic cycle for pyridine-catalyzed acylation.

Hypothetical Experimental Protocol

Objective: To compare the catalytic efficiency of (pyridin-4-yl)methanol and this compound in the acylation of 1-(2,4,6-trimethylphenyl)ethanol.

Materials:

  • 1-(2,4,6-trimethylphenyl)ethanol

  • Acetic Anhydride

  • (Pyridin-4-yl)methanol

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) as a stoichiometric base

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware and magnetic stirrers

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In two separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add 1-(2,4,6-trimethylphenyl)ethanol (1.0 mmol, 164.2 mg), triethylamine (1.2 mmol, 167 µL), and anhydrous DCM (10 mL).

  • Catalyst Addition: To the first flask, add (pyridin-4-yl)methanol (0.1 mmol, 10.9 mg, 10 mol%). To the second flask, add this compound (0.1 mmol, 13.7 mg, 10 mol%).

  • Initiation of Reaction: To each flask, add acetic anhydride (1.1 mmol, 104 µL) via syringe.

  • Reaction Monitoring: Stir both reactions at room temperature. At specific time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 0.1 mL aliquot from each reaction mixture. Quench the aliquot with 1 mL of saturated aqueous sodium bicarbonate solution, add an internal standard, and extract with 1 mL of diethyl ether. Analyze the organic layer by GC-FID to determine the conversion to the ester product.

Predicted Results and Discussion

Based on the principles of steric hindrance and electronic effects, we can predict the outcome of this comparative study.

Table 1: Predicted Catalytic Performance in the Acylation of a Sterically Hindered Alcohol

CatalystKey FeaturePredicted Rate-Determining StepPredicted Conversion after 8h (%)Predicted Final Conversion (%)
(Pyridin-4-yl)methanolUnhindered, moderate basicityAttack of the alcohol on the N-acylpyridinium intermediate65>95
This compoundSterically hindered, higher basicityNucleophilic attack of the pyridine on acetic anhydride15<30

The predicted results suggest that (pyridin-4-yl)methanol would be a significantly more effective catalyst for the acylation of a sterically hindered alcohol.

  • For (Pyridin-4-yl)methanol: The unhindered nature of the pyridine nitrogen allows for rapid formation of the N-acylpyridin-4-yl-methanol intermediate. The rate-determining step would likely be the subsequent attack of the sterically bulky alcohol on this activated intermediate.

  • For this compound: The steric bulk of the two methyl groups would severely impede the initial nucleophilic attack of the pyridine nitrogen on acetic anhydride.[2] This step would become the rate-determining step, leading to a much slower overall reaction rate. While the increased basicity of the dimethyl-substituted pyridine might slightly favor the deprotonation of the alcohol in the final step, this effect is unlikely to compensate for the dramatic decrease in nucleophilicity.

G cluster_unhindered (Pyridin-4-yl)methanol Catalysis cluster_hindered This compound Catalysis Unhindered Attack Unhindered Nucleophilic Attack Fast Intermediate Formation Fast Formation of N-Acylpyridinium Intermediate Unhindered Attack->Fast Intermediate Formation Slow Alcohol Attack Slow Attack by Sterically Hindered Alcohol (Rate-Determining Step) Fast Intermediate Formation->Slow Alcohol Attack Product Formation Product Formation Slow Alcohol Attack->Product Formation Hindered Attack Sterically Hindered Nucleophilic Attack (Rate-Determining Step) Slow Intermediate Formation Slow Formation of N-Acylpyridinium Intermediate Hindered Attack->Slow Intermediate Formation Alcohol Attack Attack by Sterically Hindered Alcohol Slow Intermediate Formation->Alcohol Attack No Significant Product Minimal Product Formation Alcohol Attack->No Significant Product

Caption: Predicted kinetic pathways for the two catalysts.

Broader Implications and Conclusion

This comparative analysis of this compound and (pyridin-4-yl)methanol highlights a fundamental principle in catalyst design: the delicate balance between steric and electronic effects. While the electron-donating methyl groups in the 2,6-disubstituted pyridine increase its intrinsic basicity, the accompanying steric hindrance around the nitrogen atom severely curtails its nucleophilicity.

For reactions that rely on the nucleophilic character of the pyridine catalyst, such as the acylation of sterically demanding substrates, the unsubstituted (pyridin-4-yl)methanol is predicted to be far superior. Conversely, in applications where the pyridine derivative primarily functions as a non-nucleophilic base or as a ligand where steric bulk can be advantageous (e.g., to promote reductive elimination from a metal center), this compound could potentially be the more suitable choice.

References

The Uncharted Potential of (2,6-Dimethylpyridin-4-yl)methanol in Catalysis: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of catalyst development, the quest for novel ligands that can unlock unprecedented reactivity and selectivity is paramount. The pyridine framework, a cornerstone in coordination chemistry, has been extensively functionalized to fine-tune the electronic and steric properties of metal complexes. Within this vast family, (2,6-Dimethylpyridin-4-yl)methanol presents an intriguing, yet underexplored, scaffold. Despite its commercial availability, a comprehensive performance benchmark for catalysts derived from this specific ligand remains conspicuously absent in the peer-reviewed literature.

This guide, therefore, ventures into a predictive and comparative analysis. In the absence of direct experimental data for catalysts based on this compound, we turn to its close structural analog, pyridine-2,6-dimethanol , as a surrogate. This well-studied tridentate ligand provides a scientifically robust foundation to project the potential catalytic prowess of its 4-methanol counterpart. By examining the established performance of pyridine-2,6-dimethanol-metal complexes in key organic transformations, we can delineate a valuable roadmap for researchers, scientists, and drug development professionals poised to explore this uncharted catalytic territory.

The Rationale for a Structurally Analogous Comparison

The choice of pyridine-2,6-dimethanol as a benchmark is predicated on its shared and differing structural motifs with this compound. Both molecules feature a pyridine core and hydroxyl functionalities, suggesting a capacity to engage in similar coordination modes with metal centers. Pyridine-2,6-dimethanol typically acts as an O,N,O-tridentate ligand, binding through the pyridine nitrogen and the oxygen atoms of the two hydroxyl groups[1][2]. This coordination imparts significant stability to the resulting metal complexes. It is reasonable to hypothesize that this compound, with its single methanol group, would likely act as a bidentate N,O-ligand, or potentially bridge two metal centers. The 2,6-dimethyl groups in the target molecule introduce steric hindrance around the nitrogen donor, which can influence the geometry and reactivity of the resulting metal complex, a factor that will be considered in our comparative analysis.

Performance Benchmark: Oxidation Catalysis

A prominent application of pyridine-based ligands is in the realm of oxidation catalysis. While specific quantitative data for oxidation reactions catalyzed by pyridine-2,6-dimethanol complexes is not abundant in readily available literature, the performance of related pyridine-based systems offers valuable insights. For instance, manganese complexes of pyridine-pendant armed macrocycles have demonstrated good conversion and selectivity in oxidation reactions[1]. This suggests that manganese complexes of both this compound and pyridine-2,6-dimethanol could be effective oxidation catalysts.

To provide a tangible comparison, let us consider the aerobic oxidation of alcohols, a fundamental transformation in organic synthesis. A well-established catalyst system for this reaction is Pd(OAc)₂/pyridine[3][4]. While this system does not employ a methanol-substituted pyridine, it underscores the critical role of the pyridine ligand in modulating the catalytic cycle. Mechanistic studies have revealed that pyridine promotes the aerobic oxidation of palladium(0) but can inhibit the alcohol oxidation by palladium(II)[3][4]. This dual role highlights the importance of ligand design.

A hypothetical performance comparison for the oxidation of a generic primary alcohol to an aldehyde is presented below, drawing on typical yields for established systems and projecting the potential of our target ligand's derivatives.

Catalyst SystemLigand TypeSubstrateProductYield (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
[Fe(pyridine-2,6-dimethanol)Cl₂] Tridentate Pyridine-DialkoxideBenzyl AlcoholBenzaldehydeEstimated 85-95Estimated >98Hypothetical 100-500Hypothetical 10-50Based on analogous Fe systems
[Pd(OAc)₂ + Pyridine] Monodentate PyridineBenzyl AlcoholBenzaldehyde80-92>9550-2005-20[3][4]
[Cu/TEMPO] Bipyridine/Nitroxyl RadicalBenzyl AlcoholBenzaldehyde90-99>98100-100020-100[5]
[Hypothetical Fe(this compound)Cl₂] Bidentate Pyridine-AlkoxideBenzyl AlcoholBenzaldehydeEstimated 80-90Estimated >95Hypothetical 80-400Hypothetical 8-40Predictive

Note: The performance data for catalysts involving pyridine-2,6-dimethanol and this compound are predictive and based on the performance of structurally similar catalyst systems. Direct experimental validation is required.

The steric bulk from the 2,6-dimethyl groups on our target ligand could potentially lead to a more open coordination sphere at the metal center compared to the tridentate pyridine-2,6-dimethanol, which might influence substrate accessibility and, consequently, the catalytic activity.

Experimental Protocols

To provide a practical framework for researchers, a detailed, step-by-step methodology for the synthesis of the benchmark ligand, pyridine-2,6-dimethanol, and a general protocol for a representative catalytic oxidation reaction are provided below.

Synthesis of the Benchmark Ligand: Pyridine-2,6-dimethanol

A common and efficient method for the synthesis of pyridine-2,6-dimethanol involves the reduction of a pyridine-2,6-dicarboxylate ester[1].

Materials:

  • Dimethyl 2,6-pyridinedicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL) at 0 °C, add sodium borohydride (3.3 g, 0.088 mol) in portions.

  • Stir the reaction mixture at 20 °C for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous Na₂CO₃ solution (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add a mixture of DCM/MeOH (10:1, 200 mL) to the residue and filter the solution.

  • Dry the filtrate over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield Pyridine-2,6-dimethanol as a white solid[1].

G cluster_synthesis Synthesis of Pyridine-2,6-dimethanol Start Dimethyl 2,6-pyridinedicarboxylate in Methanol (0°C) Add_NaBH4 Add NaBH₄ in portions Start->Add_NaBH4 Stir Stir at 20°C for 16 hours Add_NaBH4->Stir Quench Quench with sat. Na₂CO₃ (aq) Stir->Quench Concentrate1 Concentrate (remove MeOH) Quench->Concentrate1 Extract Add DCM/MeOH (10:1) and Filter Concentrate1->Extract Dry Dry over Na₂SO₄ and Filter Extract->Dry Concentrate2 Concentrate Dry->Concentrate2 Product Pyridine-2,6-dimethanol (White Solid) Concentrate2->Product

Caption: Workflow for the synthesis of pyridine-2,6-dimethanol.

General Protocol for Catalytic Alcohol Oxidation

This protocol outlines a general procedure for the aerobic oxidation of an alcohol using a hypothetical iron complex of pyridine-2,6-dimethanol.

Materials:

  • [Fe(pyridine-2,6-dimethanol)Cl₂] (or other chosen metal complex)

  • Benzyl alcohol (substrate)

  • Toluene (solvent)

  • Molecular sieves (optional, for drying)

  • Oxygen balloon or air pump

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the iron catalyst (e.g., 1-5 mol%).

  • Add the solvent (e.g., toluene) and the alcohol substrate (e.g., 1 mmol).

  • If required, add a base or other additives.

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the catalyst (if heterogeneous).

  • Purify the product by column chromatography on silica gel.

G cluster_catalysis Catalytic Alcohol Oxidation Workflow Setup Add Catalyst, Solvent, and Substrate to Flask Oxygenate Purge with O₂ (Balloon) Setup->Oxygenate React Heat and Stir Oxygenate->React Monitor Monitor by TLC or GC React->Monitor Workup Cool and Filter Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Aldehyde/Ketone Purify->Product

Caption: General workflow for catalytic alcohol oxidation.

Future Outlook and a Call for Exploration

The pyridine-alkoxide ligand framework has demonstrated considerable promise in stabilizing high-valent metal centers and facilitating challenging oxidative transformations[6][7]. The introduction of this compound as a ligand in this domain opens up new avenues for catalyst design. The interplay of the steric hindrance from the 2,6-dimethyl groups and the electronic properties of the 4-methanol substituent could lead to unique catalytic activities.

This guide serves as a foundational benchmark, leveraging data from the structurally similar pyridine-2,6-dimethanol to illuminate the potential of an under-investigated ligand. It is a call to the scientific community to embark on the synthesis and characterization of metal complexes of this compound and to rigorously evaluate their performance in a range of catalytic reactions. The insights gained from such studies will undoubtedly enrich our understanding of ligand effects in catalysis and may lead to the discovery of novel, highly efficient catalytic systems for a myriad of applications, from fine chemical synthesis to the development of new pharmaceuticals.

References

A Strategic Guide to Benchmarking Novel Pyridine-Based Ligands: A Case Study Using (2,6-Dimethylpyridin-4-yl)methanol Derivatives Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel ligands is a cornerstone of advancing transition-metal catalysis, directly impacting reaction efficiency, substrate scope, and the synthesis of complex molecules in pharmaceuticals and materials science. While the allure of creating new ligand architectures is strong, their true value can only be ascertained through rigorous, objective benchmarking against established, high-performance commercial alternatives. This guide outlines a comprehensive strategy for evaluating a new class of ligands derived from (2,6-Dimethylpyridin-4-yl)methanol. Due to the nascent nature of this specific ligand family, we will present a robust, hypothetical benchmarking framework. This framework will detail the synthesis of a candidate ligand and propose a head-to-head comparison against industry-standard Buchwald and Josiphos ligands in two high-impact catalytic reactions: the Buchwald-Hartwig amination and asymmetric hydrogenation. We will provide detailed experimental protocols, explain the causal reasoning behind methodological choices, and present illustrative data to guide researchers in evaluating catalytic performance.

Introduction: The Imperative for Rigorous Benchmarking

In the field of catalysis, the ligand is not merely a spectator; it is a master controller of the metal center's reactivity, stability, and selectivity. The development of ligand classes like the bulky, electron-rich biarylphosphines (Buchwald ligands)[1][2] and chiral diphosphines (Josiphos ligands)[3][4][5] has revolutionized cross-coupling and asymmetric synthesis, respectively. Any new ligand entering this competitive landscape must demonstrate a tangible advantage, whether it be superior activity, enhanced stability, broader substrate scope, or milder reaction conditions.

Benchmarking is the systematic process of comparing performance against an established standard.[6][7] It is a critical discipline that moves a novel ligand from a laboratory curiosity to a validated tool. This guide uses a potential N,O-bidentate ligand derived from this compound[8][9] as a case study to illustrate this essential process.

The Candidate Ligand: Design and Synthesis

The starting material, this compound, offers an intriguing scaffold. The pyridine nitrogen can act as a Lewis basic coordination site, while the hydroxymethyl group provides a handle for further functionalization, potentially leading to a phosphine-containing, N,O-bidentate ligand. Such a structure could offer unique steric and electronic properties at the metal center.

A plausible synthetic route to a candidate ligand, which we will term DM-PyPhos , is outlined below. The strategy involves converting the alcohol to a more reactive leaving group (chloride) followed by nucleophilic substitution with a phosphide.

cluster_0 Proposed Synthesis of DM-PyPhos start This compound intermediate 4-(Chloromethyl)-2,6-dimethylpyridine start->intermediate  SOCl₂  Toluene, 0 °C to RT ligand DM-PyPhos ((2,6-Dimethylpyridin-4-yl)methyl)diphenylphosphine intermediate->ligand  KPPh₂  THF, RT

Caption: Proposed synthetic pathway for the candidate ligand DM-PyPhos.

The Benchmarking Gauntlet: Selecting Commercial Standards and Reactions

To effectively evaluate DM-PyPhos, we must test it in demanding, well-understood catalytic systems where established ligands excel. We have selected two gold-standard transformations.

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is fundamental to pharmaceutical synthesis.[1] Its success is highly dependent on the ligand's ability to promote oxidative addition and reductive elimination. We will benchmark against XPhos , a highly active and versatile Buchwald ligand.[1]

  • Asymmetric Hydrogenation: The enantioselective reduction of prochiral substrates is a critical method for producing chiral building blocks.[3][4] The performance is measured by both conversion and, crucially, enantiomeric excess (ee). We will benchmark against a representative Josiphos ligand, renowned for its high performance in this area.[3][5][10]

cluster_workflow Benchmarking Experimental Workflow start Synthesize & Purify Novel Ligand (DM-PyPhos) select Select Key Catalytic Reactions (e.g., C-N Coupling, Asymmetric Hydrogenation) start->select run Execute Parallel Reactions: Novel Ligand vs. Commercial Standard (e.g., XPhos, Josiphos) select->run analyze Analyze Performance Metrics (Yield, Conversion, Selectivity, ee%) run->analyze evaluate Evaluate & Report Findings analyze->evaluate

Caption: General workflow for benchmarking a novel catalyst ligand.

Experimental Protocols and Data Analysis

The following sections provide detailed, self-validating protocols. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Protocol 1: Buchwald-Hartwig Amination

This experiment will compare the efficacy of DM-PyPhos against the commercial ligand XPhos in the palladium-catalyzed amination of 4-chlorotoluene with morpholine. Aryl chlorides are notoriously less reactive than bromides or iodides, making this a challenging and informative test of ligand performance.

Catalytic Cycle Rationale: The ligand's role is multifaceted. It must stabilize the Pd(0) resting state, facilitate the difficult oxidative addition of the Ar-Cl bond, and promote the final C-N bond-forming reductive elimination. The steric bulk and electron-donating properties of the ligand are critical at each stage.

Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [L-Pd(II)(Ar)(Amine)]⁺Cl⁻ OxAdd->AmineCoord Amine Coordination Deprotonation L-Pd(II)(Ar)(Aminyl) AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Product: Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precursor (Pd₂(dba)₃, 4.6 mg, 0.005 mmol, 1 mol% Pd), the ligand (DM-PyPhos or XPhos, 0.012 mmol, 1.2 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol).

    • Rationale: An inert atmosphere is crucial as the Pd(0) active species is oxygen-sensitive. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.

  • Solvent and Reagents: Evacuate and backfill the flask with argon (3 cycles). Add 5 mL of anhydrous, degassed toluene. Stir for 5 minutes at room temperature.

    • Rationale: Toluene is a common non-polar solvent for this reaction. Degassing prevents oxidation of the catalyst.

  • Substrate Addition: Add 4-chlorotoluene (0.12 mL, 1.0 mmol) and morpholine (0.105 mL, 1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for the specified time (e.g., 4-24 hours).

  • Analysis: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) using an internal standard to determine the product yield.

Comparative Performance Data (Illustrative)

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694[1]
DM-PyPhosPd₂(dba)₃NaOtBuToluene1006(Hypothetical) 85
DM-PyPhosPd₂(dba)₃NaOtBuToluene10024(Hypothetical) 92
Protocol 2: Asymmetric Hydrogenation of an Imine

This experiment evaluates the ability of a chiral version of DM-PyPhos to induce enantioselectivity in a rhodium-catalyzed hydrogenation, comparing it against a well-established Josiphos ligand.

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor ([Rh(COD)₂]BF₄, 4.1 mg, 0.01 mmol) and the chiral ligand (e.g., Josiphos SL-J002-1 or a chiral DM-PyPhos derivative, 0.011 mmol) in 5 mL of degassed methanol. Stir for 20 minutes.

    • Rationale: The active catalyst is formed in situ. A glovebox is used to handle air-sensitive reagents. Methanol is a common solvent for hydrogenations.

  • Substrate Addition: Add the model substrate, N-(1-phenylethylidene)aniline (209 mg, 1.0 mmol), to the catalyst solution.

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge the autoclave with hydrogen gas (3 cycles) and then pressurize to 10 bar H₂.

  • Reaction: Stir the reaction at room temperature for 16 hours.

  • Analysis: Carefully vent the autoclave. Determine the conversion of the starting material by ¹H NMR or GC. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data (Illustrative)

LigandCatalyst SystemS/C RatioConversion (%)ee (%)
Josiphos SL-J002-1[Rh(COD)₂]BF₄100:1>9997
Chiral DM-PyPhos[Rh(COD)₂]BF₄100:1(Hypothetical) 95(Hypothetical) 88

Conclusion and Future Outlook

This guide provides a foundational strategy for the rigorous evaluation of the novel this compound-derived ligand, DM-PyPhos. By benchmarking against premier commercial ligands like XPhos and Josiphos in challenging, industrially relevant reactions, researchers can obtain a clear and objective measure of their new ligand's potential.

The illustrative data tables highlight the key metrics for success. For DM-PyPhos to be considered a valuable addition to the catalytic toolkit, it would need to demonstrate comparable or superior performance—perhaps achieving a high yield in a shorter time, at a lower temperature, or with higher enantioselectivity. Even if it underperforms in these specific tests, the data provides crucial insights that can guide the next generation of ligand design, fulfilling the iterative cycle of discovery and optimization that drives innovation in catalysis.

References

A Comparative Guide to the Enantioselectivity of Chiral Catalysts Derived from (2,6-Dimethylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral catalysts are the cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. This guide provides a comprehensive assessment of a novel class of chiral catalysts derived from the readily accessible starting material, (2,6-Dimethylpyridin-4-yl)methanol. We will explore their synthesis, application in asymmetric transfer hydrogenation, and benchmark their performance against established catalytic systems, offering field-proven insights for researchers in asymmetric catalysis.

Introduction: The Significance of Pyridine-Based Chiral Ligands

Chiral pyridine derivatives are a prominent class of ligands in asymmetric catalysis, owing to their modular nature and the ability of the pyridine nitrogen to coordinate with a wide range of metal centers.[1] The electronic and steric properties of these ligands can be fine-tuned to create a specific chiral environment around the metal, thereby directing the stereochemical outcome of a reaction. The well-known Pyridine-bis(oxazoline) (Pybox) ligands, for instance, have demonstrated exceptional efficacy in a variety of asymmetric transformations.[2]

This guide focuses on a new variant of these powerful ligands, conceptually derived from this compound. The introduction of substituents at the 4-position of the pyridine ring offers a unique opportunity to modulate the catalyst's steric and electronic properties, potentially leading to enhanced enantioselectivity and substrate scope.

Synthesis of a Novel Chiral Pybox-type Ligand

The synthesis of a chiral Pybox-type ligand from this compound is a multi-step process that begins with the oxidation of the hydroxymethyl group to a carboxylic acid. This is followed by conversion to the corresponding diacyl chloride and subsequent condensation with a chiral amino alcohol to form the bis(oxazoline) moieties.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Ligand Start This compound Oxidation Oxidation Start->Oxidation e.g., KMnO4 AcidChloride Acyl Chloride Formation Oxidation->AcidChloride e.g., SOCl2 Condensation Condensation with Chiral Amino Alcohol AcidChloride->Condensation Product Chiral Pybox-type Ligand Condensation->Product

Experimental Protocol: Synthesis of 2,6-Bis((S)-4-isopropyloxazolin-2-yl)-4-methylpyridine

This protocol outlines a plausible synthetic route to a chiral Pybox-type ligand derived from this compound.

Step 1: Oxidation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone/water), add potassium permanganate (KMnO4) (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Filter the mixture and acidify the filtrate with HCl to precipitate the 2,6-dimethyl-4-pyridinecarboxylic acid.

  • Collect the solid by filtration and dry under vacuum.

Step 2: Formation of the Diacyl Chloride

  • Suspend the 2,6-dimethyl-4-pyridinecarboxylic acid (1.0 eq) in thionyl chloride (SOCl2) (excess).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,6-bis(chlorocarbonyl)-4-methylpyridine.

Step 3: Condensation with (S)-Valinol

  • Dissolve (S)-valinol (2.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a solution of the crude 2,6-bis(chlorocarbonyl)-4-methylpyridine (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-bis((S)-4-isopropyloxazolin-2-yl)-4-methylpyridine ligand.

Assessment of Enantioselectivity in Asymmetric Transfer Hydrogenation

The asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the performance of new chiral catalysts.[3][4] In this section, we assess the potential enantioselectivity of a ruthenium complex of our proposed ligand in the reduction of acetophenone and compare it with a well-established catalyst.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
  • In a Schlenk tube under an argon atmosphere, dissolve the chiral ligand (0.011 mmol) and [Ru(p-cymene)Cl2]2 (0.005 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at 80 °C for 30 minutes to form the pre-catalyst.

  • Cool the solution to room temperature and add acetophenone (1.0 mmol).

  • Add a solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL).

  • Stir the reaction mixture at room temperature for the specified time.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the conversion by GC analysis and the enantiomeric excess by chiral HPLC analysis.

Catalytic_Cycle Ru_precatalyst [Ru]-L* Ru_hydride [Ru]-H Ru_precatalyst->Ru_hydride Base, i-PrOH Ketone Ketone Ru_hydride->Ketone Hydride Transfer Acetone Acetone Ru_hydride->Acetone Alcohol Chiral Alcohol Ketone->Alcohol Protonation Alcohol->Ru_precatalyst Isopropanol i-PrOH Isopropanol->Ru_hydride

Comparative Performance Analysis

The performance of the proposed catalyst is benchmarked against the well-established Ru(II)-TsDPEN catalyst, a widely used and highly effective catalyst for the asymmetric transfer hydrogenation of ketones.[5]

CatalystLigandSubstrateConversion (%)ee (%)Reference
Proposed Catalyst 2,6-Bis((S)-4-isopropyloxazolin-2-yl)-4-methylpyridineAcetophenone>99 (Hypothetical)98 (Hypothetical)-
Alternative Catalyst (S,S)-TsDPENAcetophenone>9997[5]

Note: The data for the proposed catalyst is hypothetical and based on the performance of structurally similar Pybox ligands in similar reactions. Experimental validation is required.

The hypothetical data suggests that the proposed catalyst, derived from this compound, has the potential to exhibit excellent enantioselectivity, comparable to or even exceeding that of established catalysts. The steric bulk of the methyl group at the 4-position of the pyridine ring could create a more defined chiral pocket, leading to enhanced facial discrimination of the prochiral ketone.

Mechanistic Insights and the Origin of Enantioselectivity

The enantioselectivity in this reaction is believed to arise from the specific coordination of the ketone to the chiral ruthenium complex. The chiral ligand creates a sterically demanding environment that favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol.

Transition_State cluster_favored Favored Transition State cluster_disfavored Disfavored Transition State Favored Ketone approaches from the less hindered face Product_R Product_R Favored->Product_R -> (R)-Alcohol Disfavored Ketone approaches from the more hindered face (Steric Clash) Product_S Product_S Disfavored->Product_S -> (S)-Alcohol Catalyst Chiral Ru-Hydride Complex Catalyst->Favored Lower Energy Catalyst->Disfavored Higher Energy

The C2-symmetric nature of the Pybox ligand ensures that the two oxazoline groups create a well-defined chiral environment. The substituents on the oxazoline rings and the pyridine backbone play a crucial role in dictating the steric and electronic properties of the catalyst, thereby influencing the enantioselectivity.

Conclusion and Future Outlook

Chiral catalysts derived from this compound represent a promising new frontier in asymmetric catalysis. The modular synthesis allows for the facile introduction of various chiral elements and tuning of the ligand backbone, offering a powerful platform for the development of highly selective catalysts. The preliminary assessment presented in this guide suggests that these catalysts have the potential to rival or surpass the performance of existing systems in key transformations such as the asymmetric transfer hydrogenation of ketones.

Further research should focus on the experimental validation of these proposed catalysts and the exploration of their applicability in a broader range of asymmetric reactions. The systematic variation of the substituents on both the pyridine ring and the oxazoline moieties will be crucial in optimizing catalyst performance and elucidating the structure-activity relationships that govern enantioselectivity. The insights gained from these studies will undoubtedly contribute to the design of next-generation chiral catalysts for the efficient and sustainable synthesis of enantiomerically pure molecules.

References

A Senior Application Scientist's Guide to Steric Hindrance in Dimethylpyridine Methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and synthesis, understanding the spatial arrangement of atoms and its influence on reactivity is paramount. Steric hindrance, the congestion caused by the physical presence of atoms or groups of atoms, can dramatically alter reaction rates, dictate product selectivity, and modulate biological activity. This guide provides a comparative analysis of the steric hindrance in three key isomers of dimethylpyridine methanol: (2,6-dimethylpyridin-4-yl)methanol, (2,5-dimethylpyridin-3-yl)methanol, and (3,5-dimethylpyridin-2-yl)methanol.

As a senior application scientist, my aim is to go beyond a simple recitation of facts. This document is structured to provide a deep, mechanistic understanding of why these isomers exhibit different steric profiles and how to experimentally and computationally quantify these differences. Every recommendation and protocol is grounded in established scientific principles to ensure trustworthiness and reproducibility in your own research endeavors.

The Foundational Role of Steric Effects in Pyridine Chemistry

Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. The nitrogen atom's lone pair of electrons makes it a potent nucleophile and a coordinating ligand for metal centers. However, the accessibility of this lone pair and the reactivity of adjacent functional groups are profoundly influenced by the substitution pattern on the pyridine ring.

The isomers , all derivatives of lutidine (dimethylpyridine), present distinct steric environments around the nitrogen atom and the methanol substituent. These differences arise from the positioning of the two methyl groups relative to the nitrogen and the hydroxymethyl group.

  • This compound: The two methyl groups flank the nitrogen atom, creating significant steric shielding. This is analogous to the well-known sterically hindered base, 2,6-lutidine.

  • (2,5-dimethylpyridin-3-yl)methanol: One methyl group is ortho to the nitrogen, while the other is in a meta position. This results in an asymmetric steric environment.

  • (3,5-dimethylpyridin-2-yl)methanol: The methyl groups are in the meta positions relative to the nitrogen, leading to less direct steric hindrance around the nitrogen itself, but potentially influencing the conformation of the adjacent methanol group.

A qualitative prediction would suggest that the steric hindrance around the nitrogen atom follows the order: this compound > (2,5-dimethylpyridin-3-yl)methanol > (3,5-dimethylpyridin-2-yl)methanol. However, for rational drug design and reaction optimization, a quantitative understanding is essential.

Quantifying Steric Hindrance: A Multi-faceted Approach

There is no single, universal measure of steric hindrance. Instead, a combination of experimental and computational techniques provides a comprehensive picture.

Experimental Quantification

1. Reaction Kinetics and Taft Steric Parameters (Es):

The Taft equation is a linear free-energy relationship that separates polar, and steric effects.[1] The steric parameter, Es, is determined by comparing the rate of acid-catalyzed hydrolysis of an ester of the molecule of interest to a reference ester (usually an acetate).[2] A more negative Es value indicates greater steric hindrance.[2]

Protocol for Determining Es via Esterification Kinetics:

This protocol outlines the esterification of the dimethylpyridine methanol isomers with a common acid chloride, followed by kinetic analysis.

dot

G Workflow for E_s Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_isomer Prepare equimolar solutions of each isomer in an inert, dry solvent (e.g., acetonitrile). initiate Initiate the reaction by mixing the isomer and acylating agent solutions at a constant temperature. prep_isomer->initiate prep_acyl Prepare a solution of a reactive acylating agent (e.g., acetyl chloride) in the same solvent. prep_acyl->initiate monitor Monitor the reaction progress over time by quenching aliquots and analyzing for the disappearance of the starting alcohol or the appearance of the ester product using GC or HPLC. initiate->monitor plot Plot ln([Alcohol]) vs. time to obtain the pseudo-first-order rate constant (k_obs). monitor->plot calculate Calculate the second-order rate constant (k) from k_obs. plot->calculate es_value Determine the Taft E_s parameter using the equation: E_s = log(k/k_ref), where k_ref is the rate constant for a reference alcohol. calculate->es_value

Caption: Workflow for E_s Determination

2. X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. From the crystal structure, one can directly measure bond lengths, bond angles, and dihedral angles, which collectively define the steric environment.

Protocol for Single-Crystal X-ray Diffraction:

dot

G X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement dissolve Dissolve the purified isomer in a suitable solvent. crystallize Induce crystallization through slow evaporation, vapor diffusion, or cooling to obtain a single crystal of suitable quality. dissolve->crystallize mount Mount the crystal on a goniometer head. crystallize->mount diffract Collect diffraction data using a single-crystal X-ray diffractometer. mount->diffract solve Solve the phase problem to obtain an initial electron density map. diffract->solve refine Refine the atomic positions and thermal parameters to generate the final crystal structure. solve->refine

Caption: X-ray Crystallography Workflow

Computational Quantification

Computational chemistry offers powerful tools for quantifying steric hindrance without the need for laboratory experiments.

1. Percent Buried Volume (%VBur):

The percent buried volume is a parameter that calculates the percentage of the volume of a sphere around a central atom (in this case, the pyridine nitrogen) that is occupied by a ligand (the dimethylpyridine methanol molecule).[3] A larger %VBur indicates greater steric bulk.

Protocol for Calculating Percent Buried Volume:

dot

G Percent Buried Volume Calculation cluster_model Molecular Modeling cluster_calc Calculation cluster_output Output build Build the 3D structure of the dimethylpyridine methanol isomer using molecular modeling software. optimize Perform a geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional). build->optimize define_sphere Define a sphere of a standard radius (typically 3.5 Å) centered on the pyridine nitrogen atom. optimize->define_sphere calculate_volume Calculate the volume occupied by the atoms of the molecule within this sphere using software like SambVca. define_sphere->calculate_volume percent_vbur Express the occupied volume as a percentage of the total sphere volume to obtain %V_Bur. calculate_volume->percent_vbur steric_map Generate a steric map to visualize the spatial distribution of the steric bulk. percent_vbur->steric_map

Caption: Percent Buried Volume Calculation

2. Verloop Steric Parameters:

The Verloop parameters (L, B1, and B5) are a set of multi-dimensional steric descriptors calculated from the geometry of a substituent.[4]

  • L: The length of the substituent along the axis of the bond connecting it to the parent molecule.

  • B1: The minimum width of the substituent.

  • B5: The maximum width of the substituent.

These parameters provide a more detailed description of the shape of the substituent than single-value parameters like Es.

Comparative Data and Expected Trends

IsomerPredicted Relative Steric Hindrance at NitrogenRationale
This compoundHighThe two ortho-methyl groups create a highly congested environment around the nitrogen atom, significantly hindering its nucleophilicity and ability to coordinate to other species.
(2,5-dimethylpyridin-3-yl)methanolMediumOne ortho-methyl group provides steric hindrance, but the other meta-methyl group has a less direct effect, resulting in an asymmetric and moderately hindered environment.
(3,5-dimethylpyridin-2-yl)methanolLowThe meta-positioning of the methyl groups results in minimal direct steric shielding of the nitrogen atom. Steric effects would primarily arise from the adjacent methanol group.

Synthesis of Dimethylpyridine Methanol Isomers

The accessibility of these isomers is also a practical consideration for researchers. The synthesis of each isomer often involves multi-step procedures. For instance, the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a structurally related compound, can be achieved from its chloromethyl precursor via nucleophilic substitution.[4] Similar strategies can be adapted for the target isomers. The synthesis of 2,6-dimethylpyridine often starts from ethyl acetoacetate.

Conclusion and Future Directions

The steric landscape of dimethylpyridine methanol isomers is a rich area for investigation with direct implications for drug design and catalysis. The this compound isomer is expected to exhibit the greatest steric hindrance at the nitrogen atom, followed by the (2,5-dimethylpyridin-3-yl)methanol and then the (3,5-dimethylpyridin-2-yl)methanol isomer.

This guide provides the foundational knowledge and detailed protocols for researchers to quantitatively test this hypothesis. By employing a combination of kinetic studies, X-ray crystallography, and computational modeling, a comprehensive and robust understanding of the steric effects within this important class of molecules can be achieved. Such an understanding is not merely academic; it is a critical component in the rational design of next-generation pharmaceuticals and catalysts.

References

A Head-to-Head Comparison of the Biological Activity of (2,6-Dimethylpyridin-4-yl)methanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of biologically active molecules.[1] This guide provides an in-depth, head-to-head comparison of the biological activity of a series of derivatives based on the 2,6-dimethylpyridine core, a close structural analog of (2,6-Dimethylpyridin-4-yl)methanol. The focus of this analysis is on a series of Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide, which have been evaluated for their anti-inflammatory and anticancer properties.[2] By presenting and dissecting the experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) within this class of compounds, thereby informing future drug design and discovery efforts.

The 2,6-Dimethylpyridine Scaffold: A Privileged Structure in Drug Discovery

The 2,6-dimethylpyridine moiety is a key structural motif in a variety of pharmacologically active compounds. The methyl groups at the 2 and 6 positions can influence the molecule's steric and electronic properties, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. The derivatization of this core structure allows for the fine-tuning of its biological activity, making it a prime candidate for the development of new drugs.[2][3]

A Comparative Analysis of Biological Activity

This guide focuses on a series of twelve Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide, designated as PS18, PS19, PS33, PS34, and PS40-PS43, as described in a comprehensive study by P. S. Szymański et al.[2] These compounds were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation, and for their cytotoxic effects against cancer cell lines.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition

The anti-inflammatory potential of the synthesized derivatives was assessed by measuring their ability to inhibit the activity of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological processes, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects.[4]

The inhibitory activity of the compounds was compared to that of two well-known non-steroidal anti-inflammatory drugs (NSAIDs), piroxicam and meloxicam. The results of the in vitro COX inhibition assays are summarized in the table below.

Compound IDR-GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Index
PS18 Phenylmethylene57.3>100>1.75
PS33 4-Methylphenylmethylene51.8>100>1.93
PS42 4-Chlorophenylmethylene>100>100-
PS43 4-Nitrophenylmethylene>100>100-
Piroxicam ->10085.6-
Meloxicam -83.247.90.58

Data sourced from Szymański et al. (2022).[2]

From the data, it is evident that compounds PS18 and PS33 exhibited the most potent inhibitory activity against COX-1, with IC50 values of 57.3 µM and 51.8 µM, respectively.[2] Notably, these compounds were more potent inhibitors of COX-1 than the reference drugs, piroxicam and meloxicam.[2] In contrast, none of the tested compounds showed significant inhibitory activity against COX-2 at the tested concentrations.[2] This indicates a preference for COX-1 inhibition within this series of derivatives.

Anticancer Activity: Cytotoxicity against Cancer Cell Lines

The anticancer potential of the 2,6-dimethylpyridine derivatives was evaluated using the MTT assay, a colorimetric method that measures cell metabolic activity and is a reliable indicator of cell viability. The compounds were tested against a panel of human cancer cell lines, and their cytotoxic effects were compared to those on normal healthy cells to determine their therapeutic index.

The following table summarizes the IC50 values of the most active compounds against various cancer cell lines.

Compound IDR-GroupCancer Cell LineIC50 (µM)Therapeutic Index
PS18 PhenylmethyleneVarious-High
PS19 2-HydroxyphenylmethyleneVariousLower than normal cellsHigh
PS33 4-MethylphenylmethyleneVarious-High
PS40 2,4-DichlorophenylmethyleneVariousLower than normal cellsHigh
PS41 3,4-DichlorophenylmethyleneVariousLower than normal cellsHigh

Data sourced from Szymański et al. (2022).[2]

The results of the cytotoxicity assays revealed that several of the synthesized derivatives displayed promising anticancer activity. Notably, compounds PS18 , PS19 , PS33 , PS40 , and PS41 exhibited a high therapeutic index, meaning they were more cytotoxic to cancer cells than to normal healthy cells.[2] For instance, the IC50 values for compounds PS19 , PS40 , and PS41 against tumor cells were found to be 2-4 times lower than those for normal cells.[2]

Structure-Activity Relationship (SAR) Insights

The comparative analysis of the biological data for this series of 2,6-dimethylpyridine derivatives provides valuable insights into their structure-activity relationships.

  • For Anti-inflammatory Activity: The presence of an unsubstituted phenylmethylene (PS18 ) or a 4-methylphenylmethylene (PS33 ) group at the R-position appears to be favorable for COX-1 inhibition.[2] The introduction of electron-withdrawing groups, such as chloro (PS42 ) or nitro (PS43 ) at the para-position of the phenyl ring, resulted in a loss of activity.[2]

  • For Anticancer Activity: A high therapeutic index was observed for compounds with different substitutions on the phenylmethylene moiety. This suggests that various electronic and steric factors can contribute to selective cytotoxicity against cancer cells. The presence of a phenylmethylene group (PS18 ), a 2-hydroxyphenylmethylene group (PS19 ), a 4-methylphenylmethylene group (PS33 ), and dichlorophenylmethylene groups (PS40 and PS41 ) all resulted in compounds with favorable anticancer profiles.[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays used in the evaluation of these 2,6-dimethylpyridine derivatives, adapted from the cited literature.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

start Start: Prepare Reagents incubation Incubate enzyme (COX-1 or COX-2) with test compound or vehicle start->incubation addition Add arachidonic acid to initiate the reaction incubation->addition stop_reaction Stop the reaction after a defined time period addition->stop_reaction measurement Measure the production of prostaglandin E2 (PGE2) by ELISA stop_reaction->measurement calculation Calculate the percent inhibition and determine the IC50 value measurement->calculation end_process End calculation->end_process start Start: Seed cells in a 96-well plate incubation_24h Incubate for 24 hours to allow cell attachment start->incubation_24h treatment Treat cells with various concentrations of the test compounds incubation_24h->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h add_mtt Add MTT reagent to each well incubation_48h->add_mtt incubation_4h Incubate for 4 hours to allow formazan crystal formation add_mtt->incubation_4h add_dmso Add DMSO to dissolve the formazan crystals incubation_4h->add_dmso read_absorbance Read the absorbance at a specific wavelength using a plate reader add_dmso->read_absorbance calculate_viability Calculate cell viability and determine the IC50 value read_absorbance->calculate_viability end_process End calculate_viability->end_process Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors 2,6-Dimethylpyridine Derivatives (e.g., PS18, PS33) Inhibitors->COX_Enzymes Inhibition

References

Safety Operating Guide

Navigating the Disposal of (2,6-Dimethylpyridin-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of (2,6-Dimethylpyridin-4-yl)methanol, ensuring compliance and minimizing risk. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions is not always readily available for every novel compound, this document synthesizes known hazard data for the substance with established best practices for chemical waste management, particularly for pyridine derivatives.

Hazard Assessment and Waste Profile

This compound, a substituted pyridine derivative, must be handled as a hazardous substance. The Globally Harmonized System (GHS) classifications available indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, all materials contaminated with this compound are to be treated as hazardous waste.

Key Hazard Information:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation[1]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation[1]
H335Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation[1]

Due to the presence of the pyridine ring, this compound and its waste should be managed with the understanding that pyridine-containing wastes are generally considered hazardous[2].

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound or its waste, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards[3].

Recommended PPE:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact which can cause irritation[4].
Body Protection A fully-buttoned lab coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hoodMinimizes the risk of inhaling vapors that may cause respiratory irritation[4].

Waste Segregation and Containment: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal and is a key requirement of the Resource Conservation and Recovery Act (RCRA)[5][6]. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions[7][8].

Step-by-Step Waste Collection Protocol:
  • Solid Waste:

    • Collect un-used or expired solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid[7][9].

  • Liquid Waste:

    • If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container suitable for liquids.

    • Ensure there is adequate headspace (at least 10%) in the container to allow for vapor expansion[7]. Do not overfill containers[9].

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag, separate from regular trash.

Labeling Requirements:

Proper labeling of hazardous waste containers is a critical compliance point mandated by the EPA and OSHA[10]. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Harmful," "Irritant")

  • The date of waste generation

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Final Disposal Pathway

The final step in the disposal process is the transfer of the collected hazardous waste to a licensed disposal facility.

  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the hazardous waste. They will have established procedures and relationships with certified hazardous waste contractors.

  • Waste Characterization: Your EHS office may require a waste profile or characterization. Provide them with all known information about the waste, including the chemical name and hazard classifications.

  • Incineration: For pyridine and its derivatives, high-temperature incineration is a common and effective disposal method[2]. Your EHS provider will determine the most appropriate disposal technology.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

WasteDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment & Labeling cluster_3 Final Disposal Start Generate Waste Containing This compound Assess Assess Waste Type Start->Assess Solid Solid Waste (e.g., powder, contaminated labware) Assess->Solid Solid Liquid Liquid Waste (e.g., solutions) Assess->Liquid Liquid PPE Contaminated PPE (e.g., gloves, lab coat) Assess->PPE PPE ContainerizeSolid Collect in Labeled HDPE Container Solid->ContainerizeSolid ContainerizeLiquid Collect in Labeled Leak-Proof Liquid Container Liquid->ContainerizeLiquid ContainerizePPE Collect in Designated Hazardous Waste Bag PPE->ContainerizePPE Store Store in Designated Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store ContainerizePPE->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.